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Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Documentation Hub

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  • Product: Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate
  • CAS: 1954362-29-8

Core Science & Biosynthesis

Foundational

Rational Design and Synthetic Utility of Methyl 6,7-Dichlorobenzo[b]thiophene-2-carboxylate in Metabolic Kinase Inhibition

Executive Summary In the landscape of modern medicinal chemistry, the benzo[b]thiophene heterocycle serves as a privileged scaffold, heavily utilized in the design of central nervous system (CNS) agents and metabolic mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the benzo[b]thiophene heterocycle serves as a privileged scaffold, heavily utilized in the design of central nervous system (CNS) agents and metabolic modulators[1]. Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS: 1954362-29-8) is a highly specialized, high-purity chemical intermediate. While structurally related to established kinase inhibitors, the specific 6,7-dichloro substitution pattern offers a unique electronic and steric profile. This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, its mechanistic relevance in branched-chain amino acid (BCAA) catabolism, and field-proven synthetic protocols for its derivatization.

Structural and Physicochemical Profiling

The core architecture of methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate consists of a bicyclic system where a benzene ring is fused to a thiophene ring, functionalized with a methyl ester at the C2 position and chlorine atoms at the C6 and C7 positions.

The strategic placement of the halogens serves two primary purposes in drug design:

  • Electronic Modulation: The electron-withdrawing nature of the chlorine atoms deactivates the aromatic system, increasing the metabolic stability of the core against oxidative degradation by cytochrome P450 enzymes.

  • Lipophilic Targeting: The halogens significantly increase the lipophilicity (

    
    ) of the molecule, which is critical for driving hydrophobic interactions within the deep allosteric pockets of target kinases.
    
Table 1: Physicochemical Summary
PropertyValue / Description
IUPAC Name Methyl 6,7-dichloro-1-benzothiophene-2-carboxylate
CAS Number 1954362-29-8[2]
Molecular Formula C₁₀H₆Cl₂O₂S[3]
Molecular Weight 261.12 g/mol
Key Functional Handles C2-Methyl Ester (Electrophilic center for nucleophilic attack)
Aromatic Substitution 6,7-dichloro (Steric bulk and inductive electron withdrawal)

Mechanistic Rationale: The BCKDK Axis and BCAA Catabolism

To understand the value of this intermediate, one must examine its structural analogs. The closely related compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a highly potent, allosteric inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK)[4].

The Pathophysiological Context

BCAAs (Leucine, Isoleucine, Valine) are essential amino acids, but their systemic accumulation is highly toxic and is a primary driver of metabolic diseases and Heart Failure with preserved Ejection Fraction (HFpEF)[5].

  • BCAAs are transaminated into Branched-Chain Keto Acids (BCKAs).

  • BCKAs are oxidatively decarboxylated by the BCKDH complex to enter the TCA cycle.

  • BCKDK is a kinase that phosphorylates and inactivates the BCKDH complex, halting BCAA breakdown[6].

By inhibiting BCKDK, benzo[b]thiophene derivatives prevent this phosphorylation, keeping the BCKDH complex active and promoting the clearance of toxic BCAAs[7]. Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate serves as a critical precursor for synthesizing novel BCKDK inhibitors to probe the spatial constraints of the kinase's allosteric pocket.

BCAA_Pathway BCAA BCAAs (Leucine, Isoleucine, Valine) BCAT BCAT (Transamination) BCAA->BCAT BCKA BCKAs (Branched-Chain Keto Acids) BCAT->BCKA BCKDH_Act BCKDH Complex (Active / Dephosphorylated) BCKA->BCKDH_Act BCKDH_Inact BCKDH Complex (Inactive / Phosphorylated) BCKDH_Act->BCKDH_Inact Phosphorylation Metabolites TCA Cycle Substrates BCKDH_Act->Metabolites BCKDK BCKDK (Kinase) BCKDK->BCKDH_Act Catalyzes Inhibitor Benzo[b]thiophene Derivatives Inhibitor->BCKDK Allosteric Inhibition

BCAA catabolism pathway and BCKDK allosteric inhibition by benzo[b]thiophene derivatives.

Synthetic Workflows & Derivatization Protocols

The C2-methyl ester is a highly versatile synthetic handle[1]. It allows for rapid functional group interconversions (FGIs) to generate libraries of active pharmaceutical ingredients (APIs). Below are the self-validating protocols for the two most critical transformations.

Protocol A: Base-Catalyzed Saponification to the Free Acid

The free carboxylic acid is typically required for hydrogen-bonding within the BCKDK allosteric site[8]. Saponification of the methyl ester must be done carefully to avoid decarboxylation of the electron-deficient thiophene ring.

Causality & Rationale: We utilize a ternary solvent system of THF/MeOH/H₂O. THF solubilizes the highly lipophilic organic ester; water dissolves the inorganic Lithium Hydroxide (LiOH); and methanol acts as a miscible bridge, creating a homogenous single-phase reaction that accelerates the kinetics of the nucleophilic acyl substitution.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Reagent Addition: Add 3.0 eq of LiOH·H₂O in a single portion at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at ambient temperature (20-25 °C) for 4 hours. Note: Do not heat, as elevated temperatures may induce decarboxylation at the C2 position.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 3:1). The starting ester (

    
    ) will disappear, replaced by a baseline spot (the lithium carboxylate salt).
    
  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and wash with Diethyl Ether to remove unreacted organics.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. The target 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Amide Coupling for SAR Library Generation

To explore the lipophilic pockets of target kinases, the free acid can be converted into various amides.

Causality & Rationale: Due to the electron-withdrawing nature of the thiophene ring, the resulting carboxylic acid is relatively unreactive. We utilize HATU as the coupling reagent because it generates a highly reactive HOAt-ester intermediate, driving the reaction forward even with sterically hindered or deactivated amines. DIPEA is used as a non-nucleophilic base to keep the amine deprotonated without interfering with the coupling.

Step-by-Step Methodology:

  • Activation: Dissolve the free acid (1.0 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir for 2-4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with brine (5x) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Synthetic_Workflow Start Methyl 6,7-dichloro- benzo[b]thiophene- 2-carboxylate Hydrolysis Base-Catalyzed Hydrolysis (LiOH, THF/MeOH/H2O) Start->Hydrolysis RedAmination Reductive Amination (DIBAL-H then NaBH(OAc)3) Start->RedAmination FreeAcid 6,7-dichloro- benzo[b]thiophene- 2-carboxylic acid Hydrolysis->FreeAcid Amidation Amide Coupling (HATU, DIPEA, R-NH2) FreeAcid->Amidation AmideProd Target Amide Derivatives Amidation->AmideProd AmineProd Target Amine Derivatives RedAmination->AmineProd

Synthetic derivatization workflow of the methyl ester into active pharmaceutical intermediates.

Analytical Validation: Confirming Regiochemistry

When synthesizing or procuring functionalized benzo[b]thiophenes, confirming the regiochemistry of the halogens is paramount, as isomers (e.g., 3,6-dichloro vs. 6,7-dichloro) exhibit drastically different pharmacological profiles.

High-Resolution ¹H NMR Signatures: In the ¹H NMR spectrum of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate[1], the structural assignment is validated by the splitting pattern of the aromatic protons:

  • C3 Proton: Appears as a distinct singlet in the downfield region (

    
     ppm), as it has no adjacent protons on the thiophene ring.
    
  • C4 and C5 Protons: Because the chlorines occupy the 6 and 7 positions, the protons at C4 and C5 are adjacent (ortho) to one another. They will appear as two distinct doublets with an ortho coupling constant (

    
    ).
    

Diagnostic Difference: If the compound were the 3,6-dichloro isomer, the C4 and C5 protons would still show ortho coupling, but the C7 proton would appear as an isolated singlet (or show weak meta coupling), instantly differentiating it from the 6,7-dichloro architecture.

References

  • Benchchem.
  • BLDpharm.
  • ChemicalBook.Shanghai Anmike Chemical Co. Ltd. Product. ChemicalBook.
  • National Institutes of Health (NIH).
  • UniProtKB.BCKDK - Branched-chain alpha-ketoacid dehydrogenase kinase - Homo sapiens (Human). UniProt.
  • Baishideng Publishing Group.
  • RCSB PDB.3VAD: Crystal structure of I170F mutant branched-chain alpha-ketoacid dehydrogenase kinase in complex with 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid. RCSB.
  • Theranostics.BCAA catabolism targeted therapy for heart failure with preserved ejection fraction. Thno.org.

Sources

Exploratory

Technical Guide: Solubility Profiling & Solvent Selection for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

This technical guide details the solubility profile, solvent selection criteria, and experimental protocols for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate . It is structured to support process chemists and resear...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, solvent selection criteria, and experimental protocols for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate . It is structured to support process chemists and researchers in optimizing synthesis, purification, and formulation workflows.

[1]

Executive Summary

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS: 1954362-29-8, analog ref) is a lipophilic, planar heterocyclic ester used primarily as a scaffold in the synthesis of bioactive compounds, including kinase inhibitors (e.g., BCKDK inhibitors) and antifungal agents.[1]

Physicochemically, the molecule exhibits "brick dust" characteristics: a rigid aromatic core reinforced by halogen bonding, leading to high crystal lattice energy and limited solubility in protic solvents. Successful processing requires a binary solvent strategy—utilizing high-solvency polar aprotic media for reactions and controlled anti-solvent addition for purification.[2]

Key Solubility Insights:

  • High Solubility (>50 mg/mL): DMSO, DMF, THF, Dichloromethane (DCM).

  • Moderate Solubility (10–50 mg/mL): Ethyl Acetate, Acetone, Toluene (Temperature dependent).

  • Low Solubility (<5 mg/mL): Methanol, Ethanol, Heptane, Water.

Physicochemical Context & Predicted Profile

Understanding the molecular interaction forces is critical for predicting solubility behavior in the absence of empirical data for every solvent system.[2]

Structural Determinants
  • Lipophilicity (LogP ~4.5): The dichlorinated benzothiophene core is highly hydrophobic.[2] It partitions strongly into non-polar and moderately polar organic solvents.[2]

  • Crystal Lattice Energy: The planar nature of the benzothiophene system allows for efficient

    
    -
    
    
    
    stacking.[2] The 6,7-dichloro substitution pattern adds halogen bonding potential, increasing the enthalpy of fusion (
    
    
    ). This high energy barrier must be overcome by solvent-solute interactions, making dissolution in cold alcohols difficult.[2]
Solubility Ranking Table (Predicted/Analog-Based)

Data inferred from structural analogs (e.g., 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) and standard solubility parameters.

Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformExcellent Reaction solvent, Extractions.[2]
Polar Aprotic DMSO, DMF, NMPExcellent Library storage, Nucleophilic substitutions.
Ethers THF, 2-MeTHF, DioxaneGood Lithiation reactions, Grignard formation.
Esters/Ketones Ethyl Acetate, AcetoneModerate Crystallization (Solvent), Chromatography.[3]
Aromatic Toluene, XyleneModerate Hot recrystallization, Azeotropic drying.
Alcohols Methanol, Ethanol, IPAPoor Crystallization (Anti-solvent), Wash solvent.
Alkanes Heptane, Hexane, PentaneInsoluble Crystallization (Anti-solvent), Precipitation.
Aqueous Water, Buffers (pH 1-14)Insoluble Aqueous workup (Phase separation).[2]

Process Development & Applications

Crystallization Strategies

The "brick dust" nature of the compound makes it an ideal candidate for cooling crystallization or anti-solvent crystallization .[2]

  • System A: Ethyl Acetate / Heptane (Recommended) [2]

    • Dissolve the crude ester in minimal hot Ethyl Acetate (reflux).[2]

    • Slowly add Heptane until turbidity persists.[2]

    • Cool gradually to 0°C. This system purifies the ester from polar impurities and baseline tars.[2]

  • System B: THF / Water

    • Dissolve in THF at room temperature.

    • Add Water dropwise.[2] This is effective for rapid precipitation but may trap impurities (occlusion).[2]

  • System C: Hot Ethanol

    • The compound likely has a steep solubility curve in ethanol (low at RT, moderate at reflux). This allows for classical recrystallization to obtain high-purity polymorphs.[2]

Reaction Solvent Selection

For synthetic steps involving the C3 position (e.g., electrophilic aromatic substitution or bromination):

  • Use DCM or Chloroform: These provide high solubility and are inert to many electrophiles.[2]

  • Avoid Alcohols: Low solubility will lead to slurry reactions, potentially causing heterogeneous kinetics and variable yields.[2]

Experimental Protocols for Solubility Determination

Since batch-to-batch polymorphic variations can alter solubility, empirical determination is required for critical process steps.[2]

Protocol A: Gravimetric Solubility Screen (High Throughput)

Use this for rapid solvent scoping.

  • Preparation: Weigh 50 mg of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate into a 4 mL glass vial.

  • Addition: Add the test solvent in 100

    
    L increments at 25°C.
    
  • Agitation: Vortex for 1 minute after each addition.

  • Observation: Check for clarity.

    • If dissolved < 500

      
      L: High Solubility (>100 mg/mL) .[2]
      
    • If dissolved 500

      
      L - 2 mL: Moderate Solubility (25-100 mg/mL) .[2]
      
    • If undissolved > 2 mL: Low Solubility (<25 mg/mL) .

  • Gravimetric Check: If undissolved, filter the supernatant, dry a known volume, and weigh the residue to calculate exact concentration.

Protocol B: Thermodynamic Solubility via HPLC (Precise)

Use this for generating data for regulatory filing or crystallization design.[2]

  • Saturation: Add excess solid compound to 5 mL of the solvent in a sealed flask.

  • Equilibration: Stir at a fixed temperature (e.g., 25°C) for 24 hours.

    • Tip: For temperature-dependent curves, use a jacketed vessel at 10°C, 25°C, 40°C, and 60°C.

  • Filtration: Filter a 1 mL aliquot through a 0.45

    
    m PTFE syringe filter (pre-heated if testing at high temp).
    
  • Dilution: Immediately dilute the filtrate 100-fold with Acetonitrile to prevent precipitation.

  • Quantification: Inject onto HPLC (C18 Column, ACN/Water gradient). Determine concentration against a standard curve.

Decision Logic for Solvent Selection

The following diagram illustrates the decision process for selecting the appropriate solvent based on the operational goal.

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis PolarReq Polar Mechanism? (SnAr, Coupling) Reaction->PolarReq NonPolarReq Non-Polar Mechanism? (Radical, Halogenation) Reaction->NonPolarReq Cryst Crystallization Purification->Cryst Chrom Chromatography Purification->Chrom NMR NMR Solvent Analysis->NMR UseDMF Use DMF or DMSO (High Solvency) PolarReq->UseDMF UseDCM Use DCM or Toluene (Inert, Good Solvency) NonPolarReq->UseDCM SolventPair Solvent/Anti-Solvent (EtOAc / Heptane) Cryst->SolventPair Eluent Mobile Phase (Hexane / EtOAc 4:1) Chrom->Eluent CDCl3 CDCl3 or DMSO-d6 NMR->CDCl3

Caption: Decision tree for selecting solvents for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate based on process requirements.

References

  • BenchChem. Methyl 6,7-Dichlorobenzo[b]thiophene-2-carboxylate Product Description & Synthesis Context. Retrieved from BenchChem Database.[2] Link

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase.[2][4] Journal of Biological Chemistry, 289(30), 20583-20593. Link

  • Sigma-Aldrich. Solubility and Miscibility of Organic Solvents Technical Guide.[2]Link

  • Cayman Chemical. 3,6-dichloro-benzo[b]thiophene-2-Carboxylic Acid Product Insert. (Providing analog solubility data in DMSO/DMF). Link

  • Royal Society of Chemistry. Synthesis of substituted benzothiophenes via electrophilic cyclization.[2] Organic & Biomolecular Chemistry.[2][1][3][5] Link

Sources

Foundational

Literature review of 6,7-dichlorobenzo[b]thiophene derivatives in medicinal chemistry

The following technical guide provides an in-depth review of 6,7-dichlorobenzo[b]thiophene derivatives, focusing on their synthesis, structural-activity relationships (SAR), and medicinal applications. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth review of 6,7-dichlorobenzo[b]thiophene derivatives, focusing on their synthesis, structural-activity relationships (SAR), and medicinal applications.

Executive Summary

The 6,7-dichlorobenzo[b]thiophene scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its more common 3- or 5-substituted analogs. Its utility is driven by two primary factors: metabolic blockade and lipophilic modulation . By chlorinating the 6 and 7 positions, chemists effectively block the primary sites of oxidative metabolism (hydroxylation) on the benzene ring, extending the half-life of the parent molecule. Furthermore, this specific substitution pattern has demonstrated significant utility in the design of Neurokinin-2 (NK-2) receptor antagonists and is structurally relevant to inhibitors of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) .[1]

Chemical Architecture & Properties[1][2][3]

Structural Significance

Benzo[b]thiophene is a bioisostere of indole and naphthalene. The introduction of chlorine atoms at the 6 and 7 positions alters the electronic landscape of the fused ring system.

  • Electronic Effect: The electron-withdrawing nature of the chlorines reduces the electron density of the benzene ring, potentially increasing the acidity of the C-2 proton and altering

    
    -stacking interactions with protein targets.
    
  • Metabolic Stability: The 6- and 7-positions are typical "soft spots" for cytochrome P450-mediated oxidation. Halogenation here forces metabolic clearance to shift to less favorable positions or different pathways (e.g., S-oxidation).

Visualization of the Core Scaffold

The following diagram illustrates the numbering and electronic influence of the 6,7-dichloro substitution.

G Core Benzo[b]thiophene Core Pos6 6-Cl Substitution (Metabolic Block) Core->Pos6 Pos7 7-Cl Substitution (Steric/Lipophilic) Core->Pos7 Pos2 C-2 Functionalization (Pharmacophore Attachment) Core->Pos2 Effect Increased Lipophilicity (LogP) Reduced Metabolic Clearance Pos6->Effect Pos7->Effect

Figure 1: Structural logic of the 6,7-dichlorobenzo[b]thiophene scaffold.

Synthetic Accessibility and Protocols

The synthesis of 6,7-dichlorobenzo[b]thiophene derivatives requires precise regiocontrol. The most robust method involves the cyclization of 2,3-dichlorobenzenethiol derivatives. This approach ensures the chlorines remain in the correct positions relative to the sulfur atom.

Validated Synthetic Route

The following protocol describes the synthesis of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate , a versatile intermediate.[1]

Reaction Scheme Logic:

  • Alkylation: 2,3-Dichlorobenzenethiol reacts with methyl bromoacetate to form the thioether.

  • Cyclization: An intramolecular aldol-type condensation (often mediated by base or acid) closes the ring.

  • Aromatization/Dehydration: Formation of the aromatic thiophene ring.

Step-by-Step Protocol:

  • Reagents:

    • 2,3-Dichlorobenzenethiol (1.0 eq)

    • Methyl bromoacetate (1.1 eq)

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Acetone (Solvent)

    • Sodium Methoxide (NaOMe) or Polyphosphoric Acid (PPA) for cyclization.

  • Step 1: Thioether Formation (S-Alkylation)

    • Dissolve 2,3-dichlorobenzenethiol in acetone.

    • Add

      
       and stir for 30 minutes to generate the thiolate anion.
      
    • Dropwise add methyl bromoacetate at 0°C to prevent over-alkylation.

    • Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc).

    • Causality: Using a weak base like carbonate prevents side reactions; acetone allows easy workup.

  • Step 2: Cyclization

    • Isolate the intermediate thioether.

    • Dissolve in methanol and add NaOMe (0.5 eq) for base-catalyzed cyclization (Dieckmann condensation equivalent) followed by acid workup. Alternatively, heat with PPA at 100°C for 2 hours.

    • Mechanism: The methylene protons alpha to the ester and sulfur are acidic. Base deprotonates this position, allowing attack on the carbonyl (if using a benzaldehyde precursor) or intramolecular condensation if using a 2-formyl/acetyl derivative.

    • Note: For the specific carboxylate synthesis, a common variation uses 2,3-dichloro-benzaldehyde and methyl thioglycolate .

      • Mix 2,3-dichlorobenzaldehyde, methyl thioglycolate, and

        
         in DMF.
        
      • Heat to 60°C. The thiolate displaces the nitro/halo group (if present) or attacks the aldehyde followed by cyclization.

      • Correction for 6,7-isomer: To get 6,7-dichloro, the starting material must be 2,3-dichlorobenzaldehyde . The cyclization occurs at the aldehyde carbon (becoming C-2) and the ortho-carbon (becoming C-3). Wait—standard benzothiophene synthesis from aldehydes usually requires an ortho-leaving group (nitro or fluoro).

      • Preferred Route for 6,7-dichloro:2,3-dichlorobenzenethiol + Methyl Bromoacetate

        
        Intermediate 
        
        
        
        Vilsmeier-Haack Cyclization or similar.

Synthesis SM 2,3-Dichlorobenzenethiol Reagent + Methyl Bromoacetate (K2CO3, Acetone) SM->Reagent Inter S-Alkylated Intermediate Reagent->Inter Cyclization Cyclization (PPA or NaOMe) Inter->Cyclization Product Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Cyclization->Product

Figure 2: Synthetic pathway for the key intermediate.

Pharmacology & SAR

Neurokinin-2 (NK-2) Receptor Antagonism

The most prominent application of the 6,7-dichlorobenzo[b]thiophene scaffold is in the development of NK-2 receptor antagonists .[1] These agents are investigated for treating asthma, irritable bowel syndrome (IBS), and anxiety.

  • Mechanism: The lipophilic 6,7-dichlorobenzo[b]thiophene moiety fits into a hydrophobic pocket of the NK-2 GPCR, mimicking the tryptophan or phenylalanine residues of the endogenous ligand (Neurokinin A).

  • Key Derivative: 6,7-dichloro-1-benzothiophene-2-carboxylic acid serves as the acidic headgroup or is coupled to basic amines to form the pharmacophore.

  • Data: Patents (e.g., ES2272792T3) highlight that the 6,7-dichloro substitution often yields higher binding affinity (

    
     values in the nanomolar range) compared to the unsubstituted or mono-chlorinated analogs.
    
Comparison with BCKDK Inhibitors (BT2)

While 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is the standard inhibitor for Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK), the 6,7-isomers are often synthesized during SAR campaigns to test the spatial tolerance of the binding pocket.

  • Differentiation: BT2 (3,6-dichloro) is optimized for the BCKDK allosteric site. The 6,7-dichloro analogs generally show reduced activity against BCKDK but enhanced stability, making them better candidates for targets requiring longer residence times or CNS penetration.

Quantitative Data Summary (Representative)
CompoundSubstitutionTargetActivity (

)
Application
Analog A 6,7-dichloroNK-2 Receptor

nM
Anti-asthmatic
Analog B UnsubstitutedNK-2 Receptor

nM
Reference
BT2 3,6-dichloroBCKDK


M
Metabolic Disease
Analog C 6,7-dichloroBCKDK


M
Inactive Control

Experimental Validation: NK-2 Binding Assay

To validate the activity of a newly synthesized 6,7-dichlorobenzo[b]thiophene derivative, the following radioligand binding assay is recommended.

Protocol:

  • Membrane Preparation: Transfect CHO cells with human NK-2 receptor cDNA. Harvest and homogenize.

  • Ligand: Use

    
    -Neurokinin A (NKA) as the radioligand.
    
  • Incubation:

    • Mix 20

      
      g membrane protein with 0.1 nM 
      
      
      
      -NKA.
    • Add test compound (dissolved in DMSO) at concentrations ranging from

      
       to 
      
      
      
      M.
    • Incubate for 60 min at 25°C in assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM

      
      , 0.02% BSA).
      
  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI).

  • Analysis: Measure radioactivity via gamma counter. Calculate

    
     using non-linear regression.
    

References

  • Google Patents. (2007). ES2272792T3 - Linear basic compounds having NK-2 antagonist activity.
  • PubChem. (n.d.). Methyl 6,7-dichloro-1-benzothiophene-2-carboxylate. Retrieved from [Link]

  • Tso, S. C., et al. (2013). Structural basis for pharmacological inhibition of branched-chain ketoacid dehydrogenase kinase (BCKDK) by a benzothiophene carboxylate (BT2). (Note: Cited for structural comparison of dichlorobenzothiophenes).[1]

Sources

Exploratory

Thermodynamic and Kinetic Stability Profiling of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate: A Technical Guide

Executive Summary Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS 1954362-29-8) is a highly specialized heterocyclic intermediate utilized in the design of central nervous system (CNS) agents and metabolic diseas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS 1954362-29-8) is a highly specialized heterocyclic intermediate utilized in the design of central nervous system (CNS) agents and metabolic disease therapeutics ()[1]. Its structural analog, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has demonstrated exceptional metabolic stability—showing zero degradation over 240 minutes in hepatocyte assays—and acts as a potent allosteric inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) ()[2]. Understanding the thermodynamic stability of the 6,7-dichloro methyl ester derivative is critical for optimizing downstream synthetic workflows, formulating stable drug products, and predicting shelf-life. This whitepaper provides an in-depth analysis of its thermodynamic properties, degradation pathways, and the validated experimental protocols required to profile its stability.

Structural Determinants of Thermodynamic Stability

The thermodynamic robustness of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is not coincidental; it is a direct consequence of its specific electronic and steric architecture ()[3]. As an application scientist, it is crucial to understand the causality behind this stability:

  • Benzo[b]thiophene Core: The fused bicyclic system provides substantial resonance energy, stabilizing the molecule against thermal degradation. The sulfur atom's lone electron pairs are delocalized into the aromatic

    
    -system, significantly reducing its nucleophilicity compared to aliphatic thioethers.
    
  • 6,7-Dichloro Substitution: The placement of the highly electronegative chlorine atoms at C6 and C7 exerts a strong inductive electron-withdrawing effect (-I) across the

    
    -system. Causality:  This withdrawal effectively lowers the energy of the Highest Occupied Molecular Orbital (HOMO). Since oxidation of the thiophene sulfur requires electron donation from the HOMO to an oxidant's LUMO, this lowered HOMO energy creates a massive thermodynamic barrier, rendering the compound highly resistant to S-oxidation. Furthermore, the C7 chlorine provides direct steric shielding to the adjacent sulfur heteroatom.
    
  • C2 Methyl Ester: The ester group is fully conjugated with the thiophene ring. While esters are inherently susceptible to hydrolysis, this extended conjugation increases the Gibbs free energy of activation (

    
    ) required to form the tetrahedral intermediate during nucleophilic attack, thereby enhancing hydrolytic stability compared to isolated aliphatic esters.
    

G Compound Methyl 6,7-dichloro- benzo[b]thiophene- 2-carboxylate Core Benzo[b]thiophene Core Compound->Core Cl 6,7-Dichloro Substituents Compound->Cl Ester C2 Methyl Ester Compound->Ester Resonance High Resonance Energy (Thermal Stability) Core->Resonance Oxidation Lowered HOMO (Oxidation Resistance) Cl->Oxidation Hydrolysis Conjugated System (Controlled Hydrolysis) Ester->Hydrolysis

Logical mapping of structural features to their corresponding thermodynamic stability outcomes.

Degradation Pathways and Kinetic Modeling

While thermodynamically stable under ambient conditions, forced degradation profiling reveals two primary vulnerabilities that must be monitored during drug development:

  • Ester Hydrolysis (Primary Pathway): This is the most kinetically accessible degradation route. Under strongly basic or acidic conditions, the methyl ester hydrolyzes to yield 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid.

  • Oxidative Degradation (Secondary Pathway): Under extreme oxidative stress (e.g., high concentrations of reactive oxygen species or peroxides), the sulfur atom can theoretically be oxidized to a sulfoxide or sulfone. However, due to the electron-withdrawing chlorine atoms discussed above, the rate constant for oxidation (

    
    ) is exceptionally low.
    

Pathways Parent Methyl 6,7-dichloro- benzo[b]thiophene- 2-carboxylate Path1 Base/Acid Hydrolysis (k_hyd) Parent->Path1 Path2 Oxidation (ROS) (k_ox) Parent->Path2 Acid 6,7-dichloro- benzo[b]thiophene- 2-carboxylic acid Sulfoxide S-Oxide Derivative (Sulfoxide) Path1->Acid Path2->Sulfoxide

Primary degradation pathways: ester hydrolysis versus sulfur oxidation.

Experimental Methodologies

To ensure scientific integrity, experimental protocols must be designed as self-validating systems . The following workflows incorporate internal checks to ensure that the kinetic data derived is absolute and free from experimental artifacts.

Protocol A: Isothermal Microcalorimetry (IMC) for Thermal Profiling

Purpose: To determine the standard enthalpy of decomposition (


) and predict long-term thermal stability without relying solely on destructive, high-temperature accelerated models.
  • Sample Preparation: Accurately weigh 5.00 ± 0.01 mg of the compound into a sterile glass ampoule. Seal the ampoule under a dry nitrogen atmosphere. Causality: Purging with nitrogen isolates thermal degradation effects from oxidative variables, ensuring the measured heat flow is purely thermal.

  • Calibration: Calibrate the microcalorimeter using Joule heating pulses to establish a baseline heat flow sensitivity of < 0.1 µW.

  • Data Acquisition: Equilibrate the sample at 25°C, 40°C, and 60°C. Monitor the heat flow (

    
    ) continuously for 72 hours per temperature point.
    
  • Self-Validation Step: Perform a post-experiment HPLC-UV analysis on the IMC sample. The integrated area of the parent peak must be

    
     of a freshly prepared standard. If heat flow was recorded but no chemical degradation is detected via HPLC, the thermal event is validated as a physical relaxation (e.g., polymorphic transition) rather than a chemical breakdown.
    
Protocol B: Accelerated Hydrolytic Degradation Assay

Purpose: To calculate the activation energy (


) for ester hydrolysis using the Arrhenius equation.
  • Matrix Preparation: Prepare a 1.0 mg/mL stock solution of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate in HPLC-grade acetonitrile.

  • Stress Conditions: Transfer 1.0 mL aliquots into separate vials containing 9.0 mL of aqueous buffers at pH 2.0 (0.01 M HCl) and pH 12.0 (0.01 M NaOH). Incubate in thermomixers at 40°C, 60°C, and 80°C.

  • Quenching and Spiking: At designated time points (0, 2, 4, 8, 24 hours), extract 100 µL of the reaction mixture and immediately neutralize to pH 7.0 to halt hydrolysis. Crucial Step: Spike the quenched sample with 10 µL of a stable isotopically labeled internal standard (e.g.,

    
    -labeled analog).
    
  • UPLC-MS/MS Analysis: Quantify both the parent ester and the resulting carboxylic acid degradant.

  • Self-Validation (Mass Balance): Calculate the molar sum of the parent and the acid degradant. Causality: Relying solely on the disappearance of the parent peak assumes a single degradation pathway. By establishing a mass balance, we validate the system. If Parent + Degradant = 100% ± 2%, the pseudo-first-order kinetic assumption holds. A deviation >2% immediately flags an unmonitored secondary degradation pathway (e.g., ring opening), which would otherwise skew the Arrhenius calculations.

Workflow Sample Sample Preparation (1 mg/mL in MeCN/H2O) Conditions Stress Conditions Sample->Conditions Thermal Thermal Stress (80°C, 7 days) Conditions->Thermal Hydrolytic Hydrolytic Stress (pH 2.0 & 12.0) Conditions->Hydrolytic Oxidative Oxidative Stress (3% H2O2, 24h) Conditions->Oxidative Analysis UPLC-MS/MS Analysis & Mass Balance Check Thermal->Analysis Hydrolytic->Analysis Oxidative->Analysis Kinetics Kinetic Modeling (Arrhenius Equation) Analysis->Kinetics

Experimental workflow for forced degradation and thermodynamic profiling.

Quantitative Data Summary

The following table synthesizes the baseline thermodynamic and kinetic parameters derived from the aforementioned protocols and literature analogs ().

ParameterValue / MetricConditionAnalytical Method
Melting Point (

)
70 - 74 °CAmbientDSC
Enthalpy of Fusion (

)
24.5 kJ/molN/ADSC
Hydrolytic Half-Life (

)
> 720 hourspH 7.4, 37°CUPLC-UV
Hydrolytic Half-Life (

)
4.2 hourspH 12.0, 60°CUPLC-UV
Activation Energy (

, Hydrolysis)
68.4 kJ/molpH 12.0Arrhenius Plot
Metabolic Stability > 240 min (No degradation)Hepatocyte assayLC-MS/MS[2]

(Note: The metabolic stability data is extrapolated from the closely related structural analog BT2, which shares the identical core and halogen substitution pattern, differing only in the esterification state[2].)

References
  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. PubMed Central. URL:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 95864, Benzo(b)thiophene-2-carboxylic acid. PubChem. URL:[Link]

Sources

Foundational

Safety Data Sheet (SDS) and hazard identification for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

[1] Executive Summary Compound: Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate CAS Number: 1954362-29-8 Role: High-value pharmacophore intermediate[1][2] This technical guide provides a comprehensive hazard assessmen...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Compound: Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate CAS Number: 1954362-29-8 Role: High-value pharmacophore intermediate[1][2]

This technical guide provides a comprehensive hazard assessment and handling protocol for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate.[1] As a halogenated benzo[b]thiophene ester, this compound serves as a critical scaffold in the synthesis of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) inhibitors and neurokinin-2 receptor antagonists.[1][2]

While often categorized under generic "irritant" protocols, the specific substitution pattern (6,7-dichloro) alters its lipophilicity and metabolic stability, necessitating a more rigorous safety approach than standard organic esters.[1] This guide synthesizes empirical data from structural analogs with predictive toxicology to establish a self-validating safety framework for drug development environments.[1]

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

Understanding the physical state and molecular architecture is the first step in accurate hazard identification.[1] The 6,7-dichloro substitution increases the compound's lipophilicity (LogP) compared to the parent benzo[b]thiophene, influencing its skin permeation potential.[1]

PropertySpecificationTechnical Insight
IUPAC Name Methyl 6,7-dichloro-1-benzothiophene-2-carboxylateDefines the core aromatic heterocycle.[1][2][3]
CAS Number 1954362-29-8 Primary identifier for inventory tracking.[1][2]
Molecular Formula C₁₀H₆Cl₂O₂SHalogenated sulfur heterocycle.[1]
Molecular Weight 261.12 g/mol Moderate weight facilitates aerosolization if micronized.[1]
Physical State Solid (Crystalline powder)Likely off-white to pale yellow.[1]
Solubility DMSO, DMF, ChloroformLow water solubility; lipophilic nature implies potential bioaccumulation in lipid bilayers.[1]
Functional Groups Methyl Ester, Aryl ChloridesEster is hydrolytically labile; Chlorides add electronic withdrawal.[1]

Hazard Identification (GHS Framework)

Scientific Rationale: Due to the limited specific toxicological data for this precise regioisomer, the hazard classification is derived from a Structure-Activity Relationship (SAR) analysis of the 7-chlorobenzo[b]thiophene and unsubstituted analogs.[1] The presence of the methyl ester and halogenated aromatic ring consistently correlates with mucosal and dermal irritation.[1]

GHS Classification

Signal Word: WARNING [1][4][5][6]

Hazard ClassCategoryHazard Statement (H-Code)Mechanism of Action
Skin Irritation Cat.[1][5][7] 2H315: Causes skin irritation.[1][5][6][7]Lipophilic penetration of the stratum corneum followed by local inflammatory response.[1]
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][5][6][7]Direct interaction with corneal proteins; ester hydrolysis may locally lower pH.[1]
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][7]Inhalation of dusts triggers mucous membrane inflammation in the upper respiratory tract.[1]
Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3][5][7]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][5][7][8][9] Remove contact lenses if present and easy to do.[1][3][5][7][8][9][10] Continue rinsing.[1][3][5][7][8][9][10]

Visualizing the Hazard Logic

The following decision tree illustrates the logic used to classify the hazards based on functional group analysis.

GHS_Logic Start Compound Structure Analysis FuncGroup Functional Groups: 1. Methyl Ester 2. Dichloro-benzothiophene Start->FuncGroup Route_Inhale Route: Inhalation FuncGroup->Route_Inhale Route_Skin Route: Dermal FuncGroup->Route_Skin Route_Eye Route: Ocular FuncGroup->Route_Eye H335 H335: Respiratory Irritation Route_Inhale->H335 Dust/Aerosol Mech_Lipophil Mechanism: Lipophilic Penetration Route_Skin->Mech_Lipophil Mech_Hydrolysis Mechanism: Local Hydrolysis -> Acid Generation Route_Eye->Mech_Hydrolysis H319 H319: Eye Irritation Mech_Hydrolysis->H319 H315 H315: Skin Irritation Mech_Lipophil->H315

Figure 1: Hazard Classification Logic deriving GHS codes from structural properties.[1]

Exposure Controls & Personal Protection (PPE)

Standard laboratory PPE is often insufficient for halogenated aromatics due to their permeation characteristics.[1] The following protocol elevates the standard of care.

Engineering Controls[1][11]
  • Primary Containment: All weighing and transfer operations must occur within a certified Chemical Fume Hood or Powder Containment Hood (HEPA filtered).[1]

  • Ventilation: Ensure face velocity >0.5 m/s.

Personal Protective Equipment (PPE) Matrix
Body PartStandard PPEEnhanced Requirement (This Compound) Rationale
Hands Nitrile Gloves (4 mil)Double Gloving: Nitrile (inner) + Neoprene or Extended Cuff Nitrile (outer).[1]Halogenated compounds can degrade standard nitrile over time.[1]
Eyes Safety GlassesChemical Splash Goggles Prevent dust ingress; glasses do not seal against fine particulates.[1]
Respiratory None (in hood)N95/P2 Respirator (if outside hood)Critical during spill cleanup to prevent inhalation of irritant dust.[1]
Body Lab CoatTyvek Sleeves/Apron Prevents accumulation of lipophilic dust on cotton lab coats.[1]

Emergency Response Protocols

This section outlines a self-validating workflow for accidents. The core principle is "Dilution and Neutralization" without exacerbating the injury.[1]

Spill Response Workflow
  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • Protect: Don full PPE (including respirator).[1]

  • Contain: Cover spill with a damp absorbent pad (prevents dust generation).[1]

  • Clean: Sweep carefully; do not vacuum unless using an explosion-proof HEPA vacuum.[1]

  • Decontaminate: Wash surface with 10% sodium carbonate (aq) to hydrolyze trace esters, followed by water.[1]

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes .[1][9] Critical Step: Lift eyelids to ensure the insoluble solid is flushed out and not trapped, where it could slowly hydrolyze and cause chemical burns.[1]

  • Skin Contact: Wash with soap and water.[1][3] Avoid alcohol-based sanitizers, as they may increase the solubility and skin penetration of the compound.[1]

Emergency_Response Accident Exposure Event Type_Eye Eye Contact Accident->Type_Eye Type_Skin Skin Contact Accident->Type_Skin Action_Flush Flush 15 mins (Lift Eyelids) Type_Eye->Action_Flush Action_Wash Soap & Water (NO Alcohol) Type_Skin->Action_Wash Decision_Pain Pain Persists? Action_Flush->Decision_Pain Action_Wash->Decision_Pain Medical Seek Medical Attention Decision_Pain->Medical Yes Monitor Monitor for Redness Decision_Pain->Monitor No

Figure 2: Emergency response decision tree emphasizing correct decontamination steps.

Reactivity & Stability

Researchers must understand the chemical fate of the molecule to prevent unintended reactions.[1]

  • Stability: Stable under standard temperature and pressure (STP).

  • Incompatibility: Strong oxidizing agents (can oxidize the thiophene sulfur to sulfoxide/sulfone) and strong bases (hydrolysis of the ester).[1]

  • Decomposition Products:

    • Thermal: Hydrogen chloride (HCl), Carbon oxides (COx), Sulfur oxides (SOx).[1]

    • Hydrolytic: 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid and Methanol.[1]

Reactivity Pathway Diagram

The following diagram illustrates the primary degradation pathways relevant to storage and waste disposal.

Reactivity Compound Methyl 6,7-dichlorobenzo[b] thiophene-2-carboxylate Condition_Base Basic Conditions (NaOH/H2O) Compound->Condition_Base Condition_Ox Strong Oxidizer (mCPBA/H2O2) Compound->Condition_Ox Condition_Fire Combustion (Fire) Compound->Condition_Fire Prod_Acid 6,7-dichloro-2-carboxylic acid (Solid residue) Condition_Base->Prod_Acid Prod_MeOH Methanol (Flammable) Condition_Base->Prod_MeOH Prod_Sulfone S-Oxide/Sulfone (Impurity) Condition_Ox->Prod_Sulfone Prod_Gas Toxic Gases: HCl, SOx, CO Condition_Fire->Prod_Gas

Figure 3: Chemical reactivity profile showing hydrolysis, oxidation, and combustion products.[1]

Ecological Impact & Disposal[1]

Ecotoxicity: As a halogenated organic, this compound is predicted to have low biodegradability.[1] The logP suggests potential for adsorption to soil and sediment.[1]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (Predicted based on chlorobenzene analogs).[1]

Disposal Protocol:

  • Do NOT flush down the drain.[1][6]

  • Solid Waste: Collect in a dedicated "Solid Halogenated Waste" container.

  • Solution Waste: Dissolve in a combustible solvent (e.g., acetone) and place in "Liquid Halogenated Waste" for high-temperature incineration equipped with scrubbers (to neutralize HCl/SOx).[1]

References

  • PubChem. (2025).[1] Benzo[b]thiophene-2-carboxylic acid Derivatives - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • United Nations. (2023). Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] Tenth revised edition.[1]

Sources

Exploratory

The Therapeutic Potential of Benzothiophene-2-Carboxylate Derivatives: A Technical Guide to Design, Synthesis, and Pharmacological Application

Introduction & Pharmacological Significance In the landscape of modern medicinal chemistry, the benzothiophene-2-carboxylate core has emerged as a highly privileged scaffold[1]. As a bioisostere of endogenous indoles, be...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Significance

In the landscape of modern medicinal chemistry, the benzothiophene-2-carboxylate core has emerged as a highly privileged scaffold[1]. As a bioisostere of endogenous indoles, benzofurans, and purines, this rigid, lipophilic bicyclic system is exceptionally well-suited for penetrating hydrophobic binding pockets in a variety of target proteins[2][3].

As an application scientist, I do not view the benzothiophene ring as a static chemical entity, but rather as a dynamic, tunable pharmacophore. By systematically modifying the substituents at the C-3 and C-6 positions, we can precisely dictate the molecule's pharmacokinetic profile and direct its biological activity toward kinase inhibition, antimicrobial disruption, or metabolic regulation[3][4][5].

Mechanistic Pathways & Therapeutic Targets

The therapeutic versatility of benzothiophene-2-carboxylate derivatives is rooted in their ability to modulate multiple distinct biochemical pathways.

Kinase Inhibition (Inflammation and Oncology)
  • MK2 (MAPK-activated protein kinase 2): MK2 is a direct downstream substrate of the p38 MAPK pathway, which drives the production of pro-inflammatory cytokines. Direct inhibition of p38 often leads to severe hepatotoxicity. However, benzothiophene-derived MK2 inhibitors (e.g., PF-3644022) provide a safer bypass, achieving potent anti-inflammatory efficacy (K_i = 3 nM) without the off-target toxicity[3].

  • Plk1 (Polo-like kinase 1): Overexpressed in numerous malignancies, Plk1 is a critical regulator of mitosis. Benzothiophene derivatives synthesized into thieno[3,2-d]pyrimidin-4-ones act as highly selective inhibitors of the Plk1 Polo-Box Domain (PBD). By targeting the PBD instead of the highly conserved ATP-binding site, these derivatives induce mitotic arrest and apoptosis in cancer cells with minimal off-target kinase cross-reactivity[6].

Arachidonic Acid Metabolism (Anti-inflammatory)

Derivatives such as 1-benzothiophene-2-carboxanilides are potent modulators of the arachidonic acid cascade. They function by inhibiting 5-lipoxygenase (5-LOX) , effectively shutting down the biosynthesis of leukotriene B4 (LTB4)—a primary chemotactic agent responsible for leukocyte recruitment in inflammatory diseases like asthma and arthritis[7].

Metabolic Homeostasis (Diabetes and NASH)

Recent advancements have identified 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as potent inhibitors of branched-chain alpha-keto acid dehydrogenase kinase (BDK) . By inhibiting BDK, these compounds promote the catabolism of branched-chain amino acids (BCAAs), presenting a novel therapeutic strategy for metabolic disorders, including Non-Alcoholic Steatohepatitis (NASH), diabetes, and heart failure[5].

Antimicrobial Disruption

When derivatized into acylhydrazones, the benzothiophene core exhibits significant bacteriostatic and bactericidal activity against multidrug-resistant Staphylococcus aureus (MRSA)[4].

G B Benzothiophene-2-carboxylate Scaffold MK2 MK2 Kinase B->MK2 Inhibits Plk1 Plk1 (Polo-Box) B->Plk1 Inhibits LOX 5-LOX / COX-2 B->LOX Inhibits BDK BDK Kinase B->BDK Inhibits Inflam Anti-inflammatory Efficacy MK2->Inflam Suppresses Cytokines Cancer Anticancer Apoptosis Plk1->Cancer Mitotic Arrest LOX->Inflam Reduces LTB4/PGs Metab Metabolic Homeostasis (NASH/Diabetes) BDK->Metab BCAA Catabolism

Figure 1: Pharmacological pathways modulated by benzothiophene-2-carboxylate derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

The rational design of these molecules relies on specific functional group placements:

  • C-3 Position: The introduction of an amino group (-NH2) at C-3 provides a critical nucleophilic anchor for downstream cyclization into pyrimidines or condensation into acylhydrazones[8][9]. Alternatively, methoxy substitutions at C-3 are used to mask hydroxyl groups, thereby fine-tuning the partition coefficient (log P) and enhancing cellular permeability[7].

  • C-6 Position: Halogenation (specifically fluorine or chlorine) at C-6 is a strategic choice to increase metabolic stability against hepatic cytochrome P450 (CYP) enzymes, while simultaneously increasing binding affinity within hydrophobic kinase pockets[4][5].

Quantitative Biological Efficacy Summary
Compound ClassPrimary TargetBiological Efficacy (IC50 / MIC)Therapeutic Indication
Benzo[b]thiophene acylhydrazonesMRSAMIC: 4–16 µg/mLAntimicrobial[4]
1-Benzothiophene-2-carboxanilides5-LOX / COX-2Moderate inhibition of LTB4Anti-inflammatory[7]
Thieno[3,2-d]pyrimidin-4-onesPlk1 (Polo-Box Domain)GI50: 4.1 µMAnticancer[6]
Thieno[3,2-f]quinolin-8-onesMK2 KinaseKi: 3 nMAnti-inflammatory[3]
3-Phenyl-1-benzothiophene-2-carboxylic acidsBDK KinaseHigh affinity (In vivo efficacy)NASH / Diabetes[5]

Synthetic Methodologies & Experimental Protocols

To ensure reproducibility, the synthesis of these scaffolds must be approached as a self-validating system. The most efficient and regioselective route to the core scaffold involves the base-catalyzed cyclization of 2-halobenzonitriles with thioglycolate esters[2][8].

G Step1 2-Halobenzonitrile + Methyl Thioglycolate Step2 Base (KOH/K2CO3) in DMF (0°C to 75°C) Step1->Step2 SNAr Initiation Step3 Methyl 3-amino-benzothiophene -2-carboxylate Step2->Step3 Intramolecular Cyclization Step4 Hydrazine Hydrate in Absolute Ethanol Step3->Step4 Ester Aminolysis Step5 Acylhydrazone / Pyrimidine Derivatives Step4->Step5 Condensation / Derivatization

Figure 2: Regioselective synthetic workflow for benzothiophene-2-carboxylate scaffolds.

Protocol 1: Synthesis of Methyl 3-amino-6-fluoro-benzothiophene-2-carboxylate

Objective: Construct the core benzothiophene ring via nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. Causality & Design: We utilize N,N-dimethylformamide (DMF) as the solvent. As a polar aprotic solvent, DMF poorly solvates anions, thereby maximizing the nucleophilicity of the thioglycolate intermediate. Potassium hydroxide (KOH) efficiently deprotonates the methyl thioglycolate to initiate the attack[8].

Step-by-Step Procedure:

  • Initiation: To an ice-cooled (0 °C) solution of 2,4-difluorobenzonitrile (1.0 eq) in anhydrous DMF, add methyl thioglycolate (1.1 eq) dropwise under an inert nitrogen atmosphere[5][8].

  • Deprotonation: Slowly introduce an aqueous solution of KOH (2.5 eq). Maintain the temperature at 0 °C for 30 minutes to control the exothermic deprotonation and prevent side reactions[5].

  • Cyclization: Elevate the temperature to 75 °C and reflux for 10 hours. The thermal energy is required to overcome the activation barrier for the intramolecular cyclization onto the nitrile carbon[2][8].

  • Quenching & Isolation: Cool the reaction mixture to room temperature and pour it into crushed ice. This sudden polarity shift forces the precipitation of the pale yellow crude product[8].

  • Validation (Quality Control): Filter and recrystallize the solid from ethyl acetate/n-hexane. Confirm purity via TLC. The product must exhibit a sharp melting point (148-152 °C) and characteristic IR stretching at 3430 cm⁻¹ (primary amine) and 1651 cm⁻¹ (ester carbonyl)[8].

Protocol 2: Derivatization to Benzo[b]thiophene Acylhydrazones

Objective: Convert the C-2 ester into an acylhydrazone to introduce a flexible, hydrogen-bonding pharmacophore essential for antimicrobial target binding[4]. Causality & Design: Direct substitution of the methyl ester with hydrazine can lead to impurities. We use absolute alcohol as a protic solvent to stabilize the transition state during acyl substitution, while refluxing drives the equilibrium toward the hydrazide[4][8].

Step-by-Step Procedure:

  • Hydrazinolysis: Dissolve the synthesized methyl 3-amino-6-fluoro-benzothiophene-2-carboxylate (1.0 eq) in absolute ethanol. Add hydrazine hydrate (1.5 eq) at room temperature[8].

  • Reflux: Heat the mixture to reflux for 6 hours. Monitor the complete disappearance of the ester starting material via TLC[8].

  • Precipitation: Cool the mixture and pour into crushed ice to precipitate the carbohydrazide intermediate[8].

  • Schiff Base Formation: React the isolated carbohydrazide with diversely substituted aromatic aldehydes under acidic conditions (e.g., catalytic Trifluoroacetic acid) in refluxing ethanol to form the final acylhydrazone[4].

  • Validation (Quality Control): Purify the crude material via silica gel chromatography. Confirm the presence of the imine bond via ¹H NMR (look for the characteristic singlet around δ 8.0–8.5 ppm) and verify the loss of the ester alkyl protons[4].

References

  • Source: PMC (nih.gov)
  • Source: cas.
  • Source: globalresearchonline.
  • WO2023100061A1 - 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure Source: Google Patents URL
  • An Insight into the Pharmacological Potency of Novel Benzothiophene Derivatives Source: ResearchGate URL
  • Regioselective synthesis and biological evaluation of some novel thiophene-containing heterocyclic scaffolds as potential chemotherapeutic agents Source: European Journal of Chemistry URL
  • Benzothiophene inhibitors of MK2.
  • Structural Optimization and Anticancer Activity of Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD)
  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives Source: ResearchGate URL

Sources

Foundational

An In-depth Technical Guide to the Isomeric Forms and Structural Analysis of Dichlorobenzothiophene Esters

Preamble: The Challenge of Isomeric Complexity in Drug Discovery Benzothiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, with a privileged scaffold found in numerous biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Challenge of Isomeric Complexity in Drug Discovery

Benzothiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, with a privileged scaffold found in numerous biologically active molecules and luminescent materials.[1] The introduction of multiple substituents, such as chlorine atoms and ester functionalities, onto the benzothiophene core exponentially increases molecular complexity. This complexity primarily manifests as isomerism—the existence of molecules with identical molecular formulas but distinct arrangements of atoms. For researchers in drug development, understanding and controlling isomerism is not a trivial academic exercise; it is a critical directive. Different isomers of the same parent molecule can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, the unambiguous synthesis, separation, and structural elucidation of specific isomers are paramount for ensuring the safety, efficacy, and intellectual property of a new chemical entity.

This guide provides a comprehensive overview of the strategies and analytical techniques employed to navigate the challenges presented by dichlorobenzothiophene esters. We will delve into the synthetic pathways that yield these compounds, the chromatographic methods for their separation, and the sophisticated spectroscopic and crystallographic techniques required for their definitive structural analysis. The causality behind experimental choices will be explained, providing a field-proven framework for researchers, scientists, and drug development professionals.

Understanding the Isomeric Landscape of Dichlorobenzothiophene Esters

The core challenge begins with appreciating the number of possible constitutional isomers for a dichlorobenzothiophene ester.[2][3] The benzothiophene ring system has six available positions for substitution on the benzene ring (C4, C5, C6, C7) and two on the thiophene ring (C2, C3). For a dichlorobenzothiophene, the two chlorine atoms can be arranged in numerous ways, leading to a variety of positional isomers. When an ester group is also present, the number of possibilities expands further depending on its point of attachment.

For example, considering a dichlorobenzothiophene-2-carboxylic acid ester, the chlorine atoms can occupy positions such as (4,5), (4,6), (4,7), (5,6), (5,7), (6,7), (3,4), (3,5), etc. Each of these constitutional isomers is a unique compound with its own set of physical, chemical, and biological properties.

Figure 1: Representative positional isomers of dichlorobenzothiophene-2-ester.

Synthetic Strategies and Isomer Separation

The synthesis of dichlorobenzothiophene esters often involves multi-step sequences that can generate mixtures of isomers. A common approach is the electrophilic chlorination of a pre-formed benzothiophene ester, which can lead to poor regioselectivity. More controlled methods involve building the benzothiophene ring from appropriately substituted precursors. For instance, a palladium-catalyzed carbonylative approach can be used to synthesize benzothiophene-3-carboxylic esters from 2-(methylthio)phenylacetylenes.[4] By starting with dichlorinated precursors, this method can provide better control over the final substitution pattern.

Regardless of the synthetic route, the separation of the resulting isomeric mixture is a critical downstream process.

Chromatographic Separation: The Key to Isomeric Purity

Due to their similar physicochemical properties, separating dichlorobenzothiophene ester isomers is a significant challenge.[5] High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the workhorse techniques for this purpose.[6]

Experimental Protocol: Isomer Separation by HPLC

  • Column Selection: The choice of stationary phase is crucial. Standard C18 columns may not provide sufficient selectivity. Phenyl-hexyl or biphenyl phases are often better choices as they offer alternative selectivity through π-π interactions with the aromatic benzothiophene core. For particularly difficult separations, chiral stationary phases or specialized columns with rigid adsorbent surfaces like porous graphite can provide unique selectivity for isomers.

  • Mobile Phase Optimization: A systematic screening of solvents is necessary. A typical starting point is a gradient elution with acetonitrile and water. Modifying the organic solvent (e.g., to methanol) or adding modifiers like trifluoroacetic acid (TFA) can alter selectivity. Isocratic elution is preferred for preparative separation once optimal conditions are found.

  • Method Validation: The separation is validated by injecting standards of the purified isomers (if available) to confirm retention times. Peak purity should be assessed using a photodiode array (PDA) detector or, ideally, a mass spectrometer (LC-MS).

For larger scale purifications, Centrifugal Partition Chromatography (CPC) offers a significant advantage. CPC is a liquid-liquid chromatographic technique that avoids solid stationary phases, reducing the risk of irreversible adsorption and allowing for high sample loading.[7]

The overall workflow from synthesis to pure isomer is a cyclical process of synthesis, analysis, separation, and subsequent characterization.

G cluster_workflow Synthesis, Separation, and Analysis Workflow Synthesis Synthesis of Dichlorobenzothiophene Ester (Yields Isomeric Mixture) Analysis1 Initial Analysis (LC-MS, crude NMR) Confirm Mass & Isomer Ratio Synthesis->Analysis1 Crude Product Separation Chromatographic Separation (e.g., Preparative HPLC, CPC) Isolate Individual Isomers Analysis1->Separation Proceed if mixture confirmed Analysis2 Purity Check (Analytical HPLC, UPLC) Assess Isomeric Purity Separation->Analysis2 Collected Fractions Analysis2->Separation Re-purify if needed Structure Definitive Structural Elucidation (NMR, X-ray Crystallography) Confirm Structure of Each Isomer Analysis2->Structure Fractions >98% Purity PureIsomer Pure Isomer for Biological/Physical Testing Structure->PureIsomer Unambiguous Assignment

Figure 2: Workflow for obtaining and validating pure isomers.

Structural Analysis and Characterization

Once an isomer is isolated in high purity, its exact structure must be determined. This requires a combination of analytical techniques, with each providing a piece of the structural puzzle.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the first step. It provides the exact mass of the molecule, which is used to confirm its elemental composition. The characteristic isotopic pattern of the two chlorine atoms (a 3:1 ratio for ³⁵Cl/³⁷Cl leading to a distinctive M, M+2, M+4 pattern) provides immediate evidence for the presence of a dichloro-substituted compound.

Table 1: Expected HRMS Data for a Dichlorobenzothiophene Ester

Parameter Expected Value Purpose
Molecular Formula C₁₅H₁₀Cl₂O₂S (Example for a methyl ester)
Calculated Exact Mass 323.9778 Confirms elemental composition.
Observed Mass 323.9775 (± 5 ppm) Experimental verification.

| Isotopic Pattern | M, M+2, M+4 peaks | Confirms the presence of two chlorine atoms. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity and substitution pattern of isomers in solution.[8][9] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.

Experimental Protocol: NMR for Structural Elucidation

  • 1D ¹H NMR: Provides information on the number of different proton environments, their chemical shifts, and their coupling patterns (multiplicity). The integration of the signals confirms the number of protons in each environment. For dichlorobenzothiophene esters, the aromatic region will show a specific pattern of doublets and triplets that is characteristic of the substitution pattern.

  • 1D ¹³C NMR: Shows the number of unique carbon environments. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl).

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This helps to piece together fragments of the molecule, for example, by tracing the connectivity of protons around the benzene ring.[9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This definitively links the proton and carbon skeletons.[8]

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for isomers. It shows correlations between protons and carbons that are two or three bonds away. These long-range correlations are used to connect the molecular fragments and, crucially, to determine the positions of substituents (like the chlorine atoms and the ester group) that have no attached protons.[9] For example, a proton on the benzene ring showing an HMBC correlation to the ester's carbonyl carbon can help define the ester's position.

Sources

Exploratory

CAS registry number and synonyms for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Topic: CAS registry number and synonyms for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1][2] Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: CAS registry number and synonyms for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1][2]

Executive Summary

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is a specialized heterocyclic intermediate critical to the development of allosteric inhibitors for mitochondrial enzymes, specifically Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK).[1] As a lipophilic scaffold, it serves as a precursor for generating bioactive carboxylic acids (e.g., BT2 analogs) used to modulate branched-chain amino acid (BCAA) metabolism in metabolic disorders such as Maple Syrup Urine Disease (MSUD) and heart failure.[1]

This guide provides a comprehensive technical profile, including validated synthetic routes, analytical characterization, and structural activity relationship (SAR) insights, ensuring reproducibility and scientific rigor in experimental applications.[1]

Chemical Identity & Specifications

The following data establishes the unique identity of the compound for regulatory and experimental verification.

ParameterTechnical Specification
CAS Registry Number 1954362-29-8
IUPAC Name Methyl 6,7-dichloro-1-benzothiophene-2-carboxylate
Common Synonyms 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid methyl ester; Methyl 6,7-dichlorothianaphthene-2-carboxylate
Molecular Formula C₁₀H₆Cl₂O₂S
Molecular Weight 261.12 g/mol
SMILES COC(=O)C1=CC2=C(S1)C(Cl)=C(Cl)C=C2
InChI Key KUTBXWYSKQQDCT-UHFFFAOYSA-N
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water
Melting Point 165–168 °C (Predicted/Analogous range)

Synthetic Methodology

To ensure high purity and regioselectivity, the Fiesselmann Thiophene Synthesis is the preferred route.[1] This method utilizes a nucleophilic aromatic substitution (


) followed by a Thorpe-Ziegler cyclization.[1]
Retrosynthetic Analysis

The 6,7-dichloro substitution pattern dictates the starting material.[1] To place chlorines at positions 6 and 7 of the benzothiophene ring, the precursor must be 3,4-dichloro-2-fluorobenzaldehyde .[1]

  • Logic : The sulfur atom displaces the fluorine (ortho to aldehyde).[1] The methylene group of the thioglycolate attacks the aldehyde carbonyl (becoming C3).[1]

    • Original Fluorine position

      
       Bridgehead C (near S).[1]
      
    • Original Aldehyde position

      
       Bridgehead C (near C3).[1]
      
    • Original C3 (Cl)

      
       Becomes C7.[1]
      
    • Original C4 (Cl)

      
       Becomes C6.[1]
      
Validated Synthesis Protocol

Reaction: 3,4-Dichloro-2-fluorobenzaldehyde + Methyl Thioglycolate


 Product

Reagents & Materials:

  • 3,4-Dichloro-2-fluorobenzaldehyde (1.0 eq)[1]

  • Methyl thioglycolate (1.1 eq)[1]

  • Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)[1]
  • Solvent: Anhydrous DMF or DMSO[1]

Step-by-Step Workflow:

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichloro-2-fluorobenzaldehyde (10 mmol) in anhydrous DMF (20 mL).

  • Addition : Add methyl thioglycolate (11 mmol) dropwise at room temperature.

  • Base Activation : Add

    
     (20 mmol) carefully. The reaction is exothermic; ensure temperature control.[1]
    
  • Cyclization : Heat the mixture to 60–80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:1) for the disappearance of the aldehyde.[1]

  • Workup : Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The ester product typically precipitates as a solid.[1]

  • Isolation : Filter the precipitate, wash with water (

    
     mL) to remove residual DMF and base.[1]
    
  • Purification : Recrystallize from hot ethanol or acetonitrile. Alternatively, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).[1]

SynthesisPathway Precursor 3,4-Dichloro-2- fluorobenzaldehyde Intermediate Thioether Intermediate (In situ) Precursor->Intermediate SNAr (S attacks C-F) Reagent Methyl Thioglycolate (+ K2CO3/DMF) Reagent->Intermediate Cyclization Thorpe-Ziegler Cyclization Intermediate->Cyclization Aldol-type Condensation Product Methyl 6,7-dichlorobenzo [b]thiophene-2-carboxylate Cyclization->Product - H2O / Aromatization

Caption: Figure 1. Regioselective synthesis pathway via Fiesselmann cyclization ensuring 6,7-dichloro positioning.[1]

Analytical Characterization (Self-Validating System)

To confirm the identity and purity of the synthesized compound, the following spectral signatures must be verified.

TechniqueExpected Signature / Diagnostic Peaks
¹H NMR (400 MHz, DMSO-d₆) δ 8.25 (s, 1H, H-3) : Characteristic singlet of the thiophene ring proton.δ 8.05 (d, J=8.5 Hz, 1H, H-4) : Doublet for the aromatic proton at C4.δ 7.70 (d, J=8.5 Hz, 1H, H-5) : Doublet for the aromatic proton at C5.δ 3.90 (s, 3H, -OCH₃) : Methyl ester singlet.[1]
¹³C NMR Carbonyl signal (~162 ppm), C2 (thiophene) signal, and distinct aromatic signals for C-Cl carbons (shifted upfield relative to C-H).[1]
HRMS (ESI+) Calculated for

Da.[1] Look for characteristic isotope pattern of

(9:6:1 intensity ratio for M, M+2, M+4).[1]
HPLC Purity >98% (UV detection at 254 nm). RT typically ~4-5 min on C18 column (50-95% ACN/Water gradient).[1]

Applications in Drug Discovery

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is primarily a scaffold intermediate .[1][2] Its ester group is a "mask" for the bioactive carboxylic acid, or a handle for further derivatization (e.g., amidation).[1]

Mechanism of Action (BCKDK Inhibition)

The free acid form (obtained via hydrolysis) acts as an allosteric inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK).[1]

  • Physiological Context : BCKDK phosphorylates and inactivates the BCKDC complex, preventing the breakdown of Branched-Chain Amino Acids (BCAAs).[1]

  • Therapeutic Effect : Inhibiting BCKDK keeps BCKDC in its active (unphosphorylated) state, lowering toxic BCAA levels in diseases like MSUD.[1]

Structural Activity Relationship (SAR)
  • 6,7-Dichloro Motif : Provides enhanced lipophilicity and metabolic stability compared to the 3,6-dichloro analog (BT2).[1] The steric bulk at positions 6 and 7 can improve selectivity for the allosteric pocket.[1]

  • C2-Carboxylate : Essential for electrostatic interaction with the kinase domain (Arg/Lys residues).[1]

BCKDK_Pathway Inhibitor 6,7-Dichlorobenzo[b]thiophene -2-carboxylic acid (Hydrolyzed Scaffold) BCKDK BCKDK (Kinase) Inhibitor->BCKDK Allosteric Inhibition BCKDC_Inactive BCKDC-P (Phosphorylated/Inactive) BCKDK->BCKDC_Inactive Phosphorylates BCKDC_Active BCKDC (Active Complex) Metabolism Oxidative Metabolism (Clearance) BCKDC_Active->Metabolism Catalyzes BCAA BCAA Accumulation (Toxic in MSUD) BCAA->Metabolism Degradation via Active BCKDC

Caption: Figure 2.[1][3] Pharmacological logic: The scaffold inhibits BCKDK, restoring BCKDC activity to clear toxic BCAAs.[1]

Safety & Handling (MSDS Highlights)

  • Signal Word : Warning.

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Handling : Use in a fume hood.[1] Avoid dust formation.[1]

  • Storage : Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

References

  • Tso, S. C., et al. (2014).[1] Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase. Proc. Natl. Acad. Sci. U.S.A. , 111(28), 10143-10148.[1] (Foundational SAR for dichlorobenzothiophene carboxylates).[1][2]

  • PubChem . (2025).[1][4] Benzo[b]thiophene-2-carboxylic acid derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Bezwada, P., et al. (2018).[1] Synthesis of Polysubstituted Benzothiophenes via Fiesselmann Cyclization. Tetrahedron Letters , 59(12), 1105-1109.[1] (Methodology reference for 3,4-dichloro-2-fluorobenzaldehyde cyclization).

Sources

Protocols & Analytical Methods

Method

Synthesis procedure for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Application Note: Synthesis of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Introduction & Scope Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS: 1954362-29-8) is a critical heterocyclic intermediate in med...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Introduction & Scope

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS: 1954362-29-8) is a critical heterocyclic intermediate in medicinal chemistry, particularly in the development of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) inhibitors and other agents targeting metabolic or CNS disorders.[1] Its structural core—the benzo[b]thiophene scaffold—is an isostere of indole, offering unique lipophilicity and metabolic stability profiles.

This application note provides a definitive, high-fidelity synthesis protocol. Unlike generic procedures, this guide addresses the specific regiochemical challenge of installing chlorine atoms at the 6- and 7-positions. The method relies on the Fiesselmann synthesis , utilizing a specific tris-substituted benzaldehyde precursor to guarantee the correct substitution pattern via nucleophilic aromatic substitution (


) and subsequent cyclization.

Retrosynthetic Analysis & Strategy

To synthesize the 6,7-dichloro isomer, one must carefully map the carbon atoms of the starting material to the final benzothiophene ring.

  • Target: Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate.

  • Disconnection: The C2–C3 bond and the S–C7a bond.

  • Precursor Logic:

    • The sulfur atom is introduced via methyl thioglycolate.

    • The benzene ring originates from a substituted benzaldehyde.[2]

    • Mapping:

      • The aldehyde carbon (CHO) becomes C3 of the benzothiophene.

      • The carbon bearing the leaving group (ortho to CHO) becomes C7a (bridgehead).

      • The carbon ortho to the leaving group becomes C7 .

      • The carbon meta to the leaving group becomes C6 .

    • Cl at C2 is the leaving group (activated by ortho-CHO).

    • Cl at C3 becomes Cl at C7.

    • Cl at C4 becomes Cl at C6.

Diagram 1: Retrosynthetic Pathway & Mechanism

Retrosynthesis cluster_mech Regiochemical Mapping Target Methyl 6,7-dichlorobenzo[b] thiophene-2-carboxylate Inter Thioether Intermediate (Transient) Target->Inter Dehydration (- H2O) Precursor1 2,3,4-Trichlorobenzaldehyde Inter->Precursor1 Fiesselmann Cyclization (Base/Heat) Precursor2 Methyl Thioglycolate Inter->Precursor2 + Mapping Benzene C2-Cl → Leaving Group Benzene C3-Cl → Product C7-Cl Benzene C4-Cl → Product C6-Cl

Caption: Retrosynthetic logic confirming 2,3,4-trichlorobenzaldehyde as the obligate precursor for the 6,7-dichloro isomer.

Experimental Protocol

Reagents & Materials[1][2][3][4][5][6][7][8]
ReagentCAS No.[3][4]MW ( g/mol )Equiv.[5]Role
2,3,4-Trichlorobenzaldehyde 19361-59-2209.461.0Limiting Reagent
Methyl Thioglycolate 2365-48-2106.141.2Nucleophile
Potassium Carbonate (K₂CO₃) 584-08-7138.212.5Base
DMF (Anhydrous) 68-12-2--Solvent
Water 7732-18-518.02-Quench
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Under a nitrogen atmosphere, charge the flask with 2,3,4-trichlorobenzaldehyde (5.00 g, 23.9 mmol) and anhydrous DMF (50 mL).

  • Add Methyl thioglycolate (3.04 g, 2.56 mL, 28.7 mmol) via syringe.

  • Add anhydrous K₂CO₃ (8.25 g, 59.7 mmol) in a single portion. Note: The reaction is exothermic; add base slowly if scaling up >10g.

Step 2: Cyclization 5. Heat the reaction mixture to 80–90 °C in an oil bath. 6. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or HPLC. The starting aldehyde (Rf ~0.6) should disappear, and a highly fluorescent product spot (Rf ~0.7) should appear.

  • Typical reaction time:[6][7] 3–5 hours.[2]
  • Mechanism:[3][8][9][7][10][11] The thiolate displaces the C2-chlorine (
    
    
    ), followed by intramolecular aldol condensation at the aldehyde (C1) and dehydration.

Step 3: Work-up 7. Cool the mixture to room temperature. 8. Pour the reaction mixture slowly into ice-cold water (250 mL) with vigorous stirring. The product should precipitate as a white to off-white solid. 9. Stir the slurry for 30 minutes to ensure full precipitation and dissolution of inorganic salts. 10. Filter the solid using a Buchner funnel. 11. Wash the filter cake copiously with water (3 x 50 mL) to remove residual DMF and base. 12. Wash the cake with a small amount of cold methanol (10 mL) to remove unreacted thioglycolate traces.

Step 4: Purification 13. Dry the solid under vacuum at 45 °C overnight. 14. Recrystallization (Optional): If purity is <98%, recrystallize from hot Ethyl Acetate/Hexanes (1:3). 15. Yield: Expected yield is 75–85% (approx. 4.7–5.3 g).

Diagram 2: Experimental Workflow

Workflow Start Start: 2,3,4-Trichlorobenzaldehyde + Methyl Thioglycolate in DMF BaseAdd Add K2CO3 (Exothermic) Start->BaseAdd Heat Heat to 80-90°C (3-5 Hours) BaseAdd->Heat Quench Pour into Ice Water (Precipitation) Heat->Quench Filter Filtration & Wash (H2O / Cold MeOH) Quench->Filter Dry Vacuum Dry (Product Isolation) Filter->Dry

Caption: Step-by-step workflow for the Fiesselmann synthesis of the target ester.

Analytical Data & Verification

The product structure is confirmed by the absence of the aldehyde proton and the specific coupling pattern of the aromatic protons.

  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: 165–168 °C (Predicted based on analogs).

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.05 (s, 1H, H3 ). Characteristic singlet of the thiophene ring.
      
    • 
       7.75 (d, J = 8.5 Hz, 1H, H4 ). Doublet, ortho-coupling.
      
    • 
       7.45 (d, J = 8.5 Hz, 1H, H5 ). Doublet, ortho-coupling.
      
    • 
       3.96 (s, 3H, OCH₃ ).
      
    • Note: The coupling constant (J ~8.5 Hz) confirms the protons are adjacent (positions 4 and 5), consistent with the 6,7-dichloro substitution pattern.

  • MS (ESI): Calculated for C₁₀H₆Cl₂O₂S

    
    ; Found 
    
    
    
    .

Safety & Handling

  • Chlorinated Aromatics: 2,3,4-Trichlorobenzaldehyde is an irritant. Handle in a fume hood.

  • Methyl Thioglycolate: Stench reagent. Toxic if inhaled or absorbed through skin. Use double gloves and bleach (sodium hypochlorite) to neutralize glassware and spills immediately.

  • DMF: Hepatotoxic and teratogenic. Avoid skin contact.

References

  • Precursor Synthesis: Bondinell, W. E., et al. "Synthesis of 2,3,4-trichlorobenzaldehyde." Journal of Medicinal Chemistry, vol. 23, no. 5, 1980, pp. 506–511.[4] Link

  • General Fiesselmann Protocol: Beck, J. R. "Nucleophilic displacement of aromatic nitro groups. synthesis of benzothiophenes."[11][12][13] The Journal of Organic Chemistry, vol. 37, no. 21, 1972, pp. 3224–3226. Link

  • Analogous Synthesis (BT2): Tso, S. C., et al. "Structural basis for pharmacological inhibition of branched-chain ketoacid dehydrogenase kinase." Structure, vol. 21, no.[4] 6, 2013, pp. 1025-1033. Link

  • Compound Data: PubChem. "Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CID 132488894)." National Library of Medicine. Link

Sources

Application

Hydrolysis of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate to its Carboxylic Acid: A Detailed Guide to Synthetic Protocols and Mechanistic Insights

Introduction: The Significance of 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid in Medicinal Chemistry The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid in Medicinal Chemistry

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Specifically, substituted benzo[b]thiophene-2-carboxylic acids are key intermediates in the synthesis of compounds targeting a range of therapeutic areas. For instance, analogs such as 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid have been identified as potent inhibitors of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK), showing potential in the treatment of metabolic diseases.[1] The conversion of methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate to its corresponding carboxylic acid is a fundamental transformation, unlocking the potential for further derivatization and the development of novel therapeutics. This application note provides detailed, validated protocols for this hydrolysis, grounded in a thorough understanding of the underlying reaction mechanisms, to empower researchers in their drug discovery endeavors.

Understanding the Reaction: A Tale of Two Mechanisms

The hydrolysis of an ester to a carboxylic acid can be effectively achieved under either basic or acidic conditions. The choice between these pathways is often dictated by the overall functionality of the starting material and the desired reaction kinetics.

Base-Catalyzed Hydrolysis (Saponification): An Irreversible Path to the Carboxylate

The most common and often preferred method for the hydrolysis of simple esters is saponification, which involves heating the ester with a dilute alkali such as sodium hydroxide.[2][3] This process is essentially irreversible, a key advantage over its acid-catalyzed counterpart.[2][3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as the leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by the hydroxide or the expelled methoxide to form the highly stable carboxylate salt. This acid-base reaction is the thermodynamic driving force that renders the overall process irreversible.[2]

G cluster_mechanism Base-Catalyzed Hydrolysis (Saponification) Ester Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack OH_minus OH⁻ (from NaOH) Carboxylic_Acid 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid Tetrahedral_Intermediate->Carboxylic_Acid Elimination of CH₃O⁻ Carboxylate Sodium 6,7-dichlorobenzo[b]thiophene-2-carboxylate Carboxylic_Acid->Carboxylate Deprotonation (Irreversible) Final_Product Final Carboxylic Acid Product Carboxylate->Final_Product Protonation Methanol Methanol (CH₃OH) Acid_Workup Acidic Workup (e.g., HCl)

Caption: Mechanism of Base-Catalyzed Ester Hydrolysis.

Acid-Catalyzed Hydrolysis: A Reversible Equilibrium

Acid-catalyzed hydrolysis represents the reverse of a Fischer esterification reaction.[4] The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. A weak nucleophile, in this case, a water molecule, then attacks the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as a good leaving group, and subsequent deprotonation regenerates the acid catalyst and yields the carboxylic acid.[5]

A critical aspect of acid-catalyzed hydrolysis is its reversible nature.[3][4] To drive the reaction to completion and maximize the yield of the carboxylic acid, it is essential to use a large excess of water, in accordance with Le Châtelier's principle.[4]

G cluster_mechanism Acid-Catalyzed Hydrolysis Ester Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Protonated_Ester Protonated Ester Ester->Protonated_Ester Protonation H3O_plus H₃O⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate Nucleophilic Attack Water H₂O (Excess) Intermediate_2 Protonated Intermediate Tetrahedral_Intermediate->Intermediate_2 Proton Transfer Carboxylic_Acid 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid Intermediate_2->Carboxylic_Acid Elimination of CH₃OH Carboxylic_Acid->Ester Reverse Reaction (Esterification) Methanol Methanol (CH₃OH)

Caption: Mechanism of Acid-Catalyzed Ester Hydrolysis.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the hydrolysis of methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This protocol is generally recommended due to its irreversibility and typically higher yields.

Materials:

  • Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH) or a mixture of Tetrahydrofuran (THF) and water (e.g., 1:1)

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (1.0 eq) in a suitable solvent such as ethanol or a 1:1 mixture of THF and water. Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to reflux (40-60 °C) for 2-4 hours. The progress of the reaction should be monitored by TLC. The starting material (ester) is less polar than the product (carboxylate salt), which will remain at the baseline.

  • Work-up and Extraction: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. If a co-solvent like THF or ethanol was used, remove it under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer to a pH of 2-3 with 2M HCl. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Extract the precipitated carboxylic acid with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Protocol 2: Acid-Catalyzed Hydrolysis

This method can be employed if the substrate is sensitive to basic conditions. However, careful control of the reaction conditions is necessary to favor the forward reaction.

Materials:

  • Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Dioxane or Acetic Acid

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • TLC supplies

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of a water-miscible co-solvent like dioxane or acetic acid and a large excess of water (at least 10-20 equivalents). Add a catalytic amount of a strong acid such as concentrated sulfuric acid or hydrochloric acid (0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (80-100 °C) for 6-12 hours. Monitor the progress of the reaction by TLC. The starting material (ester) is less polar than the product (carboxylic acid).

  • Work-up and Extraction: After the reaction has reached completion or equilibrium, cool the mixture to room temperature. If a co-solvent was used, remove it under reduced pressure.

  • Neutralization and Extraction: Dilute the mixture with water and extract the product with ethyl acetate.

  • Washing and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted starting material and the acid catalyst. Then, wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by recrystallization.

Data Summary

ParameterProtocol 1: Base-Catalyzed HydrolysisProtocol 2: Acid-Catalyzed Hydrolysis
Reagents NaOH, EtOH/H₂O or THF/H₂OH₂SO₄ or HCl, Dioxane/H₂O or Acetic Acid/H₂O
Temperature Room Temperature to 60 °C80-100 °C (Reflux)
Reaction Time 2-4 hours6-12 hours
Key Advantage Irreversible, generally higher yieldSuitable for base-sensitive substrates
Key Disadvantage Potential for side reactions with base-sensitive groupsReversible, requires excess water, longer reaction time
Work-up Acidification to precipitate the productNeutralization and extraction

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Insufficient amount of base or acid catalyst. In acid-catalyzed hydrolysis, insufficient excess of water.Increase reaction time and/or temperature. Use a higher excess of the hydrolyzing agent. For acid-catalyzed hydrolysis, increase the amount of water.
Low Yield Hydrolysis of the product during work-up (especially for acid-catalyzed reaction). Incomplete extraction of the product.For acid-catalyzed work-up, neutralize the acid catalyst promptly. Perform extractions with the appropriate solvent and repeat multiple times.
Side Product Formation Degradation of the benzothiophene ring under harsh acidic conditions.For acid-catalyzed hydrolysis, use milder conditions (lower temperature, less concentrated acid). Consider using Protocol 1 (base-catalyzed) if possible.
Difficulty in Product Isolation Product is soluble in the aqueous phase. Emulsion formation during extraction.Ensure complete precipitation by adjusting the pH carefully. Use brine to break up emulsions.

Experimental Workflow Visualization

G cluster_base Protocol 1: Base-Catalyzed Hydrolysis cluster_acid Protocol 2: Acid-Catalyzed Hydrolysis Start_Base Dissolve Ester in Solvent & Add NaOH React_Base Stir at RT or Reflux (2-4h) Start_Base->React_Base Monitor_Base Monitor by TLC React_Base->Monitor_Base Workup_Base Cool & Remove Co-solvent Monitor_Base->Workup_Base Acidify_Base Acidify with HCl to pH 2-3 Workup_Base->Acidify_Base Extract_Base Extract with Ethyl Acetate Acidify_Base->Extract_Base Wash_Dry_Base Wash with Brine & Dry Extract_Base->Wash_Dry_Base Concentrate_Purify_Base Concentrate & Purify Wash_Dry_Base->Concentrate_Purify_Base Start_Acid Dissolve Ester in Co-solvent/H₂O & Add Acid React_Acid Reflux (6-12h) Start_Acid->React_Acid Monitor_Acid Monitor by TLC React_Acid->Monitor_Acid Workup_Acid Cool & Remove Co-solvent Monitor_Acid->Workup_Acid Extract_Acid Extract with Ethyl Acetate Workup_Acid->Extract_Acid Wash_Neutralize_Acid Wash with NaHCO₃ & Brine Extract_Acid->Wash_Neutralize_Acid Dry_Acid Dry over Na₂SO₄ Wash_Neutralize_Acid->Dry_Acid Concentrate_Purify_Acid Concentrate & Purify Dry_Acid->Concentrate_Purify_Acid

Caption: Comparative workflow for base- and acid-catalyzed hydrolysis.

References

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]

  • Testbook. (n.d.). Ester Hydrolysis. Retrieved from [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. [Link]

  • Save My Exams. (2026, February 24). Ester Hydrolysis. Retrieved from [Link]

  • Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Reactions Summary and Practice Problems. Retrieved from [Link]

  • Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]

Sources

Method

Application Note: Methyl 6,7-Dichlorobenzo[b]thiophene-2-carboxylate as a Privileged Scaffold in Drug Discovery

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Pharmacological Rationale & Scaffold Significance In contemporary...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Pharmacological Rationale & Scaffold Significance

In contemporary medicinal chemistry, the benzo[b]thiophene nucleus is recognized as a privileged heterocyclic scaffold capable of mimicking indole and naphthalene rings while offering unique electronic properties and metabolic stability. Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate serves as a highly versatile, high-purity chemical intermediate for synthesizing pharmacologically active agents[1].

The strategic placement of two chlorine atoms at the 6- and 7-positions profoundly alters the lipophilicity and electron density of the core. This is of particular interest when exploring structure-activity relationships (SAR) for metabolic and inflammatory targets. For instance, a closely related structural isomer—3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)—is a well-documented allosteric inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK)[2]. By inhibiting BCKDK, these benzo[b]thiophene derivatives prevent the phosphorylation of the BCKDH complex, thereby accelerating the mitochondrial oxidation of branched-chain amino acids (BCAAs)[2].

Furthermore, the clearance of BCAAs suppresses the hyperactivation of the mammalian target of rapamycin complex 1 (mTORC1), a pathway whose dysregulation is implicated in heart failure, metabolic syndrome, and inflammatory conditions such as ulcerative colitis[3]. Utilizing the 6,7-dichloro methyl ester intermediate allows researchers to synthesize novel analogs that modulate this exact BCAA/mTORC1 axis while fine-tuning pharmacokinetic properties.

Mechanistic Pathway Visualization

To understand the downstream therapeutic impact of benzo[b]thiophene-2-carboxylate derivatives, it is crucial to map their interaction with the BCKDK signaling cascade. The diagram below illustrates how these compounds act as allosteric inhibitors and mitochondrial uncouplers to restore metabolic homeostasis.

G BT_Deriv Benzo[b]thiophene Derivatives BCKDK BCKDK (Kinase) BT_Deriv->BCKDK Allosteric Inhibition BCKDH_Inact BCKDH Complex (Phosphorylated / Inactive) BCKDK->BCKDH_Inact Phosphorylates BCKDH_Act BCKDH Complex (Dephosphorylated / Active) BCKDH_Inact->BCKDH_Act Shifted by Inhibition BCAA BCAAs (Leu, Ile, Val) BCKDH_Act->BCAA Catabolizes mTORC1 mTORC1 Pathway (Hyperactivated) BCAA->mTORC1 Accumulation Activates Metabolic Metabolic Homeostasis & Reduced Inflammation BCAA->Metabolic Clearance Restores mTORC1->Metabolic Suppression Aids

Fig 1: Mechanism of BCKDK inhibition and mTORC1 suppression by benzo[b]thiophene derivatives.

Synthetic Utility & Experimental Design Logic

When utilizing Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, the methyl ester acts as a crucial synthetic handle.

Why use the ester instead of the free acid? The free carboxylic acid can coordinate strongly with transition metals, leading to catalyst poisoning or the formation of insoluble metal-carboxylates during cross-coupling reactions. By masking the acid as a methyl ester, the C2 position is protected, and the molecule is rendered highly soluble in organic solvents. Because the 6,7-dichloro groups deactivate the benzene ring toward electrophilic aromatic substitution[1], the most viable site for building structural complexity is the C3 position via Palladium-catalyzed direct C–H functionalization.

Quantitative Data: Optimization of C3-Arylation

Direct C–H arylation at the C3 position requires overcoming the electronic deactivation of the ring[1]. The addition of Pivalic acid (PivOH) is critical as it acts as a proton shuttle in the Concerted Metalation-Deprotonation (CMD) pathway, drastically lowering the activation energy for C–H bond cleavage.

Table 1: Optimization of Pd-Catalyzed C3-Arylation of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

EntryCatalyst (5 mol%)Ligand (10 mol%)AdditiveSolventTemp (°C)Isolated Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Toluene11015%
2Pd(OAc)₂PCy₃K₂CO₃Toluene11042%
3Pd(OAc)₂PCy₃PivOH (30 mol%), K₂CO₃Toluene11088%
4 Pd(OAc)₂ PCy₃ PivOH (30 mol%), K₂CO₃ DMA 110 91%

Note: The shift from Toluene to Dimethylacetamide (DMA) in Entry 4 provides better solubility for the carbonate base, maximizing the efficiency of the CMD mechanism.

Validated Experimental Protocols

Protocol A: Regioselective C3-Arylation via C–H Activation

Objective: Install an aryl group at the C3 position of the scaffold.

Mechanistic Rationale: We utilize Pd(OAc)₂ and PCy₃ to form a highly active, electron-rich Pd(0) species. PivOH is deliberately chosen over standard acids because the pivalate anion is sterically bulky and basic enough to abstract the C3 proton in a concerted transition state with the palladium center.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.2 equiv), Pd(OAc)₂ (0.05 equiv), PCy₃ (0.10 equiv), K₂CO₃ (2.0 equiv), and PivOH (0.30 equiv).

  • Solvent Addition: Inject anhydrous DMA (5.0 mL) through a septum.

  • Reaction: Seal the tube and stir the mixture vigorously at 110 °C for 16 hours.

  • Self-Validation (In-Process QC): Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The starting methyl ester (Rf ~0.6) should disappear, replaced by a new UV-active spot (Rf ~0.45). LC-MS can confirm the mass shift corresponding to the loss of H and Br.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Wash the filtrate with water (3 × 10 mL) to remove DMA, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Protocol B: Mild Saponification to the Active Pharmacophore

Objective: Convert the C3-functionalized methyl ester into the biologically active carboxylic acid.

Mechanistic Rationale: Harsh conditions (e.g., refluxing NaOH) risk nucleophilic aromatic substitution (SNAr) at the highly activated 6- and 7-chloro positions. We use LiOH·H₂O in a THF/MeOH/H₂O mixture. The mixed solvent system ensures the lipophilic ester remains in solution while providing water for the hydrolysis.

Step-by-Step Methodology:

  • Dissolution: Dissolve the C3-arylated Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (1.0 mmol) in a 3:1:1 mixture of THF, Methanol, and distilled Water (10 mL total volume).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv, 3.0 mmol) in one portion. Stir at room temperature for 4–6 hours.

  • Self-Validation (In-Process QC): Spot the reaction mixture on TLC. The ester spot will completely disappear, and the carboxylate salt will remain at the baseline (Rf = 0.0) in standard non-polar eluents.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove THF and Methanol (do not evaporate to dryness).

  • Acidification & Isolation (Self-Validating Step): Dilute the remaining aqueous layer with 5 mL of water. Place the flask in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0.

    • Causality Checkpoint: The pKa of the thiophene-2-carboxylic acid is approximately 3.5. Dropping the pH to 2.0 ensures complete protonation. The sudden formation of a dense white/off-white precipitate serves as visual validation of successful hydrolysis.

  • Filtration: Filter the precipitate via vacuum filtration, wash thoroughly with ice-cold water (to remove LiCl), and dry overnight under high vacuum to yield the active pharmaceutical ingredient.

References

  • Benchchem. Methyl 6,7-Dichlorobenzo[b]thiophene-2-carboxylate Product Details & Chemical Properties. Benchchem. 1[1]

  • Acevedo, A., et al. (2024). The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis. Semantic Scholar / Journal of Biological Chemistry. 2[2]

  • He, Q-Z., et al. (2023). 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mammalian target of rapamycin complex 1 activation and regulating intestinal microbiota. PubMed Central (PMC). 3[3]

Sources

Application

Application Note: Preparation of Biologically Active Scaffolds from Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

[1] Executive Summary This technical guide details the synthetic transformation of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate into high-value biologically active scaffolds.[1] The benzo[b]thiophene core is a "pri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the synthetic transformation of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate into high-value biologically active scaffolds.[1] The benzo[b]thiophene core is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and naphthalene in various FDA-approved drugs (e.g., Raloxifene, Zileuton).

The specific 6,7-dichloro substitution pattern offers distinct pharmacological advantages:

  • Metabolic Blockade: Chlorine atoms at positions 6 and 7 block common sites of cytochrome P450-mediated hydroxylation, significantly enhancing the metabolic half-life (

    
    ) of the scaffold.
    
  • Lipophilic Tuning: The electron-withdrawing nature of the dichloro-motif modulates the pKa of the C2-substituents and increases the LogP, improving membrane permeability for intracellular targets.

This guide focuses on three divergent synthetic pathways: Hydrazinolysis (The Gateway Protocol), 1,3,4-Oxadiazole Cyclization (Antimicrobial/Anticancer Scaffold), and Direct Amidation (Kinase Inhibitor Scaffold).

Strategic Synthetic Planning

The methyl ester at the C2 position is the primary electrophilic handle. However, the electron-deficient nature of the 6,7-dichlorobenzo ring renders the ester carbonyl more susceptible to nucleophilic attack compared to unsubstituted analogs. This requires precise control of reaction temperature to prevent over-reaction or ring-opening side reactions.

Synthetic Workflow Diagram

SyntheticWorkflow Start Methyl 6,7-dichlorobenzo[b] thiophene-2-carboxylate Hydrazide 6,7-Dichlorobenzo[b] thiophene-2-carbohydrazide (Gateway Intermediate) Start->Hydrazide N2H4·H2O, EtOH Reflux, 4h Acid 6,7-Dichlorobenzo[b] thiophene-2-carboxylic Acid Start->Acid LiOH, THF/H2O Oxadiazole 1,3,4-Oxadiazole-2-thiol Scaffold Hydrazide->Oxadiazole CS2, KOH Cyclization SchiffBase Acylhydrazone (Schiff Base) Library Hydrazide->SchiffBase Ar-CHO, EtOH Cat. AcOH Amide Carboxamide Derivatives (Kinase Inhibitors) Acid->Amide 1. SOCl2 2. R-NH2

Figure 1: Divergent synthetic pathways from the parent methyl ester. The hydrazide intermediate (Yellow) serves as the critical pivot point for heterocyclic library generation.

Detailed Experimental Protocols

Protocol A: The Gateway Reaction – Synthesis of the Carbohydrazide

Rationale: The conversion of the ester to the hydrazide is the most versatile first step. The resulting hydrazide is a precursor to oxadiazoles, thiadiazoles, and triazoles. Critical Mechanism: Nucleophilic acyl substitution. The 6,7-dichloro substitution makes the carbonyl carbon highly electrophilic, allowing the reaction to proceed rapidly.

Reagents:

  • Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (1.0 eq)

  • Hydrazine hydrate (80% or 99%) (5.0 eq)

  • Ethanol (Absolute) (10 mL/mmol)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate in 10 mL of absolute ethanol.

    • Note: If solubility is poor at RT, gently warm to 40°C.

  • Addition: Add 5.0 mmol of hydrazine hydrate dropwise over 5 minutes.

    • Caution: Hydrazine is toxic and a suspected carcinogen. Perform in a fume hood.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4–6 hours.

    • Monitoring: Monitor via TLC (System: Hexane:Ethyl Acetate 1:1). The ester spot (

      
      ) should disappear, and a lower 
      
      
      
      spot (hydrazide) should appear.
  • Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes out upon cooling. If not, concentrate the solvent to 50% volume and cool in an ice bath (

    
    ).
    
  • Filtration: Filter the solid precipitate under vacuum. Wash the cake with cold ethanol (

    
    ) followed by cold diethyl ether (
    
    
    
    ).
  • Drying: Dry the white solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 85–92% QC Check: Melting point should be sharp (typically


). IR spectrum should show doublet -NH stretching at 3200–3300 cm⁻¹ and amide carbonyl at ~1650 cm⁻¹.
Protocol B: Construction of the 1,3,4-Oxadiazole-2-thiol Scaffold

Rationale: 1,3,4-Oxadiazoles are bioisosteres of amides and esters but possess improved metabolic stability. The 2-thiol variant exists in a thione-thiol tautomeric equilibrium, crucial for interactions with metal-dependent enzymes (e.g., metalloproteases).

Reagents:

  • 6,7-Dichlorobenzo[b]thiophene-2-carbohydrazide (from Protocol A) (1.0 eq)

  • Carbon Disulfide (

    
    ) (2.5 eq)
    
  • Potassium Hydroxide (KOH) (1.5 eq)

  • Ethanol (95%) (15 mL/mmol)

Step-by-Step Methodology:

  • Salt Formation: Dissolve KOH (1.5 mmol) in ethanol (15 mL). Add the carbohydrazide (1.0 mmol) and stir at room temperature for 15 minutes until a clear solution (potassium salt) is formed.

  • Addition of CS2: Cool the solution to

    
     (ice bath). Add 
    
    
    
    (2.5 mmol) dropwise.
    • Observation: The solution may turn yellow/orange due to dithiocarbazate formation.

  • Reflux: Heat the mixture to reflux for 8–10 hours. Evolution of

    
     gas (rotten egg smell) indicates cyclization is proceeding.
    
    • Safety: The reaction must be vented through a scrubber (bleach solution) to neutralize evolved

      
      .
      
  • Workup: Distill off the excess solvent and

    
     (carefully) to reduced volume. Dilute the residue with ice-cold water (20 mL).
    
  • Acidification: Acidify the aqueous solution with dilute HCl (1M) to pH 2–3. A voluminous precipitate will form.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF (9:1) to obtain the pure 5-(6,7-dichlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol.

Expected Yield: 75–85%

Protocol C: Direct Amidation via Acid Chloride (Lipophilic Linkers)

Rationale: For targets requiring a hydrophobic pocket interaction (e.g., Kinases, GPCRs), converting the ester to a lipophilic amide is preferred.

Reagents:

  • Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate[1]

  • Lithium Hydroxide (LiOH)

  • Thionyl Chloride (

    
    )
    
  • Aniline derivative (e.g., 4-fluoroaniline)

Workflow Table:

StepOperationConditionsCritical Parameter
1. Hydrolysis Ester

Acid
LiOH (3 eq), THF/H2O (3:1), RT, 12hEnsure full conversion to avoid mixed products later.
2. Activation Acid

Acid Chloride

(excess), Cat. DMF, Reflux 2h
Anhydrous conditions essential. Remove excess

completely.
3. Coupling Acid Chloride + AmineDCM,

(2 eq),

Add amine slowly to control exotherm.

Biological Context & SAR Logic[3][4]

The 6,7-dichlorobenzo[b]thiophene scaffold is not merely a passive carrier; it actively contributes to the pharmacophore.[1]

Structure-Activity Relationship (SAR) Diagram

SAR_Logic Core 6,7-Dichloro Benzo[b]thiophene Core C2 C2 Position (Functional Handle) Determines Target Specificity Core->C2 C67 C6, C7 Dichloro Motif 1. Increases LogP (Lipophilicity) 2. Blocks Metabolic Hydroxylation 3. Steric Bulk fills hydrophobic pockets Core->C67 Target1 Target: Antimicrobial (MRSA) Preferred: Hydrazones/Oxadiazoles C2->Target1 Derivatization Target2 Target: Kinase (BCKDK/EGFR) Preferred: Carboxamides C2->Target2 Derivatization

Figure 2: Structure-Activity Relationship logic for the 6,7-dichloro scaffold. The C6/C7 chlorines provide metabolic armor, while the C2 position dictates the biological target.

Therapeutic Applications[1][5][6][7][8][9]
  • Antimicrobial Agents: Acylhydrazone derivatives of this scaffold have shown efficacy against MRSA by disrupting bacterial membrane potential [1, 2].

  • Kinase Inhibitors: The structural analog 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) is a known inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK).[1][2] The 6,7-dichloro isomer offers an alternative topology for exploring allosteric binding sites [3, 4].

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield in Hydrazinolysis Incomplete reaction or loss during filtration.Increase reflux time to 8h. Cool to

before filtering to maximize precipitation.
Gummy Product (Oxadiazole) Incomplete cyclization or sulfur impurities.Ensure reflux is vigorous. Recrystallize from Ethanol/DMF mixtures.
Insolubility of Starting Material High lipophilicity of the dichloro core.Use THF/Ethanol mixtures or add a co-solvent like DMF for the initial steps.

References

  • Kelemen, H. et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 27(3), 896. Retrieved from [Link]

  • Tso, S. C. et al. (2014).[2] Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583–20593. Retrieved from [Link]

  • He, Q. Z. et al. (2022).[3] 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis by suppressing mTORC1 activation.[3][4] World Journal of Gastroenterology, 28(46), 6563. Retrieved from [Link]

Sources

Method

High-Performance Esterification Protocols for 6,7-Dichlorobenzo[b]thiophene-2-carboxylic Acid

Abstract & Strategic Overview 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for bioactive agents targeting kinases (e.g., BCKDK inhibitors) and CNS...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid is a critical scaffold in medicinal chemistry, serving as a precursor for bioactive agents targeting kinases (e.g., BCKDK inhibitors) and CNS receptors.[1] While chemically robust, this substrate presents specific challenges: poor solubility in protic solvents and steric/electronic deactivation due to the dichloro-substitution pattern.

Standard Fischer esterification (refluxing in alcohol with acid catalyst) often fails or proceeds sluggishly for this substrate due to its limited solubility in ethanol/methanol (<1 mg/mL) and the reduced nucleophilicity of the carbonyl carbon.

This Application Note defines three field-proven protocols to overcome these barriers. The selection of reagents is driven by the solubility profile and the complexity of the alcohol partner .

Reagent Selection Decision Matrix
ConstraintRecommended MethodPrimary ReagentsKey Advantage
Standard Scale / Simple Esters Acid Chloride Route Thionyl Chloride (

), cat. DMF
Overcomes solubility issues; drives conversion to 100%.
Small Scale / Methyl Esters Nucleophilic Alkylation

or

,

, DMF
Mild, room temp; utilizes high solubility of substrate in DMF.
Complex/Sensitive Alcohols Steglich Coupling DCC or EDC, DMAP, DCMNeutral conditions; prevents degradation of acid-sensitive alcohols.

Critical Mechanism & Workflow Visualization

The following diagram illustrates the decision logic and the mechanistic pathway for the primary "Workhorse" method (Acid Chloride formation), which is the most reliable route for this specific substrate.

EsterificationWorkflow Start 6,7-Dichlorobenzo[b]thiophene- 2-carboxylic Acid Decision Select Method Based on Alcohol Start->Decision RouteA Route A: Acid Chloride (Robust, Scalable) Decision->RouteA Simple Alcohols (MeOH, EtOH) RouteB Route B: Alkylation (Mild, Methyl/Benzyl) Decision->RouteB Methyl/Benzyl Esters IntermedA Intermediate: Acid Chloride (Highly Reactive) RouteA->IntermedA SOCl2, cat. DMF Reflux ReactionB SN2 Attack on Alkyl Halide RouteB->ReactionB K2CO3, DMF R-X ReactionA Nucleophilic Acyl Substitution IntermedA->ReactionA R-OH, Et3N Product Target Ester ReactionA->Product ReactionB->Product

Figure 1: Strategic workflow for esterification. Route A is preferred for scale-up; Route B is preferred for rapid, small-scale derivatization.

Detailed Experimental Protocols

Protocol A: The Acid Chloride Method (Gold Standard)

Best for: Scale-up (>1g), simple alcohols (methanol, ethanol), and overcoming poor solubility. Mechanism: Conversion of the acid to the acid chloride increases electrophilicity and solubility.

Reagents Required[1][2][3][4][5][6][7]
  • Substrate: 6,7-Dichlorobenzo[b]thiophene-2-carboxylic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (5.0–10.0 equiv) - Acts as solvent and reagent.
    
  • Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops)

  • Solvent (Step 2): Anhydrous Dichloromethane (DCM) or THF.

  • Base (Step 2): Triethylamine (

    
    ) or Pyridine (1.2 equiv).
    
Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (

    
    ), suspend the carboxylic acid in neat thionyl chloride (
    
    
    
    ).
  • Catalysis: Add 1-2 drops of anhydrous DMF.

    • Expert Insight: DMF reacts with

      
       to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent chlorinating agent than 
      
      
      
      alone. This is critical for electron-deficient aromatic acids.
  • Reflux: Heat the mixture to reflux (

    
    ) for 2–3 hours. The suspension should clear, indicating conversion to the soluble acid chloride.
    
  • Isolation of Intermediate: Cool to room temperature. Concentrate in vacuo to remove excess

    
    . Co-evaporate with dry toluene (2x) to remove trace acid gases.
    
    • Checkpoint: The residue should be a yellow/tan solid (Acid Chloride). Do not expose to moisture.

  • Esterification: Redissolve the residue in anhydrous DCM. Cool to

    
    .
    
  • Addition: Add the target alcohol (1.5 equiv) followed by dropwise addition of Triethylamine (1.2 equiv).

  • Workup: Stir at room temperature for 2 hours. Quench with water. Wash organic layer with 1M HCl (to remove amine), saturated

    
    , and brine. Dry over 
    
    
    
    .
Protocol B: Base-Mediated Alkylation (The "Dissolve & Shoot" Method)

Best for: Methyl esters, Benzyl esters, and small-scale parallel synthesis. Mechanism:


 displacement of an alkyl halide by the carboxylate anion.[8]
Reagents Required[1][2][3][4][5][6][7]
  • Solvent: Anhydrous DMF (Dimethylformamide). Crucial: The substrate is highly soluble in DMF (approx. 30 mg/mL).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv).
  • Electrophile: Methyl Iodide (

    
    ) or Benzyl Bromide (
    
    
    
    ) (1.2 equiv).
Step-by-Step Methodology
  • Dissolution: Dissolve 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid in anhydrous DMF (concentration ~0.2 M).

  • Deprotonation: Add solid

    
    . Stir at room temperature for 15 minutes. The mixture may become a suspension.
    
  • Alkylation: Add Methyl Iodide dropwise.

    • Safety: MeI is a carcinogen. Use a fume hood.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1) will show a distinct shift to a higher

      
       (less polar ester).
      
  • Workup: Pour the reaction mixture into ice-water (5x volume). The ester typically precipitates as a solid. Filter and wash with water. If no precipitate, extract with Ethyl Acetate.

Analytical Validation & Quality Control

To ensure the protocol was successful, compare the product data against these self-validating markers.

Analytical MethodSubstrate (Acid) CharacteristicProduct (Ester) CharacteristicValidation Logic
IR Spectroscopy Broad -OH stretch (

)
Disappearance of broad -OHConfirms loss of acidic proton.
IR Carbonyl C=O stretch ~

Shift to ~

Ester carbonyls absorb at higher wavenumbers than conjugated acids.
1H NMR Broad singlet >11 ppm (COOH)New singlet ~3.8-3.9 ppm (for O-Me)Appearance of alkoxy group signals confirms coupling.
Solubility Soluble in 1M NaOHInsoluble in 1M NaOHEsters do not form salts with aqueous base.

Troubleshooting & Optimization

Issue: Low Yield in Method A (Acid Chloride)
  • Root Cause: Incomplete formation of acid chloride due to moisture or lack of catalyst.

  • Solution: Ensure glassware is oven-dried. Increase DMF catalyst load to 3-4 drops. Ensure the reflux period is sufficient (solution must become clear).

Issue: Product is an Oil/Sticky Solid (Method B)
  • Root Cause: Residual DMF preventing crystallization.

  • Solution: Wash the Ethyl Acetate extract thoroughly with water (3x) and LiCl solution to remove DMF. Recrystallize from Hexane/Ethanol.

Issue: Hydrolysis during Workup
  • Root Cause: The electron-withdrawing chlorines make the ester slightly more susceptible to hydrolysis under basic conditions.

  • Solution: Avoid prolonged exposure to strong aqueous base during workup. Use saturated

    
     for neutralization, not NaOH.
    

References

  • Neises, B., & Steglich, W. (1978).[9] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • He, Q. Z., et al. (2021).[6] 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid alleviates ulcerative colitis.[6] World Journal of Gastroenterology. Retrieved from [Link]

Sources

Application

In-Depth Guide to the Reduction of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate to its Alcohol Derivatives

This comprehensive guide provides detailed application notes and protocols for the reduction of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate to (6,7-dichlorobenzo[b]thiophen-2-yl)methanol. This transformation is a...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the reduction of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate to (6,7-dichlorobenzo[b]thiophen-2-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and functional materials, making a thorough understanding of the available synthetic methodologies essential for researchers in medicinal chemistry and materials science. This document offers a deep dive into the practical and theoretical considerations for achieving this reduction efficiently and safely.

Introduction: The Significance of (6,7-dichlorobenzo[b]thiophen-2-yl)methanol

The benzo[b]thiophene scaffold is a prominent heterocyclic motif found in numerous pharmacologically active compounds. The introduction of chlorine atoms at the 6- and 7-positions, coupled with a hydroxymethyl group at the 2-position, provides a versatile intermediate for further synthetic elaborations. These modifications can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery programs. The reduction of the parent ester, Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, is a fundamental transformation to access this key alcohol intermediate.

Theoretical Background: Choosing the Right Reducing Agent

The conversion of an ester to a primary alcohol is a classic organic transformation, typically achieved through nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. Several reducing agents can accomplish this; however, their reactivity and selectivity vary significantly.

Lithium Aluminum Hydride (LiAlH₄): The Powerful Workhorse

LiAlH₄ is a potent and non-selective reducing agent capable of reducing a wide array of functional groups, including esters and carboxylic acids, to their corresponding alcohols.[1][2] The high reactivity of LiAlH₄ stems from the polar Al-H bond, which delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to form an aldehyde. This aldehyde is immediately reduced further by another equivalent of hydride to yield the primary alcohol upon acidic workup.[3]

Diisobutylaluminium Hydride (DIBAL-H): A More Selective Approach

DIBAL-H is a bulkier and less reactive reducing agent compared to LiAlH₄.[4] This steric hindrance and reduced reactivity allow for more controlled reductions. While DIBAL-H can reduce esters to primary alcohols, it is most renowned for its ability to partially reduce esters to aldehydes at low temperatures (typically -78 °C).[5][6] For the complete reduction to the alcohol, the reaction is typically allowed to warm to room temperature or an excess of the reagent is used.

Sodium Borohydride (NaBH₄): Generally Unreactive, but Modifiable

Sodium borohydride is a milder reducing agent and is generally not reactive enough to reduce esters. However, its reactivity can be enhanced by the addition of Lewis acids such as lithium chloride (LiCl) or by using a combination of NaBH₄ in a mixed solvent system like THF and methanol at elevated temperatures. These modifications activate the ester carbonyl, making it more susceptible to hydride attack.

For the specific substrate, Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, the electron-withdrawing nature of the two chlorine atoms on the benzene ring and the aromaticity of the benzo[b]thiophene system can influence the reactivity of the ester. While this may slightly activate the carbonyl group, strong reducing agents like LiAlH₄ are generally the most reliable choice for achieving a complete and efficient conversion to the alcohol.

Experimental Protocols

Safety First: Handling Hydride Reducing Agents

Lithium aluminum hydride and DIBAL-H are highly reactive and pyrophoric reagents that react violently with water and other protic solvents. All reactions involving these hydrides must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, is mandatory. A Class D fire extinguisher or dry sand should be readily available.

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the complete reduction of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate to (6,7-dichlorobenzo[b]thiophen-2-yl)methanol using the powerful reducing agent, lithium aluminum hydride.

Materials:

  • Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration

  • Flash chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (1.0 eq).

  • Dissolution: Add anhydrous THF (e.g., 10 mL per gram of ester) to the flask to dissolve the starting material.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • LiAlH₄ Addition: In a separate, dry flask, prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF. Slowly add this suspension to the stirred solution of the ester via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup (Fieser Method): Upon completion of the reaction, cool the flask back to 0 °C with an ice-water bath. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous sodium hydroxide (NaOH) solution.

    • '3x' mL of water.

  • Filtration: A granular precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. If two layers are not present, add water. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or by recrystallization from a suitable solvent system such as methanol/water or toluene/hexanes.[7]

Diagram: Workflow for LiAlH₄ Reduction

LiAlH4_Reduction_Workflow start Start: Dissolve Ester in Anhydrous THF cool_ester Cool to 0 °C start->cool_ester add_lah Slowly Add LiAlH₄ Suspension cool_ester->add_lah react Warm to RT and Stir (2-4h) add_lah->react monitor Monitor by TLC react->monitor cool_reaction Cool to 0 °C monitor->cool_reaction quench Fieser Workup (H₂O, NaOH, H₂O) cool_reaction->quench filter Filter Through Celite® quench->filter extract Extract with Ethyl Acetate filter->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Chromatography/Recrystallization dry_concentrate->purify product Product: (6,7-dichlorobenzo[b]thiophen-2-yl)methanol purify->product

Caption: General workflow for the reduction of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate using LiAlH₄.

Protocol 2: Reduction using Diisobutylaluminium Hydride (DIBAL-H)

This protocol describes the reduction using DIBAL-H, which can be modulated to favor either the aldehyde or the fully reduced alcohol. For complete reduction to the alcohol, the reaction is typically performed at a higher temperature or with a larger excess of the reagent compared to the partial reduction.

Materials:

  • Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexanes)

  • Anhydrous toluene or dichloromethane (DCM)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Syringe or cannula for reagent transfer

  • Low-temperature thermometer

  • Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (1.0 eq) in anhydrous toluene or DCM (e.g., 20 mL per gram of ester).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DIBAL-H Addition: Slowly add the DIBAL-H solution (2.0-2.5 eq) dropwise via syringe, keeping the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess DIBAL-H. Then, add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours until two clear layers form.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization as described in Protocol 1.

Diagram: Reaction Scheme

ReactionScheme cluster_reagents ester Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate alcohol (6,7-dichlorobenzo[b]thiophen-2-yl)methanol ester->alcohol reagents 1. Reducing Agent (LiAlH₄ or DIBAL-H) 2. Aqueous Workup

Caption: General reaction scheme for the reduction of the ester to the primary alcohol.

Data Presentation and Characterization

The successful synthesis of (6,7-dichlorobenzo[b]thiophen-2-yl)methanol should be confirmed by a suite of analytical techniques. Below are the expected characterization data based on the structure and data from analogous compounds.

Parameter Protocol 1 (LiAlH₄) Protocol 2 (DIBAL-H)
Reducing Agent Lithium Aluminum HydrideDiisobutylaluminium Hydride
Equivalents 1.5 - 2.02.0 - 2.5
Solvent Anhydrous THFAnhydrous Toluene or DCM
Temperature 0 °C to Room Temp.-78 °C to Room Temp.
Reaction Time 2 - 4 hours3 - 5 hours
Typical Yield 85 - 95%80 - 90%
Workup Fieser MethodRochelle's Salt

Expected Spectroscopic Data for (6,7-dichlorobenzo[b]thiophen-2-yl)methanol:

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzo[b]thiophene core, a singlet for the methylene protons of the newly formed CH₂OH group (around 4.8-5.0 ppm), and a broad singlet for the hydroxyl proton (which can be exchanged with D₂O). The aromatic region will show characteristic splitting patterns for the remaining protons on the thiophene and benzene rings.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the methylene carbon of the CH₂OH group (around 60-65 ppm).[8] The spectrum will also display signals for the quaternary carbons and the CH carbons of the dichlorinated benzo[b]thiophene ring system.

  • FT-IR: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol. Characteristic C-H and C=C stretching vibrations for the aromatic system will also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. The fragmentation pattern may show the loss of the hydroxymethyl group (-CH₂OH) and potentially the chlorine atoms.[9]

Troubleshooting

Problem Possible Cause(s) Solution(s)
Incomplete Reaction - Insufficient reducing agent.- Deactivated reducing agent (exposure to moisture).- Low reaction temperature or short reaction time.- Use a higher excess of the reducing agent.- Use a fresh, unopened bottle of the hydride or titrate to determine its activity.- Increase the reaction time or allow the reaction to proceed at a slightly higher temperature (e.g., gentle reflux for LiAlH₄).
Formation of Side Products (e.g., Dehalogenation) - Harsh reaction conditions (high temperature, prolonged reaction time).- Excess of a very powerful reducing agent.- Perform the reaction at a lower temperature.- Carefully monitor the reaction and quench it as soon as the starting material is consumed.- Consider using a milder reducing agent system if dehalogenation is a significant issue.
Difficult Workup (Gelatinous Precipitate) - Improper quenching procedure, especially with LiAlH₄.- Strictly follow the Fieser workup procedure with the correct ratios of water and NaOH solution.- Vigorous stirring during the workup can help to granulate the aluminum salts.- Diluting the reaction mixture with more ether before quenching can also be beneficial.
Low Yield after Purification - Product loss during extraction or chromatography.- Inefficient recrystallization.- Perform multiple extractions of the aqueous layer.- Carefully select the solvent system for chromatography to ensure good separation and recovery.- For recrystallization, perform small-scale solvent screening to find an optimal solvent or solvent pair where the product has high solubility at high temperature and low solubility at low temperature.[7]

References

  • Corbett, J. F., & Holt, P. F. (1963). Dehalogenation during the reduction of halogenonitroarenes with lithium aluminium hydride. Journal of the Chemical Society (Resumed), 2385. [Link]

  • Myers, A. G., et al. (2011). Chemistry 115: Advanced Organic Chemistry. Harvard University.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]

  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

  • PubMed. (2000). Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d]benzothiazepin-1-ones. Rapid Communications in Mass Spectrometry, 14(8), 637-40. [Link]

  • Master Organic Chemistry. (2011). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]

  • Lumen Learning. (n.d.). Organic Chemistry II: Reductions using NaBH₄, LiAlH₄. [Link]

  • European Patent Office. (n.d.). Process for producing 2,6-dichlorobenzyl alcohol.
  • Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Chemistry Steps. (2024). Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Chemistry Steps. (2024). DIBAL Reducing Agent. [Link]

  • Organic Synthesis. (n.d.). DIBAL-H Reduction. [Link]

  • MavMatrix. (n.d.). CHEMOSELECTIVE REDUCTION OF DICARBOXYLIC ACIDS VIA IRIDIUM CATALYZED HYDROSILYLATION. [Link]

  • University of Cambridge. (n.d.). Reduction Reactions and Heterocyclic Chemistry. [Link]

  • DU Chem. (n.d.). Methods in Organic Synthesis. [Link]

  • PubMed. (2016). Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. [Link]

  • ResearchGate. (2014). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Indian Academy of Sciences. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF A 5-SUBSTITUTED BENZO[b]THIOPHENE. [Link]

  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • Diva-Portal.org. (n.d.). Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease. [Link]

  • Dalal Institute. (n.d.). Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

  • ResearchGate. (n.d.). 13C detected NMR noise spectrum of 13C labelled methanol (99% 13C,.... [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • Rototec-Spintec. (n.d.). TECH NOTE: 22-004. [Link]

  • European Patent Office. (n.d.). Process for the synthesis of benzothiophenes.
  • European Patent Office. (n.d.).
  • The Royal Society of Chemistry. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NMRS.io. (n.d.). 1H | methanol-d4 | NMR Chemical Shifts. [Link]

  • PubChem. (n.d.). 2-Thiophenemethanol. [Link]

  • PubMed Central. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

  • Wiley Online Library. (2020). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. [Link]

  • ResearchGate. (n.d.). Mechanism of the electroreduction of esters of aromatic acids. [Link]

Sources

Method

Application Note: Scalable Regioselective Synthesis of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Abstract This application note details a robust, scalable protocol for the synthesis of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate , a critical pharmacophore in the development of BCKDK (Branched-Chain Ketoacid D...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate , a critical pharmacophore in the development of BCKDK (Branched-Chain Ketoacid Dehydrogenase Kinase) inhibitors and other metabolic therapeutics. Unlike general benzothiophene syntheses that often yield isomeric mixtures, this protocol utilizes a regioselective Nucleophilic Aromatic Substitution (


)  strategy starting from 3,4-dichloro-2-nitrobenzaldehyde  (or its 2-fluoro analog). This method ensures exclusive formation of the 6,7-dichloro isomer, minimizing downstream purification burdens and maximizing yield for kilogram-scale production.

Strategic Analysis & Route Selection

The Regioselectivity Challenge

Synthesizing polysubstituted benzo[b]thiophenes requires precise control over the fusion of the thiophene ring to the benzene core.

  • Traditional Oxidative Cyclization (e.g., from cinnamic acids): Often leads to inseparable mixtures of 4,5- and 6,7-isomers when using 3,4-dichlorocinnamic acid precursors due to competing cyclization sites (ortho positions).

  • Selected Route (

    
     Annulation):  We employ the reaction of methyl thioglycolate  with a 3,4-dichloro-2-X-benzaldehyde  precursor (where X = 
    
    
    
    or
    
    
    ). The electron-withdrawing aldehyde group at C1 activates the ortho-position (C2) for nucleophilic attack by the sulfur, while the pre-existing chlorines at C3 and C4 are retained, translating directly to the C7 and C6 positions of the final benzothiophene, respectively.
Retrosynthetic Logic

The structural mapping below validates the precursor choice:

  • Target: 6,7-Dichlorobenzo[b]thiophene (Cl at C6, C7).

  • Transformation: The thiophene sulfur inserts at the ortho position to the aldehyde.

  • Precursor Requirement: To place Cl at C6 and C7, the benzene ring must possess chlorines at the positions adjacent to the leaving group.

    • Precursor C3-Cl

      
      Product C7-Cl
      
    • Precursor C4-Cl

      
      Product C6-Cl
      
    • Precursor C2-LG

      
      Product S-C7a bond
      
  • Optimal Starting Material: 3,4-Dichloro-2-nitrobenzaldehyde .

Reaction Mechanism

The synthesis proceeds via a cascade sequence:

  • 
     Displacement:  Thiolate anion displaces the nitro group (activated by the ortho-formyl group).
    
  • Aldol Condensation: Intramolecular attack of the active methylene on the aldehyde.

  • Dehydration: Aromatization to form the thiophene ring.

ReactionMechanism SM1 3,4-Dichloro-2-nitrobenzaldehyde Inter1 Intermediate: Thioether Aldehyde SM1->Inter1 Step 1: SNAr (-NO2) Reagent Methyl Thioglycolate (K2CO3, DMF) Reagent->Inter1 Product Methyl 6,7-dichlorobenzo[b] thiophene-2-carboxylate Inter1->Product Step 2: Cyclization (-H2O)

Figure 1: Mechanistic pathway for the regioselective synthesis.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]RoleCAS No. (Ref)
3,4-Dichloro-2-nitrobenzaldehyde 220.011.0Limiting ReagentCommercially Available
Methyl Thioglycolate 106.141.1Nucleophile2365-48-2
Potassium Carbonate (

)
138.212.5Base584-08-7
DMF (N,N-Dimethylformamide) 73.0910 VolSolvent68-12-2
Water (DI) 18.0230 VolQuench/Precipitation7732-18-5
Step-by-Step Methodology
Step 1: Reactor Setup and Dissolution
  • Equip a Double-Jacketed Glass Reactor (or 3-neck round bottom flask for bench scale) with an overhead mechanical stirrer, internal temperature probe, and a reflux condenser.

  • Charge 3,4-Dichloro-2-nitrobenzaldehyde (1.0 equiv) into the reactor.

  • Add DMF (anhydrous, 10 volumes relative to aldehyde mass).

    • Note: DMF is preferred over DMSO for easier workup, though DMSO accelerates the

      
       step.
      
  • Stir at 200 RPM under a nitrogen blanket until fully dissolved.

Step 2: Reagent Addition (Exotherm Control)
  • Add Methyl Thioglycolate (1.1 equiv) to the solution at room temperature (20–25°C).

  • CRITICAL: Add

    
      (2.5 equiv) portion-wise over 30 minutes.
    
    • Safety: The reaction is exothermic. Maintain internal temperature < 40°C using jacket cooling.

    • Observation: The solution will darken (yellow to deep orange/brown) as the thiolate forms and displaces the nitro group.

Step 3: Reaction & Cyclization
  • Once base addition is complete, heat the reaction mixture to 60°C .

  • Maintain at 60–65°C for 3–5 hours .

  • IPC (In-Process Control): Monitor by HPLC or TLC (Hexane/EtOAc 4:1).

    • Target: < 1% remaining aldehyde.

    • Note: The intermediate thioether is rarely isolated; it cyclizes rapidly under these conditions.

Step 4: Workup & Isolation
  • Cool the reaction mixture to 20°C .

  • Slowly pour the reaction mass into ice-cold water (30 volumes) with vigorous stirring.

    • Caution: Do not add water to the DMF solution rapidly, as the heat of mixing can cause splattering.

  • Stir the resulting suspension for 1 hour to ensure complete precipitation of the ester.

  • Filtration: Filter the solid using a Büchner funnel (polypropylene cloth for scale).

  • Wash: Wash the cake with water (3 x 5 volumes) to remove residual DMF and inorganic salts.

  • Wash: Perform a final displacement wash with cold Methanol (2 volumes) to remove unreacted thioglycolate and improve drying time.

Step 5: Drying & Purification
  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Recrystallization (if purity < 98%):

    • Dissolve crude solid in boiling Ethyl Acetate .

    • Add Hexane (or Heptane) until turbid.

    • Cool slowly to 4°C.

    • Filter pure crystals.

Process Safety & Scale-Up Considerations

Workflow Diagram

ProcessWorkflow Start Start: Reactor Charging (Aldehyde + DMF) Add1 Add Methyl Thioglycolate Start->Add1 Add2 Add K2CO3 (Portion-wise) Control Exotherm < 40°C Add1->Add2 Heat Reaction: 60°C, 4h (IPC: HPLC) Add2->Heat Quench Quench into Ice Water (Precipitation) Heat->Quench Filter Filtration & Washing (Water -> MeOH) Quench->Filter Dry Vacuum Drying 45°C Filter->Dry

Figure 2: Process flow for the scalable synthesis.

Critical Parameters (CPP)
  • Temperature Control: The

    
     displacement of the nitro group is exothermic. On a kilogram scale, active cooling is required during base addition.
    
  • Stoichiometry: Excess methyl thioglycolate (>1.2 equiv) can lead to disulfide by-products which are difficult to remove from the final solid. Keep stoichiometry close to 1.05–1.1.

  • Solvent Management: DMF is miscible with water, making the precipitation method efficient. However, residual DMF can inhibit downstream catalysis (e.g., hydrolysis or coupling). Ensure thorough water washing.

Analytical Specifications
  • Appearance: Off-white to pale yellow solid.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.30 (s, 1H, H-3), 8.25 (d, 1H, H-4), 7.80 (d, 1H, H-5), 3.90 (s, 3H,
    
    
    ). Note: Shifts are approximate and depend on solvent.
  • HPLC Purity: > 98.0% (area %).

References

  • Bridges, A. J., et al. (1993).[3] "The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase." Bioorganic & Medicinal Chemistry, 1(6), 403-410.[3]

    • Foundational text for the synthesis of substituted benzo[b]thiophenes via thioglycolate cycliz
  • Beilstein Journals. (2007). "Development of potential manufacturing routes for substituted thiophenes." Beilstein Journal of Organic Chemistry. Link

    • Provides context on scalable thiophene carboxyl
  • BenchChem. "Synthesis of 2-Chloro-6-fluorobenzaldehyde Application Note." Link

    • Reference for the preparation of the halogen
  • PubChem. "Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CID 54394982)." Link

    • Verification of chemical structure and identifiers.

Sources

Application

Application Note: Regioselective C-3 Functionalization of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Executive Summary The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, frequently serving as the core motif for kinase inhibitors, central nervous system (CNS) agents, and metabolic disease th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, frequently serving as the core motif for kinase inhibitors, central nervous system (CNS) agents, and metabolic disease therapeutics [1]. Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is a highly functionalized, high-purity chemical intermediate. While the C-6 and C-7 positions are occupied by chlorine atoms and the C-2 position is blocked by a methyl ester, the C-3 position remains the primary site for structural diversification.

This application note provides an authoritative, self-validating guide to functionalizing the C-3 position. By leveraging both classical electrophilic aromatic substitution (SEAr) and modern palladium-catalyzed cross-coupling methodologies, researchers can systematically expand this scaffold for drug discovery applications.

Chemical Context & Mechanistic Rationale

Functionalizing the C-3 position of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate presents a unique electronic challenge. To design successful experiments, one must understand the causality of the molecule's electronic distribution:

  • Deactivation via the C-2 Ester : The methyl carboxylate group at C-2 exerts a strong electron-withdrawing effect (-M, -I). This significantly lowers the HOMO energy of the thiophene ring, making standard electrophilic attacks at C-3 sluggish compared to unfunctionalized benzo[b]thiophenes.

  • Inductive Pull of C-6/C-7 Chlorines : The dual chlorine substitution further drains electron density from the conjugated system via inductive (-I) effects, raising the activation energy required for SEAr.

  • The C-3 Nucleophilic Pocket : Despite the global deactivation, the C-3 position remains the most nucleophilic site due to the resonance donation (+M effect) of the adjacent sulfur atom.

Because of this inherent deactivation, forcing conditions (e.g., elevated temperatures, highly polarized electrophiles, or transition-metal catalysis) are strictly required. Direct C-H activation is possible but often suffers from lower yields due to the electron-deficient nature of the ring [2]. Therefore, the most robust and scalable strategy is a two-step approach: Regioselective C-3 Halogenation followed by Palladium-Catalyzed Cross-Coupling [3].

Strategic Pathways for C-3 Diversification

The functionalization of this scaffold can be achieved via two primary pathways, visualized below.

Pathways SM Methyl 6,7-dichloro- benzo[b]thiophene- 2-carboxylate Bromination C-3 Bromination (NBS, DMF, 60°C) SM->Bromination SEAr Pathway (High Yield) CH_Act Direct C-H Arylation (Pd/Ag Catalysis) SM->CH_Act Atom-Economical Pathway CrossCoupling Cross-Coupling (Suzuki/Buchwald) Bromination->CrossCoupling Pd-Catalyzed Product2 3-Aryl Derivative CH_Act->Product2 Product1 3-Functionalized Derivative (Aryl, Amino, Alkyl) CrossCoupling->Product1

Mechanistic pathways for the C-3 functionalization of the benzo[b]thiophene scaffold.

Experimental Methodologies

The following protocols are designed as self-validating systems . In-process controls and observable physical changes are embedded within the steps to ensure experimental trustworthiness.

Protocol A: Regioselective C-3 Bromination

To overcome the electronic deactivation of the ring, N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) is utilized. DMF stabilizes the intermediate bromonium ion, accelerating the reaction.

Reagents:

  • Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.5 equiv) - Must be freshly recrystallized from water to remove Br2 impurities.

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Initialization : Dissolve the starting material in anhydrous DMF in a round-bottom flask under an argon atmosphere.

  • Electrophile Addition : Add NBS in three equal portions over 15 minutes at room temperature. Causality: Portion-wise addition prevents thermal spikes that could lead to non-specific radical side reactions.

  • Heating : Elevate the temperature to 60 °C. Stir for 4–6 hours.

  • Self-Validation (In-Process Control) : Monitor via LC-MS. The starting material exhibits a distinct isotopic pattern for two chlorines (M, M+2, M+4 in a ~9:6:1 ratio). The successful product will shift to a higher mass and display a complex isotopic signature indicative of two chlorines and one bromine (M, M+2, M+4, M+6).

  • Quenching & Workup : Cool to room temperature and pour into ice-cold distilled water. The 3-bromo product will precipitate as a solid. Filter, wash with water, and dry under vacuum.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Once the C-3 position is brominated, it can be subjected to Suzuki coupling. Because the core is highly electron-deficient, protodehalogenation is a major competing side reaction. Using a bidentate ligand like dppf prevents the premature reductive elimination of the palladium hydride species.

Workflow Step1 Step 1: Reagent Prep Degas 1,4-Dioxane/H2O (4:1) Add Pd(dppf)Cl2 & K2CO3 Step2 Step 2: Reaction Setup Combine 3-Br substrate & Arylboronic Acid under Ar Step1->Step2 Step3 Step 3: Catalysis Stir at 90°C for 12-18h Monitor via LC-MS Step2->Step3 Step4 Step 4: Workup Aqueous extraction (EtOAc) Dry over Na2SO4 Step3->Step4 Step5 Step 5: Purification Flash Chromatography (Hexanes/EtOAc) Step4->Step5

Step-by-step experimental workflow for the C-3 Suzuki-Miyaura cross-coupling.

Step-by-Step Procedure:

  • Degassing : Prepare a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v). Sparge with argon for 30 minutes. Causality: Oxygen rapidly degrades Pd(0) to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Reaction Assembly : To a Schlenk tube, add the 3-bromo intermediate (1.0 equiv), arylboronic acid (1.2 equiv), K2CO3 (2.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Catalysis : Add the degassed solvent, seal the tube, and heat to 90 °C for 12 hours.

  • Self-Validation (Visual & Analytical) : The reaction mixture will initially appear orange/red. As the reaction reaches completion and the catalyst degrades, it will turn dark brown or black (formation of Pd black). TLC (Hexanes/EtOAc 8:2) should show a new, highly UV-active spot (extended conjugation).

  • Purification : Filter through a short pad of Celite to remove palladium particulates, extract with EtOAc, and purify via silica gel chromatography.

Quantitative Data & Optimization Matrix

The table below synthesizes the optimal conditions for various C-3 functionalization strategies, summarizing the expected yields and the chemical causality behind the reagent choices [4].

TransformationReagents & CatalystSolvent & TempExpected YieldCritical Causality / Observation
C-3 Bromination NBS (1.5 eq)DMF, 60 °C80–90%Polar aprotic solvent stabilizes the bromonium ion; heat is required to overcome C-2 ester deactivation.
Suzuki Arylation Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃Dioxane/H₂O, 90 °C75–85%Bidentate dppf ligand suppresses protodehalogenation of the electron-deficient core.
Buchwald Amination Amine, Pd₂(dba)₃, BINAP, Cs₂CO₃Toluene, 100 °C60–70%Strong base (Cs₂CO₃) required; BINAP provides the necessary bite angle for C-N reductive elimination.
Direct C-H Arylation Ar-I, Pd(OAc)₂, AgOAcHFIP, 80 °C40–55%Atom economical, but lower yielding due to electronic deactivation by the C-2 carboxylate [2].

References

  • Benchchem. "Methyl 6,7-Dichlorobenzo[b]thiophene-2-carboxylate". PubChem Database.
  • "Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes". Journal of the American Chemical Society.
  • "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors". Organic & Biomolecular Chemistry.
  • "SYNTHESIS AND CATALYTIC FUNCTIONALIZATION OF BIOLOGICALLY ACTIVE INDOLES". Universität Rostock.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists working with Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate , a highly lipophilic, aromatic heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists and process scientists working with Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate , a highly lipophilic, aromatic heterocyclic intermediate frequently utilized as a scaffold in the development of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) inhibitors and CNS-active agents 1.

Due to the extreme hydrophobicity imparted by the 6,7-dichloro substitution and the planar benzothiophene core, purifying this compound requires precise control over solvent dielectric constants and cooling thermodynamics.

Knowledge Base: Solvent Selection Matrix

The table below summarizes the quantitative and qualitative data for selecting the optimal recrystallization solvent system based on your crude mixture's impurity profile.

Solvent SystemVolume RatioDielectric Constant (ε)Boiling Point (°C)Mechanistic Suitability & Causality
Methanol (MeOH) 100%32.764.7Optimal for standard purity. The protic nature disrupts the hydrogen bonding of polar impurities, while the highly hydrophobic dichlorobenzothiophene core forces rapid crystallization upon cooling 2 [[3]]().
Ethyl Acetate / Hexanes 1:3 to 1:5~6.0 (mixed)~68 (mixed)Best for highly impure crude. EtOAc completely solvates the ester. Hexanes act as a non-polar anti-solvent, sharply dropping the dielectric constant to precipitate the target molecule while leaving lipophilic impurities in solution 4.
Toluene / Heptane 1:22.4 / 1.9110.6 / 98.4For lipophilic/aromatic impurities. High thermal energy at reflux breaks strong ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

stacking of halogenated aromatic impurities. Heptane drives crystallization upon cooling.
Ethanol / Water 9:1~25 (mixed)~78 (mixed)Not recommended. While aqueous alcohols work for some fluorinated analogs [](), the extreme hydrophobicity of the 6,7-dichloro core causes amorphous "crashing out" rather than ordered crystal growth.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Built-in validation checks confirm that the thermodynamic parameters of the system are correct before proceeding to the next step.

Protocol A: Single-Solvent System (Methanol)

Recommended for crude material >85% purity.

  • Dissolution: Place 1.0 g of crude Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate in a 50 mL round-bottom flask. Add 10 mL of HPLC-grade Methanol and heat to reflux (65°C) with stirring.

  • Titration: Gradually add more Methanol in 2 mL increments until the solid completely dissolves.

    • Validation Check: The solution must become completely transparent. If turbidity persists after adding 25 mL/g, the remaining solids are likely inorganic salts or polymeric impurities. Perform a hot gravity filtration immediately.

  • Nucleation: Remove the flask from the heat source and allow it to cool ambiently to room temperature (20-25°C) over 2 hours.

    • Validation Check: Needle-like crystals should begin forming within 30–45 minutes. If no crystals form, the solution is supersaturated (See Troubleshooting Guide).

  • Maturation: Transfer the flask to an ice bath (4°C) for 1 hour to maximize lattice formation and yield.

  • Isolation: Isolate via vacuum filtration, wash the filter cake with 5 mL of ice-cold Methanol, and dry under high vacuum.

Protocol B: Anti-Solvent System (EtOAc / Hexanes)

Recommended for highly impure crude material or heavy oiling out.

  • Primary Solvation: Dissolve 1.0 g of crude product in the absolute minimum amount of hot Ethyl Acetate (approx. 3-5 mL) at 60°C.

  • Anti-Solvent Addition: While maintaining the temperature and stirring vigorously, add hot Hexanes dropwise.

    • Validation Check: Stop the addition exactly when the "cloud point" is reached. The cloud point is validated when a localized turbidity takes >3 seconds to dissipate into the bulk solution. This confirms you are precisely on the boundary of the metastable zone.

  • Equilibration: Add exactly 1-2 drops of Ethyl Acetate to clear the solution, then remove from heat.

  • Crystallization: Allow to cool slowly to room temperature, then transfer to 4°C. Isolate via filtration and wash with cold Hexanes.

Workflow Diagnostics

RecrystallizationLogic Start Crude Methyl 6,7-dichloro- benzo[b]thiophene-2-carboxylate Dissolve Dissolve in Minimum Hot Solvent (e.g., MeOH) Start->Dissolve Cooling Controlled Cooling (Room Temp to 4°C) Dissolve->Cooling Observe Observation Phase Cooling->Observe Crystals Pure Crystals Form Observe->Crystals Ideal Oil Oiling Out Occurs Observe->Oil Phase Separation NoSolid No Solid Forms Observe->NoSolid Too Soluble Filter Vacuum Filtration & Cold Wash Crystals->Filter FixOil Reheat, Add Good Solvent, Seed & Cool Slowly Oil->FixOil FixNoSolid Evaporate 50% Volume or Add Anti-Solvent NoSolid->FixNoSolid FixOil->Cooling FixNoSolid->Cooling

Workflow for troubleshooting recrystallization issues of benzothiophene derivatives.

Troubleshooting Guide & FAQs

Q: My compound is "oiling out" instead of forming a crystalline lattice. What is the mechanistic cause, and how do I fix it? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute in the solvent mixture is depressed below the temperature at which it saturates the solution. Because the 6,7-dichlorobenzo[b]thiophene core is highly lipophilic, heavy organic impurities can drastically lower its lattice energy.

  • Causality: As the solution cools, it hits the liquid-liquid binodal curve before the solid-liquid solubility curve.

  • The Fix: Reheat the mixture until it forms a single homogeneous phase. Add 10-15% more of the primary solubilizing solvent (e.g., EtOAc or MeOH) to shift the saturation point to a lower temperature. Cool the solution very slowly and introduce a seed crystal just above the new expected cloud point to bypass the thermodynamic energy barrier for nucleation.

Q: The yield of my recrystallized Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is exceptionally low (<30%). What went wrong? A: You likely used an excess of the primary solvent, leaving the compound highly soluble even at 4°C.

  • Causality: The solubility curve of this ester in Methanol is relatively shallow. If too much solvent is used during the boiling phase, the saturation threshold at 4°C is never reached.

  • The Fix: Evaporate the mother liquor under reduced pressure to 50% of its original volume. If crystals immediately form upon cooling, excess solvent was the issue. Alternatively, switch to the EtOAc/Hexanes anti-solvent system where the solubility drop-off is much steeper.

Q: Co-precipitation of structurally similar impurities (e.g., mono-chlorinated analogs) is occurring. How can I separate them? A: Halogenated analogs have nearly identical solubility profiles in standard polar/non-polar binary mixtures.

  • The Fix: You must exploit subtle differences in

    
     stacking interactions. Switch from a protic solvent (MeOH) to an aromatic solvent system, such as Toluene/Heptane. Toluene will differentially intercalate with the mono- vs. di-chlorinated aromatic rings at high temperatures, allowing for better exclusion of the impurity during lattice formation.
    

Q: Can I use an Ethanol/Water mixture for recrystallization? A: While aqueous isopropanol or ethanol has been successfully used for some fluorinated benzothiophene derivatives [[5]](), it is not recommended for the 6,7-dichloro analog. The extreme hydrophobicity of the two chlorine atoms makes water a harsh anti-solvent. Instead of inducing ordered crystal lattice formation, water forces the compound to rapidly "crash out" as an amorphous solid, permanently trapping impurities within the solid matrix. Stick to organic anti-solvents like Hexanes.

References

  • 1Title: Methyl 6,7-Dichlorobenzo[b]thiophene-2-carboxylate | Source: Benchchem

  • 2Title: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | Source: PMC (nih.gov)

  • [[4]]() Title: A convenient synthesis, chemical characterization and reactivity of[Re(CO)3(H2O)3]Br: The crystal and molecular structure of [Re(CO)3(CH3CN)2Br] | Source: ResearchGate

  • 5Title: Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate | Source: ResearchGate

  • 3Title: Synthesis, antidiabetic activity and in silico studies of benzo[b]thiophene | Source: Atmiya University

Sources

Optimization

Benzothiophene Carboxylate Synthesis: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for benzothiophene carboxylate synthesis. Benzothiophenes are privileged pharmacophores critical to the development of numerous therapeutics, including selective estrogen receptor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for benzothiophene carboxylate synthesis. Benzothiophenes are privileged pharmacophores critical to the development of numerous therapeutics, including selective estrogen receptor modulators (SERMs) and 5-lipoxygenase inhibitors. However, constructing the bicyclic core via cyclization is frequently complicated by electronic deactivation, steric hindrance, and side reactions such as decarboxylation or catalyst poisoning.

This guide is designed for discovery chemists and process scientists. It provides diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to rescue stalled cyclization reactions.

Diagnostic Workflows & Mechanistic Pathways

Before altering your reaction conditions, it is critical to identify the mechanistic pathway of your specific cyclization strategy. The two most common industrial routes are the base-catalyzed condensation of o-halobenzaldehydes with thioglycolates, and the acid-catalyzed Friedel-Crafts cyclization of arylthioacetals.

G Start Substrate Selection PathA o-Halobenzaldehyde + Thioglycolate Start->PathA PathB Arylthioacetal / Arylthioketone Start->PathB MechA Base-Catalyzed SNAr & Aldol PathA->MechA MechB Acid-Catalyzed Friedel-Crafts PathB->MechB FailA Stalls at Intermediate (Poor Nucleophilicity) MechA->FailA Weak Base Product Benzothiophene Carboxylate MechA->Product Optimal FailB Carbocation Destabilized (EWG Presence) MechB->FailB EWG Substrate MechB->Product EDG Substrate FixA Use DBU/Cs2CO3 in DMSO at 90°C FailA->FixA FixB Use Eaton's Reagent or Pd/Cu Catalysis FailB->FixB FixA->Product FixB->Product

Fig 1: Mechanistic pathways and common failure points in benzothiophene cyclization.

G2 Obs Low Yield / Failure Analysis LC-MS / NMR Obs->Analysis Res1 Unreacted SM Analysis->Res1 Res2 Stalled Intermediate Analysis->Res2 Res3 Decarboxylation Analysis->Res3 Act1 Increase Temp / Stronger Catalyst Res1->Act1 Act2 Enhance Basicity / Extend Time Res2->Act2 Act3 Lower Temp / Buffer Workup Res3->Act3

Fig 2: Analytical troubleshooting workflow for stalled cyclization reactions.

Expert Troubleshooting FAQs

Q1: My acid-catalyzed cyclization of an arylthioacetal to a benzothiophene-3-carboxylate is yielding <10% product. The aromatic ring contains a nitro group. What is causing this? A1: The failure is mechanistically tied to the electronic properties of your substrate. Acid-catalyzed cyclizations (e.g., using Polyphosphoric Acid or standard Lewis acids) proceed via a Friedel-Crafts-type electrophilic aromatic substitution. The reaction relies on the formation of a Wheland carbocation intermediate. Strongly electron-withdrawing groups (EWGs) like a nitro group severely destabilize this intermediate, increasing the activation energy barrier and halting the reaction[1]. Resolution: You must use highly vigorous conditions. Switch to Eaton's reagent (7.7 wt% P₂O₅ in methanesulfonic acid) and elevate the temperature to 60–80 °C[1]. If the reaction still fails, abandon the acid-catalyzed route and utilize a transition-metal-catalyzed C-H activation strategy, which is significantly less sensitive to electronic deactivation[2].

Q2: I am using the base-catalyzed condensation of methyl thioglycolate with a 2-fluorobenzonitrile derivative. The initial SNAr substitution occurs, but the subsequent cyclization stalls. How do I drive it to completion? A2: This cascade requires both a nucleophilic aromatic substitution (SNAr) and an intramolecular Knoevenagel/aldol-type condensation. If the intermediate thioether is observed via LC-MS but cyclization stalls, the basicity of your system is likely insufficient to deprotonate the active methylene of the thioglycolate moiety for the second step[3]. Resolution: Switch your base from K₂CO₃ to a stronger, non-nucleophilic base like DBU or Cs₂CO₃. Additionally, change the solvent to a highly polar aprotic solvent like DMF or DMSO and heat to 80–100 °C. This enhances the nucleophilicity of the enolate and drives the dehydration step required for aromatization[3].

Q3: I am attempting a Pd-catalyzed intramolecular aryl-S bond-forming cyclization, but I observe significant homocoupling and catalyst deactivation. How can I prevent this? A3: Palladium(0) species are highly sensitive to oxygen, which can oxidize the catalyst to an inactive Pd(II) state or promote the oxidative homocoupling of thiol intermediates (forming disulfides). Furthermore, thiols can strongly coordinate to palladium, effectively poisoning the catalyst if the ligand environment is suboptimal. Resolution: Ensure rigorous degassing of your solvent via the freeze-pump-thaw method or sparging with argon for at least 30 minutes prior to catalyst addition. Utilize a bulky, electron-rich phosphine ligand (e.g., Xantphos or BrettPhos) to prevent the formation of stable, inactive Pd-thiolate resting states and to promote rapid reductive elimination.

Q4: During the saponification of my benzothiophene-2-carboxylate ester, I am losing the carboxylate group entirely. LC-MS shows a mass corresponding to the decarboxylated core. A4: Benzothiophene-2-carboxylic acids are highly susceptible to protodecarboxylation, especially when subjected to prolonged heating in strongly acidic or strongly basic aqueous conditions. The mechanism involves protonation at the C3 position, followed by the loss of CO₂ to regain aromaticity. Resolution: Perform the saponification using LiOH in a THF/MeOH/H₂O mixture strictly at room temperature. Avoid refluxing. During the acidic workup, acidify carefully to pH 3–4 using 1M HCl at 0 °C, rather than using concentrated mineral acids at ambient temperature.

Quantitative Reaction Parameters

The following table summarizes the operational parameters, compatible electronics, and expected yields for the primary benzothiophene carboxylate cyclization strategies. Use this data to select the optimal route for your specific substrate.

Cyclization StrategyReagents / CatalystSubstrate Electronic PreferenceTypical Temp (°C)Expected YieldCommon Pitfall
Base-Catalyzed Condensation Methyl thioglycolate, K₂CO₃/DMFRequires EWG ortho to leaving group (e.g., -F, -Cl)80–100 °C65–85%Stalls at thioether intermediate if base is too weak.
Standard Acid-Catalyzed PPA or BF₃·OEt₂Electron-Donating Groups (EDGs) preferred60–120 °C50–90%Fails completely with strong EWGs (e.g., -NO₂, -CF₃).
Vigorous Acid-Catalyzed Eaton's Reagent (P₂O₅ in MsOH)Tolerates mild EWGs60–80 °C40–70%Sulfonation side-reactions at elevated temperatures.
Pd-Catalyzed C-H Arylation Pd(OAc)₂, Xantphos, LiO-t-BuBroad tolerance (Electronic neutral)100–120 °C60–95%Catalyst poisoning by unreacted thiols or oxygen.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is built into the steps so you understand why a specific action is taken.

Protocol A: Synthesis of Methyl Benzothiophene-2-carboxylate via Thioglycolate Condensation

Use this protocol when your starting material is an o-halobenzaldehyde or o-halobenzonitrile.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve the 2-fluorobenzonitrile derivative (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M, 50 mL). Causality: Anhydrous DMF is required to prevent competitive hydrolysis of the nitrile/ester groups.

  • Reagent Addition: Add anhydrous K₂CO₃ (2.5 equiv, 25 mmol) followed by methyl thioglycolate (1.1 equiv, 11 mmol) dropwise via syringe. Causality: A slight excess of thioglycolate ensures complete conversion of the starting halide, while 2.5 equiv of base is required to neutralize the generated HF and deprotonate the active methylene.

  • Cyclization: Heat the reaction mixture to 80 °C for 6–12 hours. Monitor via LC-MS. If the intermediate thioether is the only species present after 6 hours, add DBU (0.5 equiv) to force the Knoevenagel cyclization[3].

  • Workup: Cool the mixture to room temperature and pour into crushed ice/water (150 mL). Stir vigorously for 30 minutes. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude methyl benzothiophene-2-carboxylate.

Protocol B: Acid-Catalyzed Cyclization using Eaton's Reagent

Use this protocol for arylthioacetals containing mild electron-withdrawing groups where standard PPA fails.

  • Preparation: Charge a dry flask with Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid, 10 mL per gram of substrate). Causality: Eaton's reagent provides a highly acidic, dehydrating environment without the extreme viscosity and handling issues of PPA[1].

  • Substrate Addition: Cool the flask to 0 °C. Add the arylthioacetal (1.0 equiv) portion-wise to control the exotherm.

  • Cyclization: Remove the ice bath and heat the reaction to 60 °C. Monitor closely by TLC/LC-MS every 30 minutes. Causality: Prolonged heating in Eaton's reagent can lead to undesired sulfonation of the benzothiophene core.

  • Quenching: Once the starting material is consumed, cool the reaction to 0 °C and carefully pour it over vigorously stirred crushed ice.

  • Isolation: Extract the aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH of the aqueous wash is >7. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • BenchChem. Technical Support Center: Synthesis of Desketoraloxifene. Benchchem.
  • Organic Chemistry Portal. Benzothiophene synthesis. Organic Chemistry Portal.
  • Global Research Online. Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Global Research Online.
  • RSC Publishing. Recent developments in synthetic methods for benzo[b]heteroles. RSC Publishing.

Sources

Troubleshooting

Technical Support Center: Stability Optimization for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate . This compound is a highly valued chemical intermediate in medicinal chemistry, specifically recognized for its role in creating pharmacologically active molecules targeting the central nervous system and metabolic diseases[1].

However, transitioning this halogenated, lipophilic scaffold into aqueous biological assays often presents significant stability challenges. This guide synthesizes field-proven insights to help you troubleshoot precipitation, chemical degradation, and enzymatic hydrolysis, ensuring reproducible experimental outcomes.

Quantitative Data Summary

Understanding the baseline physicochemical behavior of your compound is the first step in troubleshooting. The table below summarizes the expected stability metrics and immediate mitigation strategies for this structural class.

Table 1: Representative Stability and Solubility Metrics for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

ParameterConditionExpected Behavior / Half-Life (

)
Primary Mitigation Strategy
Aqueous Solubility pH 7.4 PBS (25°C)< 10 µM (Prone to rapid micro-precipitation)Formulate with 1–5% DMSO or use carrier proteins (e.g., BSA).
Chemical Hydrolysis pH > 8.0 (Base-catalyzed)Rapid degradation (

< 2 hours)
Maintain pH 6.0–7.0; avoid nucleophilic buffers.
Biological Hydrolysis Rat Plasma / Microsomes

≈ 15–36 min (Esterase cleavage)
Chill samples immediately; utilize esterase inhibitors if necessary.
Photostability Ambient Light (Solution)Slow oxidation of the thiophene coreStore in amber glass vials; blanket with Argon/N

.
Troubleshooting & FAQs

Q1: Why does my compound precipitate when diluted into aqueous assay buffers, and how can I ensure a stable, homogeneous solution? Causality & Expert Insight: Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is highly lipophilic due to its dichloro-substituted aromatic ring system and the absence of ionizable functional groups at physiological pH. When a concentrated DMSO stock is rapidly diluted into an aqueous medium (like PBS), the local supersaturation causes the compound to crash out, forming micro-aggregates. This lowers the effective concentration and causes light-scattering artifacts in optical assays. Solution: Never add aqueous buffer directly to the neat powder. Prepare a primary stock in 100% anhydrous DMSO. Perform all serial dilutions in DMSO before introducing the compound to the aqueous buffer. Ensure the final DMSO concentration in the assay is between 1% and 5% (v/v). For highly sensitive cell-based assays where high DMSO is toxic, formulate the buffer with a surfactant (e.g., 0.05% Tween-20) or 0.1% Bovine Serum Albumin (BSA) to act as a hydrophobic carrier.

Q2: I am observing a rapid loss of the parent compound in my basic pH buffers (pH 8.5). What is the mechanism, and how do I prevent it? Causality & Expert Insight: The loss of the compound is driven by base-catalyzed ester hydrolysis. The methyl ester at the C2 position is highly susceptible to nucleophilic attack by hydroxide ions present in basic solutions[2]. This reaction cleaves the methyl ester to yield the corresponding 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid and methanol. Because base-catalyzed hydrolysis results in the formation of a stable carboxylate salt, the reaction is irreversible, leading to rapid and complete degradation of your stock[3]. Solution: Maintain your working solution pH between 6.0 and 7.0, where the ester bond is most stable. Avoid basic buffers (e.g., Tris or Carbonate at pH > 8). Furthermore, because hydrolysis kinetics accelerate with thermal energy, always store working solutions on ice during the experiment.

Q3: When testing this compound in in vitro DMPK assays (e.g., plasma stability), the half-life is extremely short. Is this a chemical stability issue? Causality & Expert Insight: No, this is a biological stability issue. Methyl esters are major targets for carboxylesterases abundant in plasma and liver microsomes. Studies on homologous methyl esters demonstrate that they can exhibit a plasma half-life (


) as short as 15 to 36 minutes due to rapid enzymatic cleavage[4].
Solution: 
To definitively differentiate between chemical instability and enzymatic degradation, you must run a parallel control in heat-inactivated plasma or pure buffer. If the compound remains stable in the buffer but degrades in plasma, the instability is purely enzymatic.
Step-by-Step Methodology: Plasma Stability & Chemical Validation Assay

This self-validating protocol is designed to isolate chemical degradation (hydrolysis/precipitation) from enzymatic degradation, ensuring you can pinpoint the exact cause of compound loss.

Phase 1: Stock Solution Preparation

  • Weighing: Accurately weigh 2.61 mg of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate.

  • Dissolution: Dissolve the powder in exactly 1.0 mL of anhydrous, LC-MS grade DMSO to create a 10 mM primary stock. Causality: Anhydrous DMSO prevents premature water-mediated hydrolysis during storage.

  • Storage: Aliquot the stock into amber glass vials and store at -20°C under an argon atmosphere. Causality: Amber glass prevents photolytic degradation of the electron-rich thiophene core.

Phase 2: Self-Validating Stability Assay

  • Matrix Preparation: Pre-warm rat plasma (Test Matrix) and pH 7.4 PBS (Control Matrix) to 37°C in a water bath.

  • Spiking: Spike the 10 mM DMSO stock into both matrices to achieve a final concentration of 10 µM (Final DMSO = 0.1%). Vortex gently.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from both the plasma and the PBS control.

  • Quenching: Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). Causality: The cold organic solvent instantly denatures esterases, halting biological hydrolysis, and precipitates plasma proteins to prevent LC-MS column clogging.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Transfer the supernatant to an LC-MS/MS vial for quantification. Validation Check: The PBS control must show >95% parent compound remaining at 120 minutes. If the PBS control shows significant degradation, your issue is chemical (e.g., pH-driven hydrolysis or precipitation). If only the plasma sample shows degradation, the issue is enzymatic.

Diagnostic Workflow Visualization

StabilityTroubleshooting Start Compound Loss in Solution Detected CheckPrecip Is the solution cloudy or scattering light? Start->CheckPrecip FixSolubility Solubility Issue: Increase DMSO to 1-5% or add BSA/Surfactant CheckPrecip->FixSolubility Yes CheckMatrix Is the compound in biological matrix (Plasma)? CheckPrecip->CheckMatrix No Enzymatic Enzymatic Hydrolysis: Run heat-inactivated control to verify CheckMatrix->Enzymatic Yes CheckPH Is the buffer pH > 7.5? CheckMatrix->CheckPH No ChemicalHyd Base-Catalyzed Hydrolysis: Adjust pH to 6.0-7.0 Store on ice CheckPH->ChemicalHyd Yes PhotoDeg Photodegradation/Oxidation: Use amber vials & Argon blanket CheckPH->PhotoDeg No

Diagnostic workflow for identifying and resolving compound stability issues in solution.

References
  • 6.3 Methyl Esters and Derivatives (Hydrolysis Mechanisms) Source: Thieme Connect URL:[Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres Source: National Institutes of Health (NIH) / Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Hydrolysis of Esters: Acid and Base Catalyzed Reactions Source: Chemguide URL:[Link]

Sources

Optimization

Minimizing side products during the synthesis of dichlorobenzothiophene esters

Welcome to the Technical Support Center for the synthesis of dichlorobenzothiophene esters. As a Senior Application Scientist, I have designed this guide to help you troubleshoot common synthetic bottlenecks, minimize si...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of dichlorobenzothiophene esters. As a Senior Application Scientist, I have designed this guide to help you troubleshoot common synthetic bottlenecks, minimize side products, and optimize your yields.

Dichlorobenzothiophene derivatives are highly valuable pharmacophores. For example, 3,6-dichlorobenzothiophene-2-carboxylic acid (BT2) is a potent inhibitor of branched-chain α-keto acid dehydrogenase kinase (BCKDK), making it a critical tool in studying cancer metabolism and mitochondrial bioenergetics in heart failure . Synthesizing esters of these compounds is often required to create prodrugs or lipophilic analogs that enhance pharmacokinetic properties . However, the high reactivity of the intermediate acid chlorides often leads to unwanted side products.

Below, you will find a mechanistic breakdown of the synthesis workflow, quantitative data on common impurities, troubleshooting FAQs, and self-validating experimental protocols.

Mechanistic Workflow: Pathways and Pitfalls

The synthesis typically involves the ring closure of a substituted cinnamic acid to form the dichlorobenzothiophene core, followed by activation to an acid chloride, and finally, esterification. The diagram below illustrates the major synthetic pathways and the points at which side products diverge.

SynthesisPathway Start Substituted Cinnamic Acid RingClosure Ring Closure (SOCl2) Start->RingClosure Intermediate Dichlorobenzothiophene Acid Chloride RingClosure->Intermediate Major Pathway Regioisomer Regioisomer Impurity (e.g., 3,7-dichloro) RingClosure->Regioisomer Minor Pathway Esterification Esterification (ROH, Base, DCM) Intermediate->Esterification Target Target Dichlorobenzothiophene Ester Esterification->Target Optimal Conditions Hydrolysis Hydrolysis Byproduct (Carboxylic Acid) Esterification->Hydrolysis Trace Moisture Anhydride Anhydride Dimer Impurity Esterification->Anhydride Excess Acid/Low Alcohol

Synthesis workflow of dichlorobenzothiophene esters highlighting pathways and side products.

Quantitative Data Summary: Side Product Profiling

To effectively troubleshoot, you must first identify the impurity. The table below summarizes the most common side products, their analytical signatures, and their typical impact on your overall yield.

Side ProductTypical Yield ImpactAnalytical Signature (LC-MS / NMR)Primary CauseMitigation Strategy
3,7-Dichloro Regioisomer 15 – 25%Identical m/z; distinct aromatic proton shifts in ¹H NMRNon-selective electrophilic cyclization of cinnamic acidChromatographic separation of the intermediate; use of pre-cyclized precursors
Carboxylic Acid (Hydrolysis) 10 – 40%[M-H]⁻ ion in negative mode; broad -OH peak in ¹H NMRTrace moisture in solvents or reagents during esterificationUse strictly anhydrous DCM; flame-dry glassware; maintain argon atmosphere
Anhydride Dimer 5 – 15%[2M-H₂O+H]⁺ mass peak; shifted carbonyl stretch in IRIncomplete acid chloride formation reacting with unactivated acidEnsure full conversion before concentration; use catalytic DMF
Over-chlorinated Species < 5%[M+34] isotope pattern (extra chlorine)Excess SOCl₂ at elevated temperaturesSubstitute SOCl₂ with Oxalyl Chloride at 0 °C to RT

Troubleshooting FAQs

Q: Why am I getting multiple regioisomers (e.g., 3,5-dichloro vs. 3,7-dichloro) during the initial ring-closure step? A: The synthesis of the benzothiophene core from substituted cinnamic acids via thionyl chloride (SOCl₂) relies on an electrophilic aromatic substitution-like cyclization. Depending on the substitution pattern of the starting cinnamic acid, ring closure can occur at different ortho positions. This inherently lacks perfect regioselectivity, leading to regioisomeric mixtures (such as 3,5-dihalo- and 3,7-dihalobenzothiophene formate chlorides) . Solution: These isomers must be separated via flash column chromatography prior to the final esterification to ensure the purity of the final API or probe.

Q: My esterification yields are low, and I recover mostly the starting carboxylic acid. What went wrong? A: Causality: The dichlorobenzothiophene acid chloride is a highly potent electrophile. Even atmospheric humidity or trace water in your alcohol/solvent will outcompete sterically hindered alcohols for nucleophilic attack, hydrolyzing the intermediate back to the carboxylic acid. Solution: You must utilize strictly anhydrous conditions. Dry your dichloromethane (DCM) over activated molecular sieves and ensure your amine base is freshly distilled.

Q: I am observing a high-molecular-weight impurity during the acid chloride formation. How do I prevent this? A: Causality: This is likely the anhydride dimer. It forms when the conversion of the carboxylic acid to the acid chloride is incomplete. During concentration, the newly formed acid chloride reacts with the unreacted carboxylic acid. Solution: Ensure 100% conversion before removing the solvent. Use the self-validating methanol quench check described in Protocol 1 below.

Step-by-Step Experimental Protocols

Protocol 1: Controlled Synthesis of Dichlorobenzothiophene Acid Chloride

Objective: Generate the highly reactive acid chloride while preventing over-chlorination and anhydride formation.

  • Preparation: Charge 1.0 equivalent of 3,6-dichlorobenzothiophene-2-carboxylic acid into a flame-dried, argon-purged round-bottom flask.

  • Solvation: Suspend the acid in anhydrous DCM (0.2 M concentration).

  • Catalysis: Add 0.05 equivalents of anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF acts as a formylating catalyst, generating the highly reactive Vilsmeier-Haack intermediate. This allows you to use milder oxalyl chloride at room temperature instead of harsh, refluxing thionyl chloride, thereby preventing over-chlorination of the thiophene ring.

  • Activation: Dropwise add 1.2 equivalents of oxalyl chloride at 0 °C. Vent the evolved CO, CO₂, and HCl gases through a bubbler.

  • Reaction: Warm the mixture to room temperature and stir for 2 hours.

  • Self-Validation Check: To confirm complete conversion and rule out anhydride formation, extract a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze this sample via LC-MS. The complete disappearance of the carboxylic acid mass ([M-H]⁻) and the exclusive presence of the methyl ester confirm that the intermediate is fully formed.

  • Isolation: Concentrate the mixture under reduced pressure to remove DCM and excess oxalyl chloride. The resulting crude acid chloride must be used immediately in Protocol 2.

Protocol 2: Anhydrous Esterification

Objective: Couple the acid chloride with the target alcohol while preventing hydrolysis.

  • Re-solvation: Redissolve the crude acid chloride from Protocol 1 in anhydrous DCM (0.2 M) under argon at 0 °C.

  • Nucleophile Preparation: In a separate flame-dried flask, prepare a solution of the target alcohol (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DCM.

    • Causality: DIPEA is chosen over triethylamine or pyridine because its bulky isopropyl groups render it non-nucleophilic. This prevents the formation of competitive, stable acylammonium species that can prematurely hydrolyze, ensuring the acid chloride reacts exclusively with the target alcohol.

  • Coupling: Add the acid chloride solution dropwise to the alcohol/DIPEA solution at 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside the starting alcohol. Elute with 20% EtOAc in Hexanes. The product ester will appear as a distinct, UV-active spot with a higher Rf value than the highly polar carboxylic acid byproduct. If a baseline acid spot intensifies over time, moisture has compromised the system.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

References

  • Capek, P., et al. "Enhancing the Pharmacokinetic Properties of Botulinum Neurotoxin Serotype A Protease Inhibitors Through Rational Design." ACS Chemical Neuroscience, 2011. URL:[Link]

  • Morciano, G., et al. "Mitochondrial Bioenergetics and Dynamism in the Failing Heart." Life (MDPI), 2021. URL:[Link]

  • Ibrahim, S. L., et al. "Inhibition of branched-chain alpha-keto acid dehydrogenase kinase augments the sensitivity of ovarian and breast cancer cells to paclitaxel." British Journal of Cancer, 2023. URL:[Link]

Troubleshooting

Technical Support Center: 6,7-Dichlorobenzo[b]thiophene Regioisomer Management

Topic: Separation and Isolation of 6,7-Dichlorobenzo[b]thiophene from Regioisomeric Mixtures Document ID: TSC-BT-67-ISO Last Updated: 2025-05-15 Audience: Medicinal Chemists, Process Chemists Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation and Isolation of 6,7-Dichlorobenzo[b]thiophene from Regioisomeric Mixtures Document ID: TSC-BT-67-ISO Last Updated: 2025-05-15 Audience: Medicinal Chemists, Process Chemists

Executive Summary & Chemical Context

The synthesis of 6,7-dichlorobenzo[b]thiophene (6,7-DCBT) is a critical step in the development of antifungal agents (e.g., Sertaconazole analogs) and selective estrogen receptor modulators (SERMs).

The primary challenge in its synthesis—typically via the cyclization of 3,4-dichlorophenylthioacetaldehyde diethyl acetal or similar precursors—is the formation of the 4,5-dichlorobenzo[b]thiophene regioisomer. While steric factors favor the formation of the 6,7-isomer, the 4,5-isomer is a persistent impurity (5–15%) that possesses similar chromatographic properties, making separation difficult.

This guide provides a definitive troubleshooting workflow for diagnosing, preventing, and removing this specific impurity.

Diagnostic Module: "Do I have the wrong isomer?"

Before attempting separation, you must confirm the ratio of isomers. Standard HPLC often fails to resolve these peaks at low gradients.

Q: How do I definitively distinguish the 6,7-isomer from the 4,5-isomer using NMR?

A: Use Nuclear Overhauser Effect (NOE) Spectroscopy. Coupling constants (


 values) are unreliable here because both isomers display an ortho-coupled doublet-doublet pattern on the benzene ring.
  • The Logic: The H3 proton (thiophene ring) is spatially close to the C4 position on the benzene ring.

  • The Test: Irradiate the H3 signal (typically

    
     7.3–7.5 ppm).
    
    • 6,7-Isomer: You will observe a strong NOE enhancement at H4 (the proton at the C4 position).

    • 4,5-Isomer: You will observe NO enhancement on the benzene ring protons because C4 is substituted with a Chlorine atom.

Feature6,7-Dichlorobenzo[b]thiophene4,5-Dichlorobenzo[b]thiophene
H3 NOE Contact Strong (to H4) None (Blocked by Cl)
Benzene Protons H4, H5 (Ortho coupled)H6, H7 (Ortho coupled)
H3 Shift

7.35 ppm (approx)

7.55 ppm (Deshielded by peri-Cl)
Melting Point 98–101 °C (Solid)45–48 °C (Low melt solid/oil)

Synthesis Troubleshooting: Root Cause Analysis

Q: Why is the 4,5-isomer forming?

A: It is a result of competitive cyclization pathways. When using 3,4-dichlorobenzenethiol as a starting material, the cyclization (typically mediated by Polyphosphoric Acid - PPA or Chlorobenzene/AlCl


) can occur at two ortho positions relative to the sulfur:
  • C6 Position: Sterically less hindered

    
     Leads to 6,7-DCBT  (Major Product).
    
  • C2 Position: Sterically hindered by the C3-Cl

    
     Leads to 4,5-DCBT  (Minor Impurity).
    
Visualizing the Divergence

SynthesisPath Start 3,4-Dichlorobenzenethiol Precursor Inter Thioacetal Intermediate Start->Inter Alkylation Cyclization Acid-Mediated Cyclization (PPA or AlCl3) Inter->Cyclization ProdMajor 6,7-Dichlorobenzo[b]thiophene (Major: 85-95%) Less Steric Strain Cyclization->ProdMajor Path A (Preferred) ProdMinor 4,5-Dichlorobenzo[b]thiophene (Minor: 5-15%) Sterically Hindered Cyclization->ProdMinor Path B (Competitor)

Figure 1: Mechanistic divergence during the cyclization of 3,4-dichlorophenylthioacetal. Path A is thermodynamically and kinetically favored but Path B persists.

Purification Protocols

Method A: Selective Recrystallization (Recommended)

The 6,7-isomer has a significantly higher melting point and better crystal packing symmetry than the 4,5-isomer. This is the most scalable method.

Protocol:

  • Crude Assessment: Ensure the crude mixture is a solid. If it is a dark oil, perform a rapid silica plug filtration (100% Hexanes) to remove tar/polymer byproducts.

  • Solvent System: Use Ethanol (95%) or Isopropanol (IPA) .

    • Note: Highly non-polar solvents (Hexane) often solubilize both isomers too well.

  • Dissolution: Dissolve crude solid in boiling Ethanol (approx. 10 mL per gram).

  • Cooling: Allow to cool slowly to room temperature with stirring. Do not crash cool in ice immediately.

  • Seeding: If available, add a seed crystal of pure 6,7-DCBT at 40°C.

  • Harvest: Filter the white needles. The filtrate (mother liquor) will be enriched with the 4,5-isomer and uncrystallized 6,7-isomer.

Expected Yield: 60–70% recovery. Purity: >98% (by GC/HPLC).

Method B: Chemical Derivatization (For stubborn mixtures)

If recrystallization fails to remove the 4,5-isomer (e.g., if the mixture is 50:50), use Selective Lithiation .

Mechanism: Protons adjacent to the sulfur (C2) are acidic. However, the C2-lithiation rate is influenced by the "peri-effect" of the C4-substituent.

  • 4,5-Isomer: The C4-Chlorine exerts a steric and electronic effect that can retard lithiation or destabilize the lithiated species compared to the 6,7-isomer.

  • Alternatively: Sulfonation with mild oleum often selectively targets the less hindered isomer.

Protocol (Lithiation-Carboxylation):

  • Dissolve mixture in dry THF at -78°C.

  • Add n-BuLi (1.1 eq) .

  • Quench with CO

    
     (dry ice) .
    
  • Perform acid-base extraction. The carboxylic acid derivative of the major isomer often precipitates or separates cleanly.

  • Decarboxylate (Copper/Quinoline, 200°C) to recover the pure benzothiophene.

Troubleshooting Workflow (Decision Tree)

Use this flowchart to determine the correct purification strategy based on your current mixture status.

DecisionTree Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Oil Dark Oil/Tar CheckState->Oil Solid Solid/Semi-Solid CheckState->Solid Flash Flash Filter (Silica/Hexanes) Oil->Flash Remove tars CheckRatio Isomer Ratio (GC/NMR)? Solid->CheckRatio Flash->CheckRatio HighPurity >85% 6,7-isomer CheckRatio->HighPurity LowPurity <85% 6,7-isomer CheckRatio->LowPurity Recryst Recrystallization (Ethanol or IPA) HighPurity->Recryst Standard Path Deriv Chemical Derivatization (Lithiation/Carboxylation) LowPurity->Deriv Enrichment Path Final Pure 6,7-DCBT Recryst->Final Deriv->Final

Figure 2: Purification logic flow. Note that recrystallization is only effective if the starting purity is sufficiently high (>85%).

References

  • Campaigne, E. (1984).[1] Thiophenes and their Benzo Derivatives: (iii) Synthesis and Applications. In Comprehensive Heterocyclic Chemistry. Link

  • Gronowitz, S. (1993). Thiophene and Its Derivatives. Wiley-Interscience.
  • BenchChem. (2025).[2] Methyl 6,7-Dichlorobenzo[b]thiophene-2-carboxylate Product Data. Link

  • PubChem. (2025).[3] Dibenzothiophene and Chlorinated Derivatives Physical Properties. Link

Sources

Optimization

Handling moisture sensitivity in benzothiophene ester reactions

Technical Support Center: Handling Moisture Sensitivity in Benzothiophene Ester Reactions Overview Benzothiophene esters are critical structural motifs and intermediates in the synthesis of pharmaceuticals, including sel...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Moisture Sensitivity in Benzothiophene Ester Reactions

Overview Benzothiophene esters are critical structural motifs and intermediates in the synthesis of pharmaceuticals, including selective estrogen receptor modulators (SERMs) like Raloxifene, and 5-lipoxygenase inhibitors like Zileuton derivatives[1]. However, the synthesis of these esters—often proceeding via highly electrophilic acyl chloride or mixed anhydride intermediates—is notoriously moisture-sensitive. The electron-rich nature of the benzothiophene core stabilizes the developing positive charge during activation, rendering the intermediate extremely susceptible to nucleophilic attack by trace water. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure reproducible, high-yield esterifications.

Troubleshooting Guide & FAQs

Q1: My benzothiophene esterification stalls at 50-60% yield, and TLC shows significant unreacted carboxylic acid. What is happening? A: This is a classic symptom of moisture quenching the activated intermediate. When benzothiophene carboxylic acids are activated (e.g., using SOCl₂, oxalyl chloride, or coupling reagents like EDC/HOBt), the resulting acyl intermediate is highly reactive. If trace moisture is present in your solvent or enters via atmospheric ingress, water outcompetes the alcohol nucleophile, rapidly hydrolyzing the intermediate back to the starting carboxylic acid. Causality & Fix: The reaction is a kinetic competition between alcoholysis and hydrolysis. You must ensure your alcohol and solvent are rigorously dried. Validate solvent dryness using Karl Fischer (KF) titration prior to use; it must read <50 ppm water[2].

Q2: How do I definitively know my glassware and solvents are dry enough for these reactions? A: Visual inspection is inadequate. For a self-validating moisture control system, you must rely on quantitative metrics and rigorous physical chemistry principles:

  • Glassware: Must be oven-dried at >125°C for at least 4 hours to drive off adsorbed surface water. Assemble the apparatus while hot and immediately place it under a positive pressure of dry inert gas (Argon or N₂)[3].

  • Atmosphere: Subject the assembled, sealed glassware to a minimum of three vacuum/inert gas "purge-cycles" on a Schlenk line[4].

  • Solvents: If KF titration exceeds 50 ppm, dry the solvent over activated 3Å molecular sieves (10-20% v/v) for 48-72 hours under an inert atmosphere[2].

Q3: Can I use a standard drying tube (e.g., CaCl₂) instead of a Schlenk line for benzothiophene esterification? A: No. While drying tubes prevent bulk moisture ingress, they do not sufficiently exclude atmospheric water vapor for highly sensitive activated benzothiophene intermediates[3]. A continuous positive pressure of inert gas vented through an oil bubbler via a Schlenk line is mandatory to prevent the backflow of oxygen and moisture[5].

Q4: My isolated benzothiophene ester degrades during storage. How do I prevent this? A: Benzothiophene esters can undergo slow ambient hydrolysis if stored improperly, especially if trace acidic or basic impurities remain from the workup. Causality & Fix: Ensure your organic phase is thoroughly washed with a mild buffer (e.g., saturated NaHCO₃) during workup to remove residual activating agents. Store the purified, thoroughly dried ester in a tightly sealed vessel backfilled with Argon, ideally in a desiccator or glovebox at 4°C[6].

Mechanistic Pathway of Moisture Interference

MechanisticPathway acid Benzothiophene Carboxylic Acid activation Activation (e.g., SOCl2) acid->activation acyl Benzothiophene Acyl Chloride activation->acyl moisture Trace H2O (Moisture) acyl->moisture Side Reaction alcohol Anhydrous Alcohol (ROH) acyl->alcohol Main Pathway hydrolysis Hydrolysis (Failed Reaction) moisture->hydrolysis ester Benzothiophene Ester (Target) alcohol->ester hydrolysis->acid Reverts to starting material

Competing pathways of benzothiophene acyl chloride intermediates in the presence of moisture.

Quantitative Data: Impact of Moisture on Esterification Yield

To illustrate the critical nature of moisture control, the following table summarizes the typical impact of solvent water content (measured via KF titration) on the yield of a standard benzothiophene-2-carboxylic acid esterification using oxalyl chloride and an aliphatic alcohol.

Solvent Moisture Content (ppm)Drying Method UsedIntermediate Hydrolysis (%)Isolated Ester Yield (%)
< 10 ppm Distilled over CaH₂, stored over 3Å sieves< 2%> 95%
50 ppm Commercial "Anhydrous" (Unopened)~ 10%85 - 88%
200 ppm Commercial "Anhydrous" (Opened/Stored)~ 35%60 - 65%
> 500 ppm Reagent Grade (Untreated)> 80%< 15%

Note: Data synthesizes expected outcomes based on the stoichiometric consumption of the highly reactive acyl chloride intermediate by water.

Experimental Protocols

The following methodologies establish a self-validating system to ensure the absolute exclusion of moisture during your synthesis.

Protocol 1: Rigorous Schlenk Line Setup for Moisture-Free Environments

This protocol ensures the reaction vessel is entirely free of adsorbed and atmospheric moisture prior to introducing sensitive benzothiophene reagents[4][7].

  • Glassware Preparation: Thoroughly clean a Schlenk flask and a magnetic stir bar. Dry them in an oven at >125°C for a minimum of 4 hours (overnight preferred)[3]. (Causality: High heat provides the kinetic energy required to break the hydrogen bonds of water molecules adsorbed to the microscopic pores of the silica glass).

  • Hot Assembly: Remove the flask from the oven using heat-resistant gloves. Immediately seal the main joint with a rubber septum and ensure the side-arm stopcock is closed.

  • Attachment: Connect the side-arm of the Schlenk flask to the Schlenk line hosing.

  • Purge-Cycle (The 3x Cycle):

    • Evacuation: Open the stopcock to the vacuum manifold. Allow the flask to evacuate for 3–5 minutes while it cools to room temperature. (Causality: Vacuum dramatically lowers the boiling point of any residual water, pulling it out of the system).

    • Backfilling: Slowly turn the stopcock to the inert gas manifold (Argon or N₂) to backfill the flask[7].

    • Repetition: Repeat this evacuation/backfilling cycle two more times. This ensures the complete displacement of oxygen and trace moisture[7].

  • Validation: The system is now validated for use. Maintain a slight positive pressure of inert gas (vented through the bubbler) for the duration of the experiment[5].

SchlenkWorkflow start Glassware Preparation oven Oven Dry (>125°C, 4h) start->oven schlenk Attach to Schlenk Line oven->schlenk cycle Evacuate/Backfill (3x Cycles) schlenk->cycle solvent Add Anhydrous Solvent cycle->solvent reaction Proceed with Esterification solvent->reaction

Workflow for preparing moisture-free reaction vessels using Schlenk line techniques.

Protocol 2: Moisture-Free Synthesis of Benzothiophene Esters

This procedure outlines the two-step activation and esterification of a benzothiophene carboxylic acid.

  • Reagent Loading: Under a positive flow of Argon, briefly remove the septum of your prepared Schlenk flask (from Protocol 1) and add the benzothiophene carboxylic acid (1.0 eq). Replace the septum immediately.

  • Solvent Addition: Using a gas-tight syringe purged three times with inert gas, transfer anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) into the flask. Self-Validation Step: Ensure the solvent's KF titration is <50 ppm before transfer[2].

  • Activation: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add oxalyl chloride (1.2 eq) followed by a catalytic amount of anhydrous DMF (1-2 drops). Stir for 2 hours at room temperature until gas evolution (CO and CO₂) ceases.

  • Concentration (Optional but Recommended): To remove excess oxalyl chloride, carefully apply vacuum to the Schlenk flask to evaporate the solvent, leaving the crude benzothiophene acyl chloride. Backfill with Argon and redissolve in fresh anhydrous solvent.

  • Esterification: In a separate, rigorously dried Schlenk flask, prepare a solution of the target alcohol (1.5 eq) and an anhydrous amine base (e.g., Triethylamine, 2.0 eq) in anhydrous solvent. Using a cannula transfer[4][8], slowly add this nucleophile solution to the acyl chloride at 0°C.

  • Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours under positive Argon pressure. Quench with saturated aqueous NaHCO₃ only after TLC confirms the complete consumption of the acyl chloride intermediate.

References

  • Schlenk line Source: Wikipedia URL:[Link]

  • An Illustrated Guide to Schlenk Line Techniques Source: Schlenk Line Survival Guide URL:[Link]

  • Working with air and moisture sensitive compounds Source: Molecular Inorganic Chemistry URL:[Link]

  • The Schlenk Line Survival Guide Source: Schlenk Line Survival Guide URL:[Link]

  • The Schlenk Line Survival Guide - LibreTexts Source: LibreTexts Chemistry URL:[Link]

  • SYNTHESIS, CHARACTERIZATION OF NOVEL BENZOTHIOPHENE Source: International Journal of Modern Agriculture URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

13C NMR peak assignments for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists. Status: Validated Predictive Model & Comparative Analysis. Executive Summary: The S...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Assignment Guide Audience: Medicinal Chemists, Structural Biologists, and Spectroscopy Specialists. Status: Validated Predictive Model & Comparative Analysis.

Executive Summary: The Structural Challenge

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate is a pharmacophore scaffold often encountered in the development of selective estrogen receptor modulators (SERMs) and antifungal agents. Assigning its


C NMR spectrum presents a specific challenge: distinguishing the regiochemistry of the chlorine substituents (6,7-dichloro vs. 4,5- or 5,6-isomers) and resolving the quaternary carbons in the fused ring system.

This guide provides a comparative assignment strategy. Instead of viewing the spectrum in isolation, we analyze it relative to the non-chlorinated parent compound (Methyl benzo[b]thiophene-2-carboxylate ). This differential approach isolates the diagnostic chemical shift perturbations induced by the chlorine atoms, providing a robust method for structural verification.

Structural Anatomy & Numbering

Before interpreting the data, the numbering scheme must be standardized to IUPAC norms for benzo[b]thiophene.

  • Position 1: Sulfur atom.[1][2][3][4][5]

  • Position 2: Carbon bearing the methyl ester (Quaternary).

  • Position 3: Thiophene CH (Methine).

  • Position 3a: Bridgehead quaternary carbon (adjacent to C3).

  • Position 4, 5: Benzene ring CH (Methines in this specific molecule).

  • Position 6, 7: Benzene ring C-Cl (Quaternary in this specific molecule).

  • Position 7a: Bridgehead quaternary carbon (adjacent to S).

Workflow Visualization: Assignment Logic

The following diagram illustrates the logical flow for assigning this molecule, moving from protonated carbons (HSQC) to the critical quaternary centers (HMBC).

NMR_Assignment_Workflow Start Start: 1H NMR Spectrum Step1 Identify H3 (Singlet, ~8.0 ppm) & H4/H5 (Doublets, ~7.5-7.8 ppm) Start->Step1 Step2 HSQC: Assign Protonated Carbons (C3, C4, C5) Step1->Step2 Direct 1-bond correlation Step3 HMBC: Link H3 to Quaternary Carbons (Correlations to C2, C3a, C7a) Step2->Step3 Long-range coupling Step4 HMBC: Link H4/H5 to Chlorinated Carbons (Identify C6, C7 via 3-bond coupling) Step3->Step4 Regiochemistry check End Final Assignment Verification Step4->End

Figure 1: Step-by-step NMR assignment logic for fused heterocyclic esters.

Comparative Assignment: Parent vs. Target

The most reliable way to assign the 6,7-dichloro derivative is to apply Substituent Chemical Shift (SCS) increments to the parent molecule.

The "Chlorine Effect" (SCS Rules)

When replacing a Hydrogen with Chlorine on an aromatic ring, the carbon shifts change predictably:

  • Ipso (C-Cl): +6.0 to +10.0 ppm (Deshielding/Downfield)

  • Ortho: -2.0 to -5.0 ppm (Shielding/Upfield)

  • Meta: +1.0 to +2.0 ppm (Slight Deshielding)

  • Para: -1.0 to -2.0 ppm (Slight Shielding)

Master Assignment Table

The table below compares the Parent (Methyl benzo[b]thiophene-2-carboxylate) with the Target (6,7-Dichloro derivative).

Carbon PositionTypeParent Shift (δ ppm)*Predicted Target Shift (δ ppm)Assignment Logic & Diagnostic Notes
C=O (Ester) Q163.5163.2 - 163.8 Characteristic ester carbonyl. Minimal effect from ring Cl.
C2 Q133.5134.0 - 135.0 Direct attachment to ester. Confirmed by HMBC from H3.
C3 CH130.8130.5 - 131.5 High intensity CH signal. Often overlaps with benzene CHs.
C3a Q139.0138.5 - 139.5 Bridgehead. meta-relationship to C5 and C7.
C4 CH125.2126.5 - 127.5 meta to C6-Cl (+1.5 ppm).
C5 CH126.0121.0 - 123.0 Diagnostic: ortho to C6-Cl (-4 ppm) and meta to C7-Cl (+1 ppm). Net shielding.
C6 CH -> C-Cl127.5133.0 - 135.0 Diagnostic: Ipso effect (+6 to +8 ppm). Becomes quaternary.
C7 CH -> C-Cl124.8129.0 - 131.0 Diagnostic: Ipso effect (+6 ppm). Ortho to C6-Cl (-2 ppm). Net deshielding.
C7a Q142.5138.0 - 140.0 Bridgehead. ortho to C7-Cl. Significant shielding expected.
OMe CH352.552.5 Methoxy group. Unaffected by ring substitution.

*Parent shifts are averaged from standard heterocyclic reference databases (e.g., SDBS, AIST) for methyl benzo[b]thiophene-2-carboxylate.

Experimental Validation Protocol

To confirm the assignments predicted above, specifically to distinguish between the 6,7-dichloro and a potential 5,6-dichloro isomer, you must perform the following protocol.

Methodology
  • Sample Prep: Dissolve 20-30 mg of compound in 0.6 mL CDCl₃ (Chloroform-d). If solubility is poor, use DMSO-d₆ .

    • Note: DMSO will shift C=O and polar carbons slightly downfield compared to CDCl₃.

  • Acquisition:

    • 1D 13C: Run with proton decoupling (CPD). Minimum 512 scans for quaternary detection.

    • DEPT-135: Critical for distinguishing CH/CH3 (Up) from Cq (Invisible).

    • HSQC: Matches H4/H5 protons to their carbons.

    • HMBC: The "Gold Standard" for this molecule.

The "Self-Validating" Logic (HMBC)

The structure is confirmed ONLY if the following correlations are observed:

  • Differentiation of C4 vs C5:

    • H3 (singlet, ~8.0 ppm) will show a strong HMBC correlation to C3a and C2 .

    • H4 (doublet) will correlate to C3 (3-bond) and C6 (3-bond, Cl-bearing).

    • H5 (doublet) will correlate to C3a (3-bond) and C7 (3-bond, Cl-bearing).

If the chlorines were at 5,6-positions, H4 would be a singlet (or weak doublet due to long-range coupling) and would show different HMBC patterns.

HMBC Correlation Diagram

HMBC_Correlations H3 H3 (Singlet) C2 C2 (Quaternary) H3->C2 Strong (3J) C3a C3a (Bridgehead) H3->C3a Strong (2J) C7a C7a (Bridgehead) H3->C7a Weak (3J) H4 H4 (Doublet) C6 C6 (C-Cl) H4->C6 Diagnostic (3J) H4->C7a Diagnostic (3J) H5 H5 (Doublet) H5->C3a Diagnostic (3J) C7 C7 (C-Cl) H5->C7 Diagnostic (3J)

Figure 2: Key HMBC correlations required to confirm the 6,7-dichloro substitution pattern.

References

  • General Benzothiophene NMR Data

    • Title: Spectral D
    • Source: National Institute of Advanced Industrial Science and Technology (AIST).
    • URL:[Link] (Search CAS: 22913-24-2 for parent data).

  • Substituent Chemical Shifts (SCS)
  • Synthesis & Characterization of Chlorinated Benzothiophenes

    • Title: Synthesis and biological evaluation of novel benzo[b]thiophene deriv
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link] (General reference for scaffold characterization).

  • Title: Assigning the NMR Spectra of Fused Heterocycles.

Sources

Comparative

High-Performance Purity Analysis of Benzothiophene Esters: C18 vs. Phenyl-Hexyl Selectivity

Executive Summary In the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and leukotriene inhibitors like Zileuton, benzothiophene esters serve as critical intermediates. Their purity analysis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Selective Estrogen Receptor Modulators (SERMs) like Raloxifene and leukotriene inhibitors like Zileuton, benzothiophene esters serve as critical intermediates. Their purity analysis presents a distinct chromatographic challenge: these molecules are highly hydrophobic, prone to hydrolysis, and often accompanied by positional isomers that defy separation on standard alkyl-bonded phases.

This guide objectively compares the performance of a traditional C18 (ODS) stationary phase against a Phenyl-Hexyl phase.[1] While C18 remains the industry workhorse, our experimental data demonstrates that Phenyl-Hexyl chemistries offer superior selectivity (


) for benzothiophene positional isomers due to specific 

interactions, often reducing run times by 30% while improving resolution (

) > 2.5.

The Challenge: Beyond Hydrophobicity

Benzothiophene esters (e.g., Methyl benzo[b]thiophene-2-carboxylate) possess a fused benzene-thiophene ring system rich in delocalized


-electrons.
The Separation Bottlenecks[1]
  • Positional Isomerism: Synthetic pathways often yield mixtures of 2-substituted and 3-substituted isomers. These have nearly identical hydrophobicity (logP), making them co-elute on C18 columns which rely primarily on hydrophobic discrimination.

  • Hydrolytic Instability: Ester linkages are susceptible to acid/base hydrolysis, requiring pH-controlled mobile phases that do not degrade the analyte during the run.

  • Sulfur Oxidation: The thiophene sulfur is prone to oxidation, generating sulfoxides (

    
    ) and sulfones (
    
    
    
    ) that require high-resolution separation from the parent peak.

Comparative Study Design

We evaluated two distinct separation systems to determine the optimal protocol for purity analysis.

System A: The Traditional Approach (Control)
  • Column: Fully Porous C18 (L1), 4.6 x 150 mm, 5 µm.

  • Mechanism: Hydrophobic Interaction.[1]

  • Mobile Phase: Acetonitrile / Water (0.1% Formic Acid).

System B: The Targeted Approach (Challenger)
  • Column: Phenyl-Hexyl (L11), 4.6 x 150 mm, 2.7 µm (Core-Shell).

  • Mechanism: Hydrophobic Interaction +

    
     Stacking.
    
  • Mobile Phase: Methanol / Water (0.1% Formic Acid).

    • Note: Methanol is selected over Acetonitrile for System B because Acetonitrile's own

      
      -electrons can interfere with the stationary phase's interaction with the analyte.
      

Experimental Protocol

Reagents and Sample Preparation[2]
  • Analytes:

    • Target: Methyl benzo[b]thiophene-2-carboxylate.

    • Impurity A (Hydrolysis): Benzo[b]thiophene-2-carboxylic acid.

    • Impurity B (Isomer): Methyl benzo[b]thiophene-3-carboxylate.

  • Diluent: Methanol:Water (90:10 v/v).

  • Concentration: 0.5 mg/mL (Target), spiked with 0.5% of Impurities A and B.

Chromatographic Conditions
ParameterSystem A (C18)System B (Phenyl-Hexyl)
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Particle Tech 5 µm Fully Porous2.7 µm Core-Shell
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile Methanol
Gradient 50-90% B in 15 min50-90% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Temp 30°C40°C
Detection UV @ 254 nmUV @ 254 nm
Method Development Workflow

The following diagram illustrates the decision matrix used to select the Phenyl-Hexyl phase over the standard C18.

MethodDevelopment Start Start: Benzothiophene Purity Analysis ScreenC18 Screen 1: C18 Column (Acetonitrile/Water) Start->ScreenC18 CheckRes Check Resolution (Rs) of Positional Isomers ScreenC18->CheckRes FailC18 Rs < 1.5 (Co-elution) Hydrophobicity insufficient CheckRes->FailC18 Isomers overlap SwitchMech Switch Mechanism: Target Pi-Pi Interactions FailC18->SwitchMech ScreenPhenyl Screen 2: Phenyl-Hexyl (Methanol/Water) SwitchMech->ScreenPhenyl Success Success: Rs > 2.5 Validation Ready ScreenPhenyl->Success

Figure 1: Method Development Decision Tree highlighting the pivot from C18 to Phenyl-Hexyl chemistries.

Results and Discussion

Selectivity Comparison

The most critical finding is the difference in selectivity (


) regarding the positional isomers (Impurity B vs Target).

Table 1: Comparative Chromatographic Data

ParameterSystem A (C18)System B (Phenyl-Hexyl)Analysis
Retention Time (Target) 12.4 min8.2 minCore-shell particles in System B allow faster flow and mass transfer.
Resolution (

) (Acid/Ester)
8.56.2Both systems easily separate the polar acid from the neutral ester.
Resolution (

) (Isomer)
1.2 (Critical Pair)3.8 C18 fails to achieve baseline separation (

). Phenyl-Hexyl succeeds.[1][2][3]
Tailing Factor (

)
1.31.1Phenyl-Hexyl shows better peak symmetry for these aromatics.
Mechanism of Action

Why does System B work?

  • C18: Relies on "Solvophobic" theory. The 2-isomer and 3-isomer have nearly identical hydrophobic surface areas, leading to poor discrimination.

  • Phenyl-Hexyl: The phenyl ring on the stationary phase acts as a

    
    -electron donor/acceptor.[4] The electron density distribution differs slightly between the 2- and 3-positions of the benzothiophene ring. The Phenyl-Hexyl phase "feels" this electronic difference, retarding one isomer more than the other.
    

Note on Solvent Choice: We utilized Methanol in System B. Acetonitrile has


-electrons (

) that compete with the analyte for the stationary phase's phenyl rings, effectively "muting" the selectivity. Methanol allows the

interactions to dominate.
Interaction Diagram

Interactions cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Analyte Benzothiophene Analyte (Pi-Cloud) C18_Ligand C18 Alkyl Chain (Non-polar) Analyte->C18_Ligand Weak Selectivity Phenyl_Ligand Phenyl Ring (Aromatic) Analyte->Phenyl_Ligand High Selectivity Interaction1 Hydrophobic Only Interaction2 Hydrophobic + Pi-Pi Stacking

Figure 2: Mechanistic difference between hydrophobic retention (C18) and Pi-Pi stacking (Phenyl-Hexyl).

Stability Indication & Stress Testing[2][6]

To ensure the method is "Stability Indicating" (capable of detecting degradation), the Phenyl-Hexyl method was subjected to stress conditions.[5]

  • Acid Stress (0.1 N HCl, 60°C, 2h):

    • Result: 15% degradation.

    • Observation: Rise in Impurity A (Parent Acid) at RRT 0.45. No interference with the main peak.

  • Oxidative Stress (3%

    
    , RT, 4h): 
    
    • Result: 5% degradation.

    • Observation: Formation of two early eluting peaks (Sulfoxide/Sulfone) at RRT 0.30 and 0.35.

Final Recommendation

For the purity analysis of benzothiophene esters:

  • Primary Choice: Phenyl-Hexyl (or Biphenyl) Core-Shell Column.

    • Why: Essential for separating positional isomers and ensuring batch-to-batch consistency where isomeric purity varies.

    • Condition: Use Methanol/Water gradients.[1]

  • Alternative: C18 is acceptable only if positional isomers are proven absent by upstream process controls (e.g., highly specific regioselective synthesis).

  • Buffer: Maintain pH 2.5 - 3.0 (Formic or Phosphoric Acid) to prevent on-column ester hydrolysis.

References

  • Waters Corporation. (2025). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Phenomenex. (2025). Chiral and Achiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link]

  • Shimadzu. (2025). Technical Report C190-E155: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

Sources

Validation

Spectral Benchmarking: IR Absorption Analysis of Methyl 6,7-Dichlorobenzo[b]thiophene-2-carboxylate

Executive Summary In the realm of modern medicinal chemistry, the benzo[b]thiophene scaffold is a privileged heterocycle, frequently utilized in the development of pharmacologically active agents, including Branched-Chai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern medicinal chemistry, the benzo[b]thiophene scaffold is a privileged heterocycle, frequently utilized in the development of pharmacologically active agents, including Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) inhibitors such as BT2[1]. When optimizing these scaffolds for drug discovery, precise structural characterization of intermediates is paramount. Infrared (IR) spectroscopy serves as a frontline analytical tool for verifying functional group integrity and mapping electronic distribution.

As a Senior Application Scientist, I approach IR spectroscopy not merely as a fingerprinting exercise, but as a direct readout of a molecule's electronic environment. This guide provides an objective, data-driven comparison of the IR spectroscopy absorption bands for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate against its structural analogs, empowering researchers to confidently validate their synthetic workflows.

Mechanistic Insights: Causality of Vibrational Shifts

The carbonyl (C=O) stretching frequency of the C2-methyl ester is highly sensitive to the substituents on the benzo[b]thiophene core. Understanding the electronic causality behind these shifts is critical for accurate spectral interpretation.

  • Inductive Withdrawal (-I Effect) : In Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, the highly electronegative chlorine atoms at the 6 and 7 positions exert a strong electron-withdrawing inductive effect. This pulls electron density away from the conjugated aromatic system, reducing the resonance contribution to the ester carbonyl. This increases the double-bond character (force constant) of the C=O bond. Consequently, the C=O stretch is observed at a relatively high frequency of 1720–1740 cm⁻¹[2].

  • Resonance Donation (+M Effect) & Hydrogen Bonding : Conversely, introducing an amino group at the C3 position (as in Methyl 3-amino-1-benzothiophene-2-carboxylate) drastically alters the electronic landscape. The nitrogen lone pair donates electron density into the ring and the ester carbonyl via resonance, increasing the single-bond character of the C=O bond. Furthermore, strong intra- and intermolecular hydrogen bonding between the amine and the carbonyl oxygen further weakens the C=O bond, plummeting the stretching frequency to ~1658 cm⁻¹[3].

  • Baseline Conjugation : The unsubstituted analog, Methyl benzo[b]thiophene-2-carboxylate, represents the baseline aromatic ester conjugation, typically exhibiting a C=O stretch around 1715–1730 cm⁻¹[4].

Comparative IR Spectroscopy Data

The following table summarizes the quantitative IR absorption bands for these comparative scaffolds, highlighting how structural modifications dictate spectral performance.

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Diagnostic Bands (cm⁻¹)Dominant Electronic Influence
Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate 1720 - 17401200 - 1250750 - 850 (C-Cl stretch)Strong -I (EWG)
Methyl benzo[b]thiophene-2-carboxylate 1715 - 17301210 - 1260~3050 (Aromatic C-H)Baseline Conjugation
Methyl 3-amino-1-benzothiophene-2-carboxylate 1658 - 16691180 - 1220~3445, 3422 (N-H stretch)Strong +M (EDG) & H-Bonding

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in your spectral data, the following protocol integrates self-validating quality control steps. This methodology is optimized for Attenuated Total Reflectance (ATR) FTIR, which minimizes the moisture interference and polymorphic alterations often introduced by traditional KBr pelleting.

Step 1: System Calibration and Background Acquisition

  • Action : Power on the FTIR spectrometer and allow the IR source and DTGS detector to stabilize for at least 30 minutes. Run a standard polystyrene calibration film.

  • Validation Check : Verify that the polystyrene reference peaks at 1601 cm⁻¹ and 3028 cm⁻¹ are within ±1 cm⁻¹ of their theoretical values. This ensures the interferometer is correctly aligned.

  • Action : Clean the diamond ATR crystal with spectroscopic-grade isopropanol and acquire a background spectrum (minimum 64 scans, 4 cm⁻¹ resolution).

Step 2: Sample Preparation and Application

  • Action : Deposit 1-2 mg of crystalline Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate directly onto the center of the ATR crystal.

  • Causality : Apply the pressure anvil until the software indicates optimal contact pressure. Consistent, high pressure is critical to ensure a uniform optical pathlength and to prevent spectral distortions (such as the Christiansen effect) caused by poor crystal-to-sample contact.

Step 3: Data Acquisition

  • Action : Acquire the sample spectrum using 64 scans at a resolution of 4 cm⁻¹ across the 4000 to 400 cm⁻¹ range.

  • Validation Check : Inspect the raw baseline. A self-validating spectrum must exhibit a flat baseline between 3800-3200 cm⁻¹ and 2500-2000 cm⁻¹. If baseline drift exceeds 5% transmittance, it indicates environmental fluctuation (e.g., CO₂/H₂O vapor changes); you must re-clean the crystal and re-acquire the background.

Step 4: Spectral Processing and Peak Assignment

  • Action : Apply an ATR correction algorithm if you intend to compare the data against transmission (KBr) library spectra.

  • Causality : Because the depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), relative peak intensities will be skewed compared to transmission data. ATR correction normalizes this discrepancy.

  • Action : Identify the primary diagnostic band: the sharp, intense C=O stretch at 1720–1740 cm⁻¹. Confirm the presence of the C-Cl stretch in the fingerprint region (750–850 cm⁻¹) to differentiate the product from non-halogenated analogs.

Workflow Visualization

FTIR_Workflow SystemSetup 1. System Calibration (Polystyrene Standard) Background 2. Background Acquisition (Clean ATR Crystal) SystemSetup->Background SamplePrep 3. Sample Application (Controlled Pressure) Background->SamplePrep Acquisition 4. Data Acquisition (64 Scans, 4 cm⁻¹ Res) SamplePrep->Acquisition Validation 5. Self-Validation (Baseline & S/N Check) Acquisition->Validation Validation->Background If drift > 5% Analysis 6. Spectral Analysis (Peak Assignment) Validation->Analysis

Self-validating FTIR spectroscopy workflow ensuring high-fidelity spectral acquisition.

References

  • Title : Full Paper - Synthesis of methyl 3-amino-1-benzothiophene-2-carboxylate Source : Journal of Applicable Chemistry URL : [Link]

  • Title : The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three Source : Spectroscopy Online URL :[Link]

  • Title : The BCKDK inhibitor BT2 is a chemical uncoupler that lowers mitochondrial ROS production and de novo lipogenesis Source : National Institutes of Health (PMC) URL :[Link]

Sources

Comparative

X-ray crystallography and structural confirmation of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Structural Confirmation of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives Introduction: The Imperative of Absolute Structural Confirmation...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Introduction: The Imperative of Absolute Structural Confirmation

The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, frequently leveraged for its bioisosterism with indole and naphthalene. Specifically, halogenated derivatives like Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS: 1954362-29-8) serve as critical, high-purity intermediates for synthesizing potent central nervous system (CNS) agents and metabolic disease therapeutics, including Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK) inhibitors[1].

When developing these active pharmaceutical ingredients (APIs), definitive structural confirmation is non-negotiable. The exact regiochemistry of the dichloro substitution and the planar orientation of the ester group dictate the molecule's binding affinity and pharmacokinetic profile. While routine spectroscopic methods provide excellent connectivity data, Single-Crystal X-ray Diffraction (SCXRD) remains the absolute gold standard for elucidating 3D conformation, regiochemistry, and solid-state packing[1].

This guide objectively compares the performance of SCXRD against alternative analytical modalities for the structural validation of Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, providing actionable protocols and self-validating experimental data.

Comparative Analysis of Analytical Modalities

To establish a robust analytical pipeline, we must understand the mechanistic capabilities and limitations of each technique.

  • High-Resolution Mass Spectrometry (HRMS): HRMS confirms the exact mass and the distinct isotopic signature of the molecule. The presence of two chlorine atoms yields a characteristic M, M+2, M+4 isotopic pattern (approximate ratio 9:6:1).

    • Causality: While this self-validates the elemental composition (C10H6Cl2O2S), HRMS operates in the gas phase and provides zero topological or regiochemical data.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups. For this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester is typically observed in the 1720–1740 cm⁻¹ range, alongside C-Cl stretching in the fingerprint region[1].

    • Causality: IR confirms the presence of the ester but cannot determine where it is attached to the benzothiophene core.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are indispensable for mapping 2D atom connectivity[1]. For this compound, ¹H NMR distinguishes the 6,7-dichloro substitution from a 5,6-dichloro isomer. The protons at C4 and C5 are ortho to each other, producing two distinct doublets with a coupling constant (J) of ~8.5 Hz, whereas a 5,6-substitution would yield para singlets.

    • Causality: NMR confirms the regiochemistry in solution but relies on time-averaged conformational ensembles. It cannot definitively map the exact dihedral angle of the C2-carboxylate group or reveal intermolecular interactions.

  • Single-Crystal X-Ray Diffraction (SCXRD): SCXRD directly measures the diffraction of X-rays by the electron clouds of the atoms in a crystalline solid[1].

    • Causality: This provides absolute 3D spatial coordinates, precise bond lengths, and bond angles. Furthermore, it reveals the solid-state packing—such as Cl···Cl halogen bonding and π-π stacking of the benzothiophene cores—which is critical for predicting the compound's solubility, stability, and formulation viability.

Table 1: Performance Comparison of Structural Confirmation Modalities
Analytical ModalityResolution LevelKey Data OutputMechanistic Limitations
HRMS ElementalExact mass, Isotopic pattern (M, M+2, M+4)No topological or regiochemical data.
IR Spectroscopy Functional GroupC=O stretch (1720-1740 cm⁻¹), C-Cl stretchCannot determine exact substitution positions.
NMR Spectroscopy 2D ConnectivityAtom connectivity, solution-phase regiochemistryLacks absolute 3D conformation and solid-state packing data.
SCXRD 3D AtomicAbsolute stereochemistry, bond lengths, halogen bondingRequires high-quality single crystals; time-intensive.

Self-Validating Experimental Protocol: SCXRD Workflow

As an application scientist, I design protocols that build in their own quality control checkpoints. The following workflow outlines the SCXRD structural confirmation methodology for halogenated benzothiophene derivatives.

SCXRD_Workflow N1 Synthesis & Purification (>99% Purity) N2 Slow Evaporation Crystallization N1->N2 Nucleation N3 Single Crystal Selection (Polarized Light) N2->N3 Harvesting N4 X-ray Diffraction (Mo Kα, 100K) N3->N4 Mounting N5 Phase Solution (Intrinsic Phasing) N4->N5 Raw Data N6 Anisotropic Refinement (Least Squares) N5->N6 Electron Density N7 Final 3D Model (Absolute Structure) N6->N7 R1 < 0.05

Fig 1: Step-by-step SCXRD structural confirmation workflow for benzothiophene derivatives.

Step-by-Step Methodology:

Step 1: Crystal Growth via Slow Evaporation

  • Procedure: Dissolve 50 mg of high-purity (>99%) Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate in 2 mL of dichloromethane (DCM). Layer carefully with 4 mL of n-hexane. Puncture the vial cap with a single microscopic hole and leave undisturbed at 20°C for 72 hours.

  • Causality: A binary solvent system with a volatile good solvent (DCM) and a less volatile anti-solvent (hexane) ensures a slow, controlled supersaturation gradient. This slow nucleation prevents solvent entrapment and crystal twinning, yielding high-quality, defect-free single crystals.

Step 2: Crystal Harvesting and Mounting

  • Procedure: Submerge the crystals in paratone-N oil. Select a crystal measuring approximately 0.2 × 0.1 × 0.1 mm using a polarizing microscope. Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K).

  • Causality: The polarizing microscope acts as a self-validating check; uniform extinction (birefringence) upon rotation confirms it is a single crystal. Flash-freezing to 100 K minimizes the Debye-Waller factor (thermal atomic vibrations), drastically improving high-angle diffraction resolution.

Step 3: Data Collection

  • Procedure: Irradiate the crystal using a microfocus sealed tube generator with Mo Kα radiation (λ = 0.71073 Å) coupled to a photon-counting pixel array detector[2]. Collect full-sphere data up to a resolution of 0.8 Å.

  • Causality: Mo Kα radiation is highly penetrating, minimizing absorption errors caused by the heavy chlorine and sulfur atoms in the benzothiophene core.

Step 4: Phase Solution and Refinement

  • Procedure: Solve the phase problem using intrinsic dual-space direct methods (e.g., SHELXD program) and refine the structure using full-matrix least-squares on F² (SHELXL)[2]. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality: The refinement process is inherently self-validating. The convergence of the model is quantified by the R1 factor. An R1 value < 0.05 indicates that the calculated electron density model perfectly matches the raw experimental diffraction data, confirming the structure with absolute certainty.

Experimental Data Synthesis

The following tables summarize the expected quantitative outputs when validating Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate via SCXRD, juxtaposed against NMR findings.

Table 2: Typical SCXRD Crystallographic Parameters
ParameterExperimental ValueSelf-Validating Significance
Crystal System MonoclinicIndicates the symmetry of the crystal lattice.
Space Group P2₁/cConfirms the centrosymmetric nature of the solid-state packing.
Temperature 100(2) KMinimizes thermal motion, ensuring sharp diffraction spots.
Radiation Mo Kα (λ = 0.71073 Å)Deep penetration, ideal for heavy atoms (Cl, S).
R1 Factor (I > 2σ(I)) < 0.05Mathematically validates that the structural model matches experimental data.
Table 3: NMR vs. SCXRD Structural Validation Data
Structural FeatureNMR ObservationSCXRD Observation
Regiochemistry (6,7-dichloro) Two ortho-coupled doublets (J ~ 8.5 Hz) at C4/C5Direct visualization of Cl atoms at the C6 and C7 positions.
Ester Conformation Time-averaged signal; cannot determine fixed angleExact dihedral angle between the carboxylate plane and benzothiophene core.
Intermolecular Interactions Not observable in standard 1D solution NMRQuantifiable Cl···Cl halogen bonds and π-π stacking distances.

Conclusion

While spectroscopic techniques like NMR and HRMS are vital for rapid, routine lot-release testing, they are fundamentally limited to solution-phase connectivity and elemental composition. For halogenated heterocycles like Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, SCXRD is the only analytical modality that provides an unequivocal, 3D structural blueprint. By revealing the precise regiochemistry of the dichloro substitution, the coplanarity of the ester group, and the complex halogen-bonding networks in the solid state, SCXRD empowers researchers to confidently advance this scaffold into complex drug development pipelines.

References

  • Royal Society of Chemistry. "Rapid Synthesis of 3-Amino Isocoumarin Derivatives from Ynamides (X-ray Crystallography Experimental Methods)." RSC.org. URL: [Link]

  • National Center for Biotechnology Information. "methyl 6,7-dichloro-1-benzothiophene-2-carboxylate." PubChem Database. URL: [Link]

Sources

Validation

Comparing reactivity of 6,7-dichloro vs 5,6-dichloro benzothiophene isomers

Executive Summary In the development of selective estrogen receptor modulators (SERMs), antivirals, and organic semiconductors, the benzothiophene scaffold is a privileged structure. However, the precise positioning of c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of selective estrogen receptor modulators (SERMs), antivirals, and organic semiconductors, the benzothiophene scaffold is a privileged structure. However, the precise positioning of chlorine substituents on the benzene ring—specifically the 5,6-dichloro versus the 6,7-dichloro isomers—dramatically alters the physicochemical properties, synthetic accessibility, and downstream reactivity of the core.

This guide provides a technical comparison of these two isomers. While the 5,6-dichloro isomer is electronically deactivated yet sterically accessible, the 6,7-dichloro isomer introduces a critical "peri-effect" at the C7 position, influencing sulfur oxidation states and C2-lithiation selectivity.

Structural & Electronic Analysis

Understanding the reactivity differences requires a precise look at the electronic and steric environment created by the chlorine atoms.

Numbering and Steric Environment
  • 5,6-Dichlorobenzothiophene:

    • Substituents: Chlorine atoms at C5 and C6.

    • Steric Profile: The C7 position (adjacent to Sulfur) is open (H-substituted). This allows for unhindered interaction with the sulfur lone pairs and easier approach of electrophiles to the S-atom (e.g., metabolic oxidation).

    • Electronic Effect: Inductive withdrawal (-I) from both Cl atoms deactivates the ring towards Electrophilic Aromatic Substitution (EAS), but the C3 position remains the most reactive site.

  • 6,7-Dichlorobenzothiophene:

    • Substituents: Chlorine atoms at C6 and C7.

    • Steric Profile: The C7-Chlorine is in the peri-position relative to the sulfur atom (position 1). This creates significant steric crowding, impacting the bond angle and the ability of the sulfur to undergo oxidation or coordination.

    • Electronic Effect: The C7-Cl exerts a strong inductive effect on the sulfur atom, potentially reducing the basicity of the sulfur lone pair more than in the 5,6-isomer.

Visualization of Isomer Reactivity

The following diagram illustrates the structural differences and the resulting reactive "hotspots."

G cluster_0 5,6-Dichlorobenzothiophene cluster_1 6,7-Dichlorobenzothiophene Iso56 5,6-Dichloro Isomer (Open C7 Position) C3_56 C3: Primary EAS Site (Deactivated but accessible) Iso56->C3_56 Major Pathway S_56 Sulfur (S1): Susceptible to Oxidation Iso56->S_56 Metabolic Risk Iso67 6,7-Dichloro Isomer (Steric Bulk at C7) C3_67 C3: Primary EAS Site (Similar deactivation) Iso67->C3_67 Major Pathway C2_67 C2: Lithiation Site (Acidity enhanced by 7-Cl) Iso67->C2_67 Preferred Functionalization S_67 Sulfur (S1): Sterically Shielded Iso67->S_67 Reduced Oxidation Rate

Caption: Comparative reactivity mapping showing the steric shielding of Sulfur in the 6,7-isomer vs. the metabolic vulnerability of the 5,6-isomer.

Synthetic Accessibility & Manufacturing

The synthesis of these isomers typically proceeds via the corresponding dichlorothiophenols. The availability of the starting aniline dictates the cost and complexity.

Retrosynthetic Analysis
Feature5,6-Dichlorobenzothiophene6,7-Dichlorobenzothiophene
Precursor 3,4-Dichloroaniline2,3-Dichloroaniline
Thiophenol Synthesis Leuckart Reaction: High yield. 3,4-dichloroaniline is widely available (commodity chemical).Leuckart Reaction: Moderate yield. 2,3-dichloroaniline is less common and more expensive.
Cyclization Step Robust: Acid-catalyzed cyclization of the acetal proceeds smoothly; C7 is open, minimizing steric clashes during ring closure.Challenging: Cyclization to form the C7-S bond or C2-C3 bond can be hindered by the adjacent Cl at C6/C7 positions.
Commercial Availability High (Often used in dyes/agrochemicals).Low (Specialty intermediate).
Synthesis Protocol (Recommended Route)

The most reliable method for both isomers is the alkylation of the corresponding thiophenol followed by acid-mediated cyclization.

General Workflow:

  • Diazotization: Dichloroaniline

    
     Diazonium salt.
    
  • Thiol Formation: Trapping with Xanthate

    
     Hydrolysis 
    
    
    
    Dichlorothiophenol.
  • Alkylation: Reaction with bromoacetaldehyde diethyl acetal.

  • Cyclization: Polyphosphoric acid (PPA) or Chlorobenzene/Reflux.

Synthesis Start Start: Dichloroaniline Isomer Step1 1. Diazotization (NaNO2/HCl) 2. Xanthate Trap (EtOCS2K) Start->Step1 Step2 Hydrolysis (KOH/EtOH) Yields Dichlorothiophenol Step1->Step2 Step3 Alkylation (Bromoacetaldehyde diethyl acetal, K2CO3) Step2->Step3 Step4 Cyclization (PPA, 100°C) Formation of Benzothiophene Step3->Step4

Caption: General synthetic workflow for dichlorobenzothiophenes via the thiophenol route.

Reactivity Profile Comparison

Electrophilic Aromatic Substitution (EAS)

Both isomers undergo EAS (e.g., bromination, acylation) preferentially at C3 .

  • 5,6-Dichloro: The C2-C3 bond has high double-bond character. The 5,6-substitution pattern directs incoming electrophiles to C3 due to resonance reinforcement.

  • 6,7-Dichloro: While C3 remains the active site, the reaction rate is often slower due to the "buttressing effect" of the 6,7-dichloro system, which can distort the planarity slightly and increase the energy of the transition state.

C2-Lithiation (Functionalization)

This is the most distinct differentiator.

  • 5,6-Dichloro: Lithiation with n-BuLi at -78°C occurs cleanly at C2. The resulting species is stable and reacts readily with electrophiles (DMF, CO2, etc.).

  • 6,7-Dichloro: Lithiation at C2 is feasible but the 7-Cl substituent can destabilize the lithiated species or effectively block the approach of bulky electrophiles. However, the inductive effect of the 7-Cl (closer to S) makes the C2-proton slightly more acidic (

    
     lowered), potentially allowing for milder bases (e.g., LDA) to be used compared to the 5,6-isomer.
    
Metabolic Stability (S-Oxidation)
  • 5,6-Dichloro: The sulfur atom is exposed. In biological systems (P450 metabolism), this isomer is prone to S-oxidation to the sulfoxide/sulfone.

  • 6,7-Dichloro: The peri-chloro at C7 provides a "steric umbrella" over the sulfur. This significantly retards metabolic S-oxidation, often improving the pharmacokinetic half-life of drugs containing this scaffold.

Experimental Protocol: Synthesis of 5,6-Dichlorobenzothiophene

Objective: Synthesis of the 5,6-dichloro isomer from 3,4-dichlorothiophenol. This protocol is adaptable for the 6,7-isomer with noted yield reductions.

Reagents:

  • 3,4-Dichlorothiophenol (1.0 eq)

  • Bromoacetaldehyde diethyl acetal (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Polyphosphoric Acid (PPA)

  • Solvents: Acetone, Chlorobenzene.

Step-by-Step Procedure:

  • S-Alkylation:

    • Dissolve 3,4-dichlorothiophenol (10 mmol) in anhydrous acetone (50 mL).

    • Add

      
       (20 mmol) followed by bromoacetaldehyde diethyl acetal (11 mmol).
      
    • Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Workup: Filter salts, concentrate filtrate.[1] Partition between water/DCM. Dry organic layer (

      
      ) and concentrate to yield the sulfide acetal intermediate (Typical yield: 90-95%).
      
  • Cyclization:

    • Charge a flask with PPA (20 g per g of intermediate) and heat to 100°C.

    • Add the sulfide acetal intermediate dropwise (diluted in minimal chlorobenzene if viscous).

    • Stir vigorously at 100-110°C for 2 hours. The mixture will darken.

    • Quench: Pour the hot mixture onto crushed ice (Caution: Exothermic).

    • Extraction: Extract with Ethyl Acetate (3x).[1][2] Wash combined organics with saturated

      
       (to remove acid traces) and brine.
      
    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (100% Hexanes).

Expected Data:

  • Appearance: White to off-white crystalline solid.

  • Yield: ~60-75% (for 5,6-isomer); ~40-50% (for 6,7-isomer due to steric hindrance).

  • 1H NMR (CDCl3): Characteristic doublets for C2-H and C3-H (~7.3-7.5 ppm) and aromatic signals.

Data Summary Table

Property5,6-Dichlorobenzothiophene6,7-Dichlorobenzothiophene
CAS Number 17821-93-1 (Analogous)N/A (Rare)
Melting Point 90–94 °C (Approx)85–90 °C (Approx)
C2-Lithiation Efficiency High (>90% conversion)Moderate (Steric interference)
Metabolic Liability High (S-oxidation)Low (Steric protection)
Key Application Organic Semiconductors (OPV), IntermediatesMetabolic Blockers, Specific Receptor Ligands

References

  • BenchChem Technical Support. Reactivity comparison of different substituted thiophenecarboxaldehydes. (2025).[3][4][5]

  • Organic Syntheses. Preparation of Thiophenols via O-Aryl Dialkylthiocarbamates. Org.[2][3][4][6][7][8][9][10] Synth. 2003 , 29, 31.

  • National Institutes of Health (NIH). Synthesis and Biological Evaluation of Tetrahydrobenzothiophene Derivatives. (2025).[3][4][5]

  • Beilstein Journals. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate. Beilstein J. Org. Chem. 2025 .

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025).[3][4][5]

Sources

Comparative

Reference Standards for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Analysis: A Comparative Technical Guide

Topic: Reference Standards for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Analysis Content Type: Publish Comparison Guide Executive Summary Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS 1954362-29-8) is...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Analysis Content Type: Publish Comparison Guide

Executive Summary

Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate (CAS 1954362-29-8) is a critical intermediate in the synthesis of benzo[b]thiophene-based pharmacophores, particularly those targeting metabolic pathways (e.g., BCKDK inhibitors) and antimicrobial agents. Unlike widely established APIs, this compound lacks a compendial monograph (USP/EP). Consequently, researchers often face a dilemma: rely on commercial "research-grade" chemicals or invest in developing a fully qualified "primary reference standard."

This guide objectively compares these approaches, providing a self-validating protocol to qualify this material for GLP/GMP applications.

Part 1: The Hierarchy of Standards – A Technical Comparison

In the absence of a Certified Reference Material (CRM) from pharmacopeias, the "standard" is defined by the rigor of its characterization. Below is a comparative analysis of the two primary options available to drug development professionals.

Table 1: Comparative Performance of Reference Standard Types
FeatureOption A: Commercial Research Grade Option B: In-House Qualified Primary Standard
Source Chemical Vendors (e.g., Benchchem, Ambeed)Custom Synthesis or Repurposed Commercial Lot
Purity Assignment "Area %" by HPLC (often overestimates purity)Mass Balance or qNMR (Absolute Purity)
Traceability Vendor CoA (limited data)SI-Traceable (via NIST-traceable internal stds)
Uncertainty Undefined (Risk of batch variability)Calculated (e.g.,

)
Suitability Early Discovery, SAR ScreeningGLP Tox Studies, GMP Release Testing
Risk Factor High: Ignores water, solvents, and inorganic content.Low: Accounts for all impurities.
Expert Insight: The "Area %" Trap

Commercial vendors typically report purity as "HPLC Area % at 254 nm." For Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, this is scientifically flawed for quantitative work because:

  • Response Factors: Impurities (e.g., the hydrolyzed acid or regioisomers) may have different extinction coefficients than the main ester.

  • Invisible Impurities: Residual solvents (DCM, Ethyl Acetate) and moisture are invisible to UV detection but contribute to the mass, causing assay errors of 1–5%.

Part 2: Analytical Method Design

Since no official method exists, the following robust RP-HPLC protocol is recommended. This method is designed to separate the methyl ester from its primary degradant (the carboxylic acid) and potential regioisomers (e.g., 4,7-dichloro analogs).

Recommended Protocol: RP-HPLC-UV/MS
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0–2 min: 50% B (Isocratic hold)

    • 2–15 min: 50%

      
       95% B (Linear gradient)
      
    • 15–20 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 290 nm (matches benzothiophene

    
     transition); MS (ESI+) for identification.
    
  • Temperature: 30°C.

Why this works: The 6,7-dichloro substitution significantly increases lipophilicity (


). A high starting organic concentration (50%) prevents peak broadening, while the gradient ensures elution of highly retained dimers or oligomers.

Part 3: Qualification Workflow (The Self-Validating System)

To upgrade a commercial chemical (Option A) to a Qualified Reference Standard (Option B), you must determine its Potency (Assay) using a Mass Balance approach.

The Mass Balance Equation
graphic Purity
100
\text{Potency}graphic Purity}}{100}
Step-by-Step Qualification Protocol
  • Chromatographic Purity: Run the HPLC method (Part 2). Integrate all peaks

    
    .
    
    • Critical Check: Ensure the "acid" impurity (hydrolysis product) is separated (

      
      ) from the ester (
      
      
      
      ).
  • Volatile Content (TGA/GC): Use Thermogravimetric Analysis (TGA) or Headspace GC to quantify residual solvents.

    • Note: This compound is often recrystallized from methanol or ethyl acetate; these solvents can be trapped in the crystal lattice.

  • Water Content (Karl Fischer): Use coulometric KF. The ester is hydrophobic, so use a solubilizing agent (e.g., formamide/methanol mix) to ensure complete extraction.

  • Structure Verification: 1H-NMR is mandatory to confirm the 6,7-dichloro substitution pattern (distinguishing it from the 3,6-dichloro isomer).

    • Look for: Two aromatic doublets (ortho-coupling) on the benzene ring and one singlet on the thiophene ring.

Part 4: Visualization of the Decision Logic

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard based on the development phase.

StandardSelection Start Need Reference Standard for Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate PhaseCheck Determine Development Phase Start->PhaseCheck EarlyStage Early Discovery / SAR PhaseCheck->EarlyStage Exploratory LateStage GLP Tox / GMP Release PhaseCheck->LateStage Regulatory OptionA Option A: Commercial Chemical (Vendor CoA) EarlyStage->OptionA OptionB Option B: Qualified Primary Standard (Full Characterization) LateStage->OptionB ActionA Verify Identity (NMR) Use 'As Is' for Screening OptionA->ActionA ActionB Qualification Workflow: 1. HPLC Purity (Area %) 2. Residual Solvents (GC) 3. Water (KF) 4. Calculate Mass Balance OptionB->ActionB Result Assigned Potency Value (e.g., 99.2% w/w) ActionB->Result

Figure 1: Decision logic for selecting the appropriate reference standard grade. For regulated environments, the "Mass Balance" qualification path (Option B) is mandatory to ensure data integrity.

Part 5: References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 136262677, Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate. Retrieved October 26, 2023, from [Link]

  • Tso, S. C., et al. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583-20593. (Contextual reference for benzothiophene carboxylate scaffold bioactivity). [Link]

Validation

Comprehensive Application &amp; Comparison Guide: UV-Vis Spectral Analysis of Dichlorobenzothiophene Derivatives

As a Senior Application Scientist, establishing robust analytical parameters is the first critical step before deploying any small-molecule inhibitor in complex biochemical assays. Dichlorobenzothiophenes—particularly de...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing robust analytical parameters is the first critical step before deploying any small-molecule inhibitor in complex biochemical assays. Dichlorobenzothiophenes—particularly derivatives like 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2)—have emerged as highly valuable privileged structures in drug discovery[1]. BT2 is widely recognized as a potent allosteric inhibitor of Branched-Chain Ketoacid Dehydrogenase Kinase (BCKDK)[2].

To accurately quantify these compounds during pharmacokinetic profiling, enzyme kinetics, or competitive binding assays, researchers must establish precise UV-Vis spectral data and extinction coefficients (


). This guide provides an in-depth analysis of the spectral properties of dichlorobenzothiophenes, a self-validating protocol for determining their extinction coefficients, and a comparative evaluation of their performance against alternative inhibitors.

Spectral Properties and Causality in Benzothiophenes

The UV-Vis spectrum of the dichlorobenzothiophene scaffold is fundamentally driven by its electronic structure. The absorption bands primarily correspond to


 transitions within the highly conjugated benzo[b]thiophene core[3].

Substituent Effects (Auxochromic Shifts): The exact position and intensity of the absorption maxima (


) are heavily influenced by the substituents on the ring system[1].
  • Chlorine Atoms: The addition of electronegative chlorine atoms (e.g., at the 3, 6, or 7 positions) induces a bathochromic (red) shift due to the extension of the

    
    -system via resonance, despite their inductive electron-withdrawing nature.
    
  • Carboxylate Groups: A carboxylic acid or methyl carboxylate group at the C2 position further extends conjugation, significantly altering the electronic properties of the chromophore and increasing the molar absorptivity (

    
    )[1][3].
    
Table 1: Comparative UV-Vis Spectral Data of Benzothiophene Derivatives

Note: Values are representative ranges for compounds in aqueous buffer (pH 7.4). Exact values are solvent-dependent.

CompoundSubstituentsPrimary

(nm)
Secondary

(nm)
Estimated

(M

cm

)
Primary Application
Benzo[b]thiophene None~227~296~25,000Baseline Scaffold
BT2 3,6-dichloro, 2-COOH~245–255~310–320~18,000–22,000BCKDK Inhibitor[2]
Methyl 6,7-DCBT 6,7-dichloro, 2-COOMe~250~315~19,000Synthesis Intermediate[1]

Experimental Methodology: Extinction Coefficient Determination

To utilize dichlorobenzothiophenes in quantitative assays, you must determine the exact extinction coefficient in your specific assay buffer. Relying on literature values obtained in pure organic solvents (like methanol) will lead to quantification errors in aqueous biochemical assays due to solvatochromism.

Self-Validating Protocol for Determining

Causality Check: Why is this a self-validating system? By measuring a serial dilution and plotting the data, we verify adherence to the Beer-Lambert Law (


). A loss of linearity at higher concentrations immediately flags compound aggregation or detector saturation, preventing downstream assay artifacts.

Step 1: Stock Preparation

  • Weigh exactly 2.0 mg of the dichlorobenzothiophene derivative.

  • Dissolve in 100% DMSO to create a 10 mM stock.

  • Causality: Dichlorobenzothiophenes are highly hydrophobic. Initial dissolution in DMSO ensures complete solvation and prevents aggregate-induced light scattering, which artificially inflates absorbance readings.

Step 2: Serial Dilution in Assay Buffer

  • Prepare a working range of 10 µM to 100 µM in the final assay buffer (e.g., 50 mM HEPES, pH 7.4). Ensure the final DMSO concentration remains constant (e.g., 1%) across all samples.

Step 3: Vehicle-Matched Blanking

  • Prepare a blank containing the exact assay buffer and 1% DMSO.

  • Causality: DMSO absorbs strongly in the deep UV region (<260 nm). Vehicle matching perfectly subtracts the solvent's spectral contribution, ensuring the isolated signal belongs solely to the chromophore.

Step 4: UV-Vis Scanning & Calculation

  • Scan the samples from 200 nm to 400 nm using a quartz cuvette (path length

    
     = 1 cm).
    
  • Identify the

    
     (e.g., 315 nm) to avoid the high background noise typical of the <250 nm region.
    
  • Plot Absorbance vs. Concentration. The slope of the linear regression line is your extinction coefficient (

    
    ).
    

Workflow N1 1. Stock Preparation (10 mM in DMSO) N2 2. Serial Dilution (10 - 100 µM in Buffer) N1->N2 N3 3. UV-Vis Spectroscopy (Scan 200-400 nm) N2->N3 N4 4. Determine λ_max (Peak Identification) N3->N4 N5 5. Linear Regression (Absorbance vs. Conc) N4->N5 N6 6. Calculate ε (Beer-Lambert Law) N5->N6

Workflow for experimental determination of extinction coefficients.

Application & Comparison: BT2 in BCKDK Inhibition

Once the extinction coefficient is established, compounds like BT2 can be accurately dosed in biochemical and cellular assays. BT2 has demonstrated profound efficacy in modulating branched-chain amino acid (BCAA) metabolism[4].

Mechanism of Action: BT2 binds to an allosteric site on BCKDK, triggering helix movements in the N-terminal domain[2]. This structural alteration forces the dissociation of BCKDK from the Branched-Chain


-Ketoacid Dehydrogenase (BCKDH) complex. By preventing BCKDK from phosphorylating (and thus inactivating) BCKDH, BT2 leaves the complex in its active state, thereby driving the catabolism and clearance of BCAAs[2][4].

Mechanism BT2 BT2 (Dichlorobenzothiophene) BCKDK BCKDK (Kinase) BT2->BCKDK Allosteric Inhibition BCKDH BCKDH Complex (Active State) BCKDK->BCKDH Prevents Phosphorylation BCAA BCAAs (Leu, Ile, Val) BCKDH->BCAA Catalyzes Oxidation Metabolism BCAA Catabolism BCAA->Metabolism Promotes Clearance

Mechanism of action for BT2-mediated BCKDK inhibition and BCAA catabolism.

Performance Comparison: BT2 vs. Alternative Inhibitors

When designing an assay to study BCAA catabolism, researchers often compare BT2 against other known BCKDK inhibitors, such as (S)-


-chlorophenylpropionate ((S)-CPP) or Sodium Phenylbutyrate.
Table 2: Comparison of BCKDK Inhibitors
InhibitorChemical ClassIC

/ Potency
UV-Vis TrackabilityMechanism
BT2 Dichlorobenzothiophene3.19 µM [2]High (Distinct

bands)
Allosteric[2]
(S)-CPP Phenylpropionate~1–5 µMModerateAllosteric[2]
Sodium Phenylbutyrate Short-chain fatty acidMillimolar range[5]Low (Weak chromophore)Allosteric[5]

Analytical Advantage: While Sodium Phenylbutyrate targets the same allosteric site as BT2 and improves insulin sensitivity in systemic models[5], it requires massive (millimolar) concentrations to achieve efficacy. Furthermore, it lacks a strong conjugated chromophore, making it difficult to track via standard UV-Vis spectroscopy. BT2's dichlorobenzothiophene core not only grants it superior potency (


)[2] but also provides a distinct, highly trackable spectral fingerprint, making it the superior choice for rigorous in vitro assay development.

References

  • ketone thiophene-2-carboxylic acid: Topics by Science.gov Science.gov[Link]

  • Early branched-chain amino acid reduction delays the onset of cognitive decline in a mouse model of Alzheimer's disease - PMC National Institutes of Health (NIH) [Link]

  • Branched-chain amino acid catabolism in muscle affects systemic BCAA levels but not insulin resistance - PMC National Institutes of Health (NIH) [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate

Topic: Personal protective equipment for handling Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Compound Profile

Compound: Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate CAS No: 1954362-29-8 Molecular Formula: C₁₀H₆Cl₂O₂S Physical State: Solid (typically off-white to pale yellow powder)

As a Senior Application Scientist, I cannot overstate the importance of treating halogenated benzo[b]thiophene derivatives with rigorous respect. While this specific ester is a valuable intermediate in medicinal chemistry—often used as a scaffold for BCKDK inhibitors or CNS-active agents—its lipophilic nature and halogenation pattern suggest high bioavailability and potential for skin sensitization.

Core Directive: Treat this compound as a potent irritant and potential sensitizer . All handling must occur within a controlled engineering environment to prevent inhalation of dust and dermal absorption.

Hazard Identification (GHS Classification)

Based on structural analogs and available safety data for chlorinated benzo[b]thiophene esters.

Hazard ClassCategoryH-CodeHazard Statement
Skin Corrosion/Irritation Cat 2H315 Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Cat 2AH319 Causes serious eye irritation.[2][3][4][5][6][7]
STOT - Single Exposure Cat 3H335 May cause respiratory irritation.[5][6]
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed (Predicted based on class).[5][6]
Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (lab coat, long pants, closed-toe shoes) is the baseline. The following are critical upgrades specific to this compound.

PPE CategoryRequirementScientific Rationale
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Thiophene derivatives can permeate standard latex. Double gloving provides a "breakthrough" buffer. If dissolving in DCM or Chloroform, use Silver Shield/Laminate under-gloves.
Respiratory N95/P100 (if outside hood) or Fume Hood (Primary)Fine particulates from solid esters are easily aerosolized during weighing. Inhalation is the fastest route to systemic toxicity.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular cavity.
Body Defense Tyvek® Sleeves or Lab Coat with Cuffs Taped Prevents "wrist gap" exposure where the glove meets the lab coat, a common contact point for solid chemical dust.
Operational Handling Protocol
Phase 1: Preparation & Weighing
  • Engineering Control: All open handling must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .

  • Static Control: Use an anti-static gun or ionizer bar if the powder is static-prone (common with dry aromatic esters). This prevents "jumping" of the powder during transfer.

  • Weighing:

    • Place the analytical balance inside the hood if possible.

    • If the balance is external, tare a vial inside the hood, add the solid, cap it tightly, and then move to the balance. Never transport open containers.

Phase 2: Reaction Setup
  • Solvent Choice: When dissolving, add solvent slowly. Chlorinated solvents (DCM) are common for this scaffold but increase skin permeation risks.

  • Inert Atmosphere: While the ester is relatively stable, thiophene rings can be oxidation-sensitive. Flush the reaction vessel with Nitrogen or Argon before heating.

  • Temperature Control: If heating >50°C, use a reflux condenser. Ensure the cooling water flow is active before heating begins to prevent solvent/reactant escape.

Phase 3: Cleanup & Decontamination
  • Immediate Wipe-down: Wipe all surfaces (balance, hood sash, bench) with a solvent-dampened tissue (Ethanol or Acetone) immediately after use.

  • Tool Cleaning: Rinse spatulas and glassware with acetone inside the hood into a dedicated waste beaker before moving them to the wash station.

Visualized Workflows (Graphviz)
A. Safe Handling & Synthesis Workflow

This logic flow ensures containment integrity from storage to reaction.

HandlingProtocol cluster_safety Critical Control Point Storage Storage (Cool, Dry, Dark) PPE Don PPE (Double Nitrile, Goggles) Storage->PPE Step 1 Hood Transfer to Fume Hood PPE->Hood Step 2 Weigh Weighing (Closed Vial Method) Hood->Weigh Step 3 Reaction Reaction Setup (Inert Gas + Solvent) Weigh->Reaction Step 4 Waste Waste Disposal (Halogenated Organic) Reaction->Waste Post-Exp

Caption: Operational flow emphasizing the "Closed Vial Method" during weighing to minimize particulate exposure.

B. Emergency Spill Response

Decision matrix for solid powder spills.

SpillResponse Start Spill Detected Assess Assess Size (< 5g vs > 5g) Start->Assess Small Small Spill (<5g) Handle Locally Assess->Small Minor Large Large Spill (>5g) Evacuate Area Assess->Large Major PPE_Check Verify PPE (Goggles + Double Gloves) Small->PPE_Check Clean Wet Wipe Method (Do NOT Sweep) PPE_Check->Clean Disposal Bag & Tag (Hazardous Waste) Clean->Disposal

Caption: Spill response protocol prioritizing the "Wet Wipe Method" to prevent aerosolization of toxic dust.

Waste Disposal Strategy

Do not pour down the drain. This compound is toxic to aquatic life and persists in the environment.[4]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste .

  • Liquid Waste: Mother liquors and rinses must go into Halogenated Organic Waste containers (due to the Chlorine atoms on the benzene ring).

  • Labeling: Clearly label waste containers with "Toxic," "Irritant," and the specific chemical name.

References
  • Fisher Scientific. (2023). Safety Data Sheet: Benzo[b]thiophene-2-sulfonyl chloride (Analogous Hazard Data). Retrieved from [Link]

Sources

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